Phosphorous Acid Trioleyl Ester
Description
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Structure
2D Structure
Properties
IUPAC Name |
tris(octadec-9-enyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKPMBZSVVAJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00710036 | |
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
833.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13023-13-7 | |
| Record name | Trioctadec-9-en-1-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00710036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Phosphorous Acid Trioleyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of phosphorous acid trioleyl ester, also known as trioleyl phosphite. This document details the common synthetic routes and the analytical techniques typically employed for its characterization, addressing the core requirements of professionals in research and development.
Introduction
This compound (Trioleyl Phosphite) is an organic phosphite ester with the chemical formula C₅₄H₁₀₅O₃P. It consists of a central phosphorus atom bonded to three oleyl groups through ester linkages. The oleyl group is derived from oleyl alcohol, an 18-carbon unsaturated fatty alcohol. Due to its long, hydrophobic alkyl chains, trioleyl phosphite exhibits distinct physical and chemical properties, making it a subject of interest in various chemical applications, including as a stabilizer, antioxidant, and a synthetic intermediate.
Table 1: Physicochemical Properties of Trioleyl Phosphite
| Property | Value | Reference |
| Molecular Formula | C₅₄H₁₀₅O₃P | [1] |
| Molecular Weight | 833.4 g/mol | [1] |
| IUPAC Name | tris[(9E)-octadec-9-en-1-yl] phosphite | [1] |
| CAS Number | 13023-13-7 | [2] |
| Appearance | Colorless to light orange/yellow clear liquid | [2] |
Synthesis of Trioleyl Phosphite
The synthesis of trioleyl phosphite is typically achieved through the reaction of phosphorus trichloride (PCl₃) with oleyl alcohol. This reaction is a standard method for the formation of phosphite esters. An alternative approach involves the transesterification of a simpler trialkyl phosphite with oleyl alcohol.
Synthesis via Phosphorus Trichloride
The most common and direct method for synthesizing trioleyl phosphite involves the reaction of phosphorus trichloride with three equivalents of oleyl alcohol. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to side reactions.
Caption: General workflow for the synthesis of trioleyl phosphite.
Experimental Protocol (Generalized):
-
Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with oleyl alcohol (3.0 equivalents) and a suitable inert solvent (e.g., toluene, hexane). An amine base, such as triethylamine or pyridine (3.0-3.3 equivalents), is added to the flask[4]. The flask is cooled in an ice-water bath to 0-5°C.
-
Reaction: Phosphorus trichloride (1.0 equivalent), dissolved in the same inert solvent, is added dropwise to the stirred solution of oleyl alcohol and base over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The precipitated amine hydrochloride salt is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining water-soluble impurities.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude trioleyl phosphite. Due to its high molecular weight and potential for decomposition at high temperatures, purification by distillation may be challenging. Other purification techniques like column chromatography may be employed if necessary.
Table 2: Representative Reaction Parameters for Trialkyl Phosphite Synthesis
| Parameter | Condition | Rationale | Reference |
| Stoichiometry (Alcohol:PCl₃:Base) | 3 : 1 : 3-3.3 | Ensures complete reaction of PCl₃ and neutralization of HCl. | [4] |
| Solvent | Inert (e.g., Toluene, Hexane) | Provides a medium for the reaction and facilitates temperature control. | [3][5] |
| Base | Tertiary Amine (e.g., Triethylamine) | Acts as an acid scavenger to prevent side reactions. | [6] |
| Temperature | 0-10°C (addition), Room Temp (stirring) | Controls the exothermic reaction and minimizes side product formation. | [7] |
| Purification | Filtration, Washing, Solvent Removal | Removes byproducts and isolates the desired product. | [3][8] |
Synthesis via Transesterification
An alternative route to trioleyl phosphite is through the transesterification of a lower molecular weight trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite) with oleyl alcohol. This reaction is typically catalyzed by a base, such as sodium methoxide, and driven to completion by the removal of the lower boiling point alcohol byproduct.
Caption: Transesterification route for the synthesis of trioleyl phosphite.
Characterization of Trioleyl Phosphite
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of trioleyl phosphite.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oleyl group. These include signals for the terminal methyl group, the long methylene chain, the protons adjacent to the oxygen atom, and the vinylic protons of the double bond.
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Key signals would include those for the carbons of the double bond, the carbon attached to the oxygen, the long aliphatic chain, and the terminal methyl group. A ¹³C NMR spectrum for trioleyl phosphite has been reported to be available from Tokyo Kasei Kogyo Company, Ltd.[1].
-
³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. Trialkyl phosphites typically exhibit a single resonance in the ³¹P NMR spectrum. For triethyl phosphite, this signal appears around +139 ppm[6]. A similar chemical shift is expected for trioleyl phosphite.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Trioleyl Phosphite (based on oleyl alcohol and general phosphite ester data)
| Group | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| -CH=CH- | ~5.34 | ~129-130 |
| -CH₂-O-P | ~3.9-4.1 (multiplet) | ~62-64 |
| -CH₂-CH= | ~2.01 | ~27 |
| -(CH₂)n- | ~1.2-1.4 | ~22-32 |
| -CH₃ | ~0.88 (triplet) | ~14 |
Note: These are estimated values and may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in trioleyl phosphite. Key expected absorption bands are listed below.
Table 4: Expected IR Absorption Bands for Trioleyl Phosphite
| Functional Group | Expected Wavenumber (cm⁻¹) |
| P-O-C stretch | 1020-1050 (strong) |
| C-H stretch (alkane) | 2850-2960 |
| C=C stretch (alkene) | ~1650 |
| =C-H stretch (alkene) | ~3005 |
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of trioleyl phosphite and to study its fragmentation patterns. The expected exact mass is 832.7801 g/mol [1].
Conclusion
The synthesis of this compound can be effectively achieved through the reaction of phosphorus trichloride with oleyl alcohol in the presence of a base, or via a transesterification reaction. While detailed, specific experimental protocols and complete characterization data for trioleyl phosphite are not widely published, established methods for the synthesis and characterization of analogous trialkyl phosphites provide a strong framework for its preparation and analysis. The characterization is typically accomplished using a suite of spectroscopic techniques, including ¹H, ¹³C, and ³¹P NMR, as well as IR spectroscopy and mass spectrometry. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis and characterization of this long-chain phosphite ester.
References
- 1. Trioleyl Phosphite (so called) | C54H105O3P | CID 14121746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trioleyl Phosphite 13023-13-7 | TCI AMERICA [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 5. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 6. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Trioleyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trioleyl phosphite, with the chemical formula C₅₄H₁₀₅O₃P, is a high molecular weight organophosphorus compound.[1] Primarily utilized as a phosphite antioxidant and stabilizer in polymer formulations, its physicochemical properties are of considerable interest in material science and related fields.[2][3] While not a conventional active pharmaceutical ingredient, its role as a potential excipient or in drug delivery systems warrants a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview of the known physicochemical properties of trioleyl phosphite, details relevant experimental protocols for their determination, and presents logical workflows for its synthesis and analysis.
Physicochemical Properties
Table 1: General and Physical Properties of Trioleyl Phosphite
| Property | Value | Source |
| IUPAC Name | tris[(E)-octadec-9-enyl] phosphite | [1] |
| Molecular Formula | C₅₄H₁₀₅O₃P | [1] |
| Molecular Weight | 833.4 g/mol | [1] |
| Appearance | Colorless to light orange/yellow clear liquid | TCI America |
| Specific Gravity (20/20 °C) | 0.88 | TCI America |
| Refractive Index (n20/D) | 1.47 | TCI America |
| Flash Point | 225 °C | TCI America |
Table 2: Computed Properties of Trioleyl Phosphite
| Property | Value | Source |
| XLogP3 | 23.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 51 | [1] |
| Exact Mass | 832.78013420 Da | [1] |
| Monoisotopic Mass | 832.78013420 Da | [1] |
| Topological Polar Surface Area | 27.7 Ų | [1] |
| Heavy Atom Count | 58 | [1] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of viscous, high molecular weight liquids like trioleyl phosphite are crucial for accurate characterization. Below are methodologies for key experiments.
Determination of Specific Gravity
The specific gravity of trioleyl phosphite can be determined using the pycnometer or hydrometer method.
-
Objective: To measure the ratio of the density of trioleyl phosphite to the density of a reference substance, typically water.
-
Methodology (Pycnometer):
-
A clean, dry pycnometer (specific gravity bottle) of a known volume is weighed empty (m₁).
-
The pycnometer is filled with distilled water at a controlled temperature (e.g., 20°C) and weighed (m₂).
-
The pycnometer is emptied, dried, and then filled with trioleyl phosphite at the same controlled temperature and weighed (m₃).
-
The specific gravity (SG) is calculated using the formula: SG = (m₃ - m₁) / (m₂ - m₁).
-
-
Methodology (Hydrometer):
-
A sample of trioleyl phosphite is placed in a graduated cylinder of sufficient depth to allow a hydrometer to float freely.
-
The liquid is brought to a specified temperature (e.g., 20°C).
-
The hydrometer is gently lowered into the liquid.
-
The specific gravity is read directly from the scale on the hydrometer stem at the point where the surface of the liquid meets the scale.[4][5][6]
-
Determination of Refractive Index
The refractive index of viscous liquids like trioleyl phosphite can be measured using a refractometer, following a standard method such as ASTM D1747.[7]
-
Objective: To measure the extent to which light is refracted when passing through the substance.
-
Apparatus: Abbe refractometer with a circulating bath for temperature control.
-
Methodology:
-
The refractometer prisms are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
-
The circulating bath is set to the desired temperature (e.g., 20°C) and allowed to equilibrate with the prisms.
-
A few drops of the trioleyl phosphite sample are placed on the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned, and the eyepiece is adjusted to view the crosshairs.
-
The measurement knob is turned until the boundary line between the light and dark fields is centered on the crosshairs.
-
The refractive index is read from the instrument's scale.[8][9]
-
Synthesis of Trialkyl Phosphites (General Protocol)
-
Objective: To synthesize a trialkyl phosphite from an alcohol and phosphorus trichloride.
-
Reaction: PCl₃ + 3 R-OH + 3 Base → P(OR)₃ + 3 Base·HCl
-
Methodology:
-
The alcohol (e.g., oleyl alcohol) and a base (e.g., pyridine or a tertiary amine) are dissolved in an inert, dry solvent (e.g., hexane or toluene) in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, under an inert atmosphere (e.g., nitrogen or argon).[11]
-
The vessel is cooled in an ice bath.
-
A solution of phosphorus trichloride in the same solvent is added dropwise from the dropping funnel with vigorous stirring, maintaining a low temperature.[11]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion.
-
The precipitated base hydrochloride salt is removed by filtration.[11]
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude trialkyl phosphite can be purified by vacuum distillation, though for a high molecular weight compound like trioleyl phosphite, other purification methods like column chromatography may be necessary.
-
Mandatory Visualizations
Diagram 1: Generalized Synthesis of Trialkyl Phosphites
References
- 1. Trioleyl Phosphite (so called) | C54H105O3P | CID 14121746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. Trioleyl Phosphite | Polysil [polycil.co.uk]
- 4. Exp. no.1 density and specific gravity by hydrometer and weight | PDF [slideshare.net]
- 5. 3 Ways to Test the Specific Gravity of Liquids - wikiHow [wikihow.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. kaycantest.com [kaycantest.com]
- 9. scribd.com [scribd.com]
- 10. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Antioxidant Mechanism of Phosphorous Acid Trioleyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorous acid trioleyl ester, also known as trioleyl phosphite, is a lipophilic organophosphite that functions as a highly effective secondary antioxidant. Its primary mechanism of action involves the non-radical decomposition of hydroperoxides, which are key intermediates in oxidative degradation pathways. By converting these reactive species into stable alcohols, trioleyl phosphite plays a crucial role in inhibiting the propagation of autoxidation chain reactions. This technical guide provides a comprehensive overview of the core antioxidant mechanism of trioleyl phosphite, supported by experimental protocols and data presentation, to aid researchers and professionals in the fields of chemistry, materials science, and drug development in understanding and utilizing its stabilizing properties.
Introduction: The Role of Secondary Antioxidants
Oxidative degradation is a significant challenge across various industries, from polymer manufacturing to pharmaceutical formulation, leading to the deterioration of material properties and the loss of product efficacy. This process is often a free-radical chain reaction involving initiation, propagation, and termination steps. Primary antioxidants, such as hindered phenols, function by scavenging free radicals, thereby interrupting the propagation phase.[1]
Secondary antioxidants, also known as peroxide decomposers, operate through a complementary mechanism. They target and decompose hydroperoxides (ROOH), which are formed during the propagation stage and can otherwise break down into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals.[2][3] Phosphite esters, including trioleyl phosphite, are a prominent class of secondary antioxidants valued for their efficacy in this role.[1][4]
Core Mechanism of Action of Trioleyl Phosphite
The antioxidant activity of trioleyl phosphite is centered on its ability to reduce hydroperoxides to their corresponding stable alcohols. This reaction involves the oxidation of the trivalent phosphorus atom in the phosphite ester to a pentavalent state, forming a phosphate ester.[2]
The overall stoichiometric reaction can be represented as:
P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH
Where:
-
P(OR)₃ is Trioleyl Phosphite
-
R'OOH is a lipid hydroperoxide
-
O=P(OR)₃ is Trioleyl Phosphate
-
R'OH is a stable lipid alcohol
This process effectively neutralizes the hydroperoxide, preventing its homolytic cleavage into destructive free radicals and thus terminating the oxidative chain reaction.
dot graph TD { node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; A[Lipid Radical (L•)] --"O₂"--> B[Lipid Peroxyl Radical (LOO•)]; B --"Lipid (LH)"--> C{Lipid Hydroperoxide (LOOH)}; C --"Trioleyl Phosphite P(OR)₃"--> D[Stable Lipid Alcohol (LOH)]; C --"Heat, Metal Ions"--> E["Alkoxyl Radical (LO•)+Hydroxyl Radical (•OH)"]; E --> F[Further Oxidation]; subgraph "Oxidative Chain Reaction" A; B; C; E; F; end subgraph "Intervention by Trioleyl Phosphite" style "Intervention by Trioleyl Phosphite" fill:#F1F3F4,stroke:#5F6368 C --"Decomposition"--> D; end
} caption: "Antioxidant Mechanism of Trioleyl Phosphite"
Synergistic Effects with Primary Antioxidants
Trioleyl phosphite exhibits a powerful synergistic effect when used in combination with primary antioxidants like hindered phenols (e.g., α-tocopherol).[5][6][7][8][9][10] The primary antioxidant scavenges peroxyl radicals, forming a hydroperoxide in the process. The trioleyl phosphite then decomposes this hydroperoxide, preventing it from initiating new radical chains and regenerating the primary antioxidant in some cases. This dual action provides a more comprehensive stabilization of the material than either antioxidant could achieve alone.[1]
dot graph G { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
} caption: "Synergism of Trioleyl Phosphite and Primary Antioxidants"
Quantitative Data on Antioxidant Efficacy
While specific quantitative data for trioleyl phosphite is not extensively published in readily available literature, the efficacy of phosphite esters as secondary antioxidants is well-documented in the context of polymer stabilization. The performance of trioleyl phosphite can be inferred from data on similar long-chain alkyl phosphites. Key performance indicators are often determined using accelerated aging and oxidation stability tests.
Table 1: Illustrative Performance Data for Phosphite Antioxidants
| Test Method | Parameter Measured | Typical Result for Phosphite Antioxidants | Reference |
| Rancimat | Oxidative Stability Index (OSI) / Induction Period (IP) | Significant increase in induction time compared to control. | [3][4][8][11][12][13][14][15][16] |
| Peroxide Value (PV) | Concentration of hydroperoxides | Reduction in the rate of peroxide value increase over time. | [5] |
| DPPH Assay | Radical Scavenging Activity (IC50) | Moderate activity, as it is not a primary radical scavenger. | |
| ABTS Assay | Radical Scavenging Activity (Trolox Equivalents) | Moderate activity, as it is not a primary radical scavenger. |
Note: The actual quantitative values will vary depending on the specific substrate, temperature, concentration of the antioxidant, and the presence of other additives.
Experimental Protocols
To evaluate the antioxidant efficacy of trioleyl phosphite, several standardized experimental protocols can be employed. Given its lipophilic nature, methods suitable for oils and fats are most appropriate.
Rancimat Test for Oxidative Stability
The Rancimat method is an accelerated oxidation test that determines the oxidative stability of fats and oils.[3][4][8][11][12][13][14][15][16]
Methodology:
-
Sample Preparation: Prepare a series of oil samples (e.g., oleic acid or a model lipid system) containing varying concentrations of trioleyl phosphite. A control sample with no antioxidant should also be prepared.
-
Instrumentation: Use a Rancimat instrument, which consists of a heating block, reaction vessels, and a measuring vessel containing deionized water with a conductivity electrode.
-
Procedure:
-
Weigh a precise amount of the oil sample (typically 3 g) into a reaction vessel.
-
Place the reaction vessel into the heating block set to a specific temperature (e.g., 110 °C).
-
Pass a constant stream of purified air through the oil sample.
-
The volatile oxidation products are carried by the air into the measuring vessel, where they dissolve in the deionized water and increase its conductivity.
-
-
Data Analysis: The instrument records the conductivity over time. The induction period (or Oxidative Stability Index - OSI) is the time until a rapid increase in conductivity is observed, indicating the onset of rapid oxidation.
-
Evaluation: Compare the induction periods of the samples containing trioleyl phosphite to the control. A longer induction period indicates greater oxidative stability.
dot graph G { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; A [label="Oil Sample +Trioleyl Phosphite"]; B [label="Rancimat Instrument(Heated Block + Airflow)"]; C [label="Volatile Oxidation Products"]; D [label="Conductivity Measurement"]; E [label="Induction Period (OSI)"];
} caption: "Rancimat Test Workflow"
Peroxide Value (PV) Determination
This method measures the concentration of peroxides and hydroperoxides in a lipid sample over time, providing a direct measure of the extent of primary oxidation.
Methodology:
-
Sample Preparation: Prepare oil samples with and without trioleyl phosphite and store them under accelerated aging conditions (e.g., elevated temperature in the dark).
-
Procedure (Iodometric Titration):
-
Dissolve a known weight of the oil sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).
-
Add a saturated solution of potassium iodide (KI). The peroxides in the oil will oxidize the iodide ions to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.
-
-
Calculation: The peroxide value is calculated based on the volume of titrant used and is expressed in milliequivalents of active oxygen per kilogram of oil (meq/kg).
-
Evaluation: Plot the peroxide value against storage time. A lower rate of increase in the PV for the sample containing trioleyl phosphite indicates its antioxidant activity.
31P NMR Spectroscopy for Monitoring Oxidation
31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique to directly observe the conversion of trioleyl phosphite to trioleyl phosphate.[7][11][17][18][19]
Methodology:
-
Sample Preparation: Prepare a solution of trioleyl phosphite in a suitable deuterated solvent.
-
Oxidation: Induce oxidation by adding a controlled amount of a hydroperoxide (e.g., tert-butyl hydroperoxide) or by exposing the sample to air and heat over time.
-
NMR Analysis: Acquire 31P NMR spectra of the sample at various time points during the oxidation process.
-
Data Analysis:
-
Trioleyl phosphite will exhibit a characteristic chemical shift in the 31P NMR spectrum.
-
As the oxidation proceeds, a new peak corresponding to trioleyl phosphate will appear at a different chemical shift.
-
The relative integration of these two peaks can be used to quantify the extent of the reaction and determine the kinetics of the phosphite oxidation.
-
dot graph G { node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; A [label="Trioleyl Phosphite Sample"]; B [label="Induce Oxidation"]; C [label="Acquire 31P NMR Spectra"]; D [label="Monitor Disappearance ofPhosphite Peak"]; E [label="Monitor Appearance ofPhosphate Peak"]; F [label="Determine Reaction Kinetics"];
} caption: "31P NMR Workflow for Oxidation Monitoring"
Applications in Drug Development and Formulation
While the primary application of phosphite esters has been in the polymer industry, their antioxidant properties are relevant to the pharmaceutical field, particularly in the stabilization of lipid-based drug delivery systems and excipients.[20][21][22][23]
-
Stabilization of Lipid Excipients: Many lipid-based excipients used in oral and parenteral formulations are susceptible to oxidation. Trioleyl phosphite, due to its lipophilicity, can be incorporated into these formulations to prevent the degradation of sensitive lipids and maintain the stability and shelf-life of the drug product.[21]
-
Protection of Active Pharmaceutical Ingredients (APIs): For APIs that are sensitive to oxidation and are formulated in a lipid-based carrier, trioleyl phosphite can act as an in-situ antioxidant, protecting the drug from degradation.
-
Liposomal Formulations: Liposomes, which are phospholipid vesicles used for drug delivery, are prone to lipid peroxidation. The incorporation of lipophilic antioxidants like trioleyl phosphite into the lipid bilayer can enhance the stability of the liposomal formulation.[24][25][26][27][28]
Conclusion
This compound is a potent secondary antioxidant that operates by stoichiometrically decomposing hydroperoxides into non-radical, stable alcohols. This mechanism effectively inhibits the propagation of oxidative chain reactions, making it a valuable stabilizer for a wide range of materials. Its efficacy is further enhanced through synergistic interactions with primary antioxidants. The experimental protocols outlined in this guide provide a framework for researchers to quantify its antioxidant activity and explore its potential applications, including the stabilization of sensitive pharmaceutical formulations. A deeper understanding of its mechanism of action will facilitate the development of more robust and stable products across various scientific and industrial sectors.
References
- 1. Aromatized liposomes for sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphite ester - Wikipedia [en.wikipedia.org]
- 3. azom.com [azom.com]
- 4. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. web.metrohmusa.com [web.metrohmusa.com]
- 9. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 12. btsa.com [btsa.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidation stability of fats and oils in solid foods using the Rancimat method | Metrohm [metrohm.com]
- 16. Oxidative stability of marine phospholipids in the liposomal form and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemintel360.com [chemintel360.com]
- 23. Role of excipients and polymeric advancements in preparation of floating drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. jchemrev.com [jchemrev.com]
Early Studies on the Synthesis of Trioleyl Phosphite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational methods for the synthesis of trioleyl phosphite, a trialkyl phosphite ester. The document outlines the two primary synthetic strategies that emerged from early research: the direct reaction of oleyl alcohol with phosphorus trichloride and the transesterification of a parent phosphite ester. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visualizations of the reaction pathways.
Core Synthetic Methodologies
The synthesis of trioleyl phosphite has historically been approached through two main pathways. The choice of method often depends on the desired purity, scale, and available starting materials.
Direct Synthesis from Phosphorus Trichloride and Oleyl Alcohol
This method involves the direct reaction of phosphorus trichloride with three equivalents of oleyl alcohol. The reaction produces hydrogen chloride as a byproduct, which must be neutralized by a base to prevent side reactions and decomposition of the product.
Reaction Pathway:
Figure 1: Direct synthesis of trioleyl phosphite.
Experimental Protocol:
A detailed experimental protocol for the synthesis of a generic trialkyl phosphite using this method is described in early literature. The following is an adapted procedure for the synthesis of trioleyl phosphite:
-
Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Reagents: A solution of oleyl alcohol (3.0 equivalents) and a tertiary amine base, such as pyridine or triethylamine (3.0 equivalents), in an inert anhydrous solvent (e.g., diethyl ether or toluene) is charged into the flask.
-
Addition of PCl₃: A solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred alcohol-base mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature, often between 0 and 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion. The progress of the reaction can be monitored by the precipitation of the amine hydrohalide salt.
-
Work-up: The precipitated salt is removed by filtration under an inert atmosphere. The filter cake is washed with fresh anhydrous solvent to recover any entrained product.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude trioleyl phosphite is then purified by vacuum distillation to remove any remaining volatile impurities.
Quantitative Data:
While specific data for early syntheses of trioleyl phosphite is scarce, yields for analogous trialkyl phosphites prepared by this method are typically in the range of 70-90%.
| Parameter | Value | Reference |
| Reactants | Oleyl Alcohol, Phosphorus Trichloride, Tertiary Amine | General Method |
| Solvent | Diethyl Ether or Toluene | General Method |
| Reaction Temp. | 0-10 °C (addition), RT or gentle heat (reaction) | General Method |
| Typical Yield | 70-90% (for analogous compounds) | General Method |
Transesterification of Triaryl Phosphites with Oleyl Alcohol
Transesterification offers an alternative route to trioleyl phosphite, often starting from a more stable and less reactive phosphite ester, such as triphenyl phosphite. This reaction is typically catalyzed by a basic catalyst and driven to completion by the removal of the more volatile alcohol or phenol byproduct. A patent from the era suggests the use of oleyl alcohol in such a process to produce trialiphatic phosphites[1].
Reaction Pathway:
Figure 2: Transesterification for trioleyl phosphite synthesis.
Experimental Protocol:
The following is a generalized procedure for the transesterification synthesis of trioleyl phosphite based on methods for other trialkyl phosphites:
-
Reaction Setup: A distillation apparatus is assembled with a reaction flask, a distillation head, a condenser, and a receiving flask. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Triphenyl phosphite (1.0 equivalent), oleyl alcohol (a slight excess, e.g., 3.3 equivalents), and a catalytic amount of a base (e.g., sodium methoxide or sodium phenoxide) are added to the reaction flask.
-
Reaction: The mixture is heated under reduced pressure. The temperature is gradually increased to a point where the phenol byproduct begins to distill off, thus driving the equilibrium towards the formation of trioleyl phosphite. The reaction temperature is carefully controlled to avoid decomposition of the product.
-
Completion and Work-up: The reaction is considered complete when the theoretical amount of phenol has been collected. The reaction mixture is then cooled.
-
Purification: The crude trioleyl phosphite is purified by vacuum distillation to separate it from any unreacted starting materials and catalyst residues.
Quantitative Data:
Yields for transesterification reactions can be high, often exceeding 85%, particularly when the removal of the byproduct is efficient.
| Parameter | Value | Reference |
| Reactants | Triphenyl Phosphite, Oleyl Alcohol | [1] |
| Catalyst | Sodium Methoxide or Sodium Phenoxide | [1] |
| Reaction Condition | Heating under reduced pressure | [1] |
| Typical Yield | >85% (for analogous compounds) | General Method |
Summary
The early studies on the synthesis of trioleyl phosphite laid the groundwork for the production of this and other long-chain trialkyl phosphites. Both the direct synthesis from phosphorus trichloride and the transesterification method are viable routes. The direct synthesis is often faster but requires careful handling of the corrosive and reactive phosphorus trichloride and the management of the amine hydrohalide byproduct. The transesterification method, while potentially slower, can offer a milder reaction pathway and is often easier to drive to completion through the removal of a volatile byproduct. The choice between these methods depends on factors such as the desired scale of production, purity requirements, and the availability and cost of the starting materials. Further research and process optimization have since refined these early methods for industrial applications.
References
literature review on phosphorous acid esters in polymer science
Phosphorous acid esters, commonly known as organophosphites or simply phosphites, are a critical class of additives in the polymer industry. They function primarily as secondary antioxidants, playing an indispensable role in protecting polymers from degradation during high-temperature processing and extending their service life. This technical guide provides an in-depth review of their mechanism of action, common types and applications, experimental evaluation, and performance data for researchers and scientists in polymer science and material development.
Core Mechanism of Action: Hydroperoxide Decomposition
During polymer processing (e.g., extrusion, injection molding) and long-term use, exposure to heat, shear, and oxygen initiates a free-radical chain reaction.[1] A key step in this auto-oxidation cycle is the formation of unstable hydroperoxides (ROOH) on the polymer backbone.[1] These hydroperoxides readily decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate further degradation, leading to chain scission, cross-linking, discoloration, and loss of mechanical properties.[2]
Phosphite esters act as hydroperoxide decomposers.[2] They intercept this degradation cycle by converting the unstable hydroperoxides into stable, non-radical alcohol products (ROH).[1] In this process, the trivalent phosphorus atom in the phosphite ester is oxidized to a pentavalent state, forming a stable phosphate ester.[3] This reaction is stoichiometric and highly efficient at the elevated temperatures typical of polymer processing.[4]
Synergy with Primary Antioxidants
Phosphites are rarely used in isolation; they exhibit a powerful synergistic effect when combined with primary antioxidants, such as hindered phenols.[2][3] While phosphites neutralize hydroperoxides, primary antioxidants function by scavenging free radicals (like ROO•), interrupting the degradation cycle at an earlier stage.[4] This dual-action system provides comprehensive protection: the primary antioxidant traps radicals, and the secondary phosphite antioxidant eliminates the hydroperoxides that are formed, preventing them from generating new radicals.[2][4] This combination is more effective than either antioxidant could provide alone.[4]
References
A Technical Guide to Phosphorous Acid Trioleyl Ester: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorous acid trioleyl ester, also known as trioleyl phosphite, is a versatile organophosphorus compound with significant industrial and research applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and analysis are presented, along with a visualization of its synthetic pathway. This document is intended to serve as a valuable resource for professionals in chemistry, materials science, and drug development.
Chemical Identity and Properties
This compound is the triester of phosphorous acid and oleyl alcohol. Its long, unsaturated alkyl chains, derived from oleyl alcohol, impart unique properties such as a liquid state at room temperature and solubility in organic solvents.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 13023-13-7 |
| Molecular Formula | C₅₄H₁₀₅O₃P |
| Molecular Weight | 833.38 g/mol |
| IUPAC Name | tris(octadec-9-enyl) phosphite |
| Synonyms | Trioleyl phosphite, Phosphorous acid tri[(Z)-9-octadecenyl] ester |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless to light orange to yellow clear liquid |
| Density | 0.88 g/cm³ |
| Refractive Index | 1.47 |
| Boiling Point | 783.0 ± 59.0 °C (Predicted) |
| Flash Point | 225 °C |
| Solubility | Insoluble in water, soluble in various organic solvents. |
Synthesis of this compound
The synthesis of phosphite esters like trioleyl phosphite commonly involves the reaction of a phosphorus trihalide, such as phosphorus trichloride (PCl₃), with an alcohol. The oleyl alcohol provides the characteristic long, unsaturated alkyl chains.
Synthetic Pathway
The overall reaction for the synthesis of this compound from phosphorus trichloride and oleyl alcohol is depicted below. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis
This protocol is a general method for the synthesis of trialkyl phosphites and can be adapted for this compound.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Oleyl alcohol
-
Triethylamine (or another suitable base)
-
Anhydrous toluene (or another inert solvent)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to prevent the hydrolysis of phosphorus trichloride.
-
In the three-necked flask, dissolve oleyl alcohol and triethylamine in anhydrous toluene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous toluene to the stirred mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The triethylamine hydrochloride precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Analytical Methodologies
The characterization and purity assessment of this compound can be performed using various analytical techniques.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the protons in the oleyl chains, including the olefinic protons (~5.3-5.4 ppm), methylene protons adjacent to the phosphite oxygen, the long aliphatic chain methylene protons, and the terminal methyl protons.
-
¹³C NMR: Provides a map of all the carbon atoms in the molecule.
-
³¹P NMR: Will show a characteristic signal for the phosphorus atom in the phosphite ester.
-
Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and identify any volatile impurities.
-
Thin-Layer Chromatography (TLC): A simple method to monitor the progress of the synthesis. A suitable staining agent, such as ammonium molybdate-tin(II) chloride, can be used to visualize the phosphorus-containing compounds.
Applications
This compound has several important industrial applications, primarily leveraging its antioxidant properties.
Polymer Stabilizer
Phosphite esters, including trioleyl phosphite, are widely used as secondary antioxidants in polymers such as plastics and rubber. They function by decomposing hydroperoxides, which are formed during the autooxidation of polymers when exposed to heat and oxygen. This prevents the degradation of the polymer, thereby improving its stability and lifespan.
The mechanism involves the phosphite ester being oxidized to a phosphate ester while reducing the hydroperoxide to a stable alcohol.
Cathode Additive in Lithium-Ion Batteries
Recent research has indicated that this compound can be used as a high-performance cathode additive in high-voltage lithium-ion batteries. Its presence in the electrolyte has been shown to improve the electrochemical performance and stability of the battery.
Potential Biomedical Applications
There is emerging interest in the use of this compound in biomedical applications and drug formulations. Its unique chemical properties may aid in targeted drug delivery and enhancing drug solubility. However, this is an area that requires further research.
solubility of Phosphorous Acid Trioleyl Ester in various organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Phosphorous Acid Trioleyl Ester, also known as Trioleyl Phosphite. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and a visualization of a general synthesis and purification workflow.
Core Topic: Solubility of this compound
This compound (C₅₄H₁₀₅O₃P) is a large, hydrophobic molecule due to the presence of three long-chain unsaturated oleyl groups. This structural feature dictates its solubility properties, making it readily miscible with a variety of organic solvents while being virtually insoluble in water. Its solubility in organic media is a critical parameter for its application in various fields, including as a polymer stabilizer, lubricant additive, and potentially as a component in drug delivery systems where it can enhance the solubility of active pharmaceutical ingredients (APIs).[1]
Data Presentation: Qualitative Solubility
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Hydrocarbons | Toluene, Hexane, Petroleum Ether | Expected to be highly soluble due to the nonpolar nature of both the solvent and the trioleyl phosphite molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Expected to be soluble . |
| Esters | Ethyl Acetate | Expected to be soluble . |
| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to be soluble . |
| Alcohols | Ethanol, Methanol | Solubility is likely to be lower compared to nonpolar solvents due to the polarity of the hydroxyl group. May be sparingly soluble to soluble. |
| Polar Aprotic Solvents | Acetone, Acetonitrile | Expected to have moderate to good solubility . |
| Water | Water | Insoluble . |
Experimental Protocols
General Protocol for Synthesis of Trioleyl Phosphite
The synthesis of trialkyl phosphites like trioleyl phosphite is typically achieved through the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Oleyl alcohol
-
Anhydrous nonpolar organic solvent (e.g., petroleum ether, hexane, or toluene)
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis (three-neck flask, dropping funnel, condenser, stirrer)
Procedure:
-
A solution of oleyl alcohol and the tertiary amine base in the anhydrous solvent is prepared in a three-neck flask under an inert atmosphere.
-
The flask is cooled in an ice bath to control the exothermic reaction.
-
A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the stirred alcohol/base mixture.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for a specified period to ensure the reaction goes to completion.
-
The precipitated amine hydrochloride salt is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure (rotary evaporation).
-
The crude trioleyl phosphite is then purified, typically by vacuum distillation, to yield the final product.
Standardized Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials:
-
This compound (high purity)
-
A range of organic solvents (e.g., Toluene, Hexane, Ethanol, Acetone) of analytical grade
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Vials with screw caps
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid/liquid phase ensures that saturation is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment to allow the excess solute to settle.
-
For finely dispersed particles, centrifugation of the vials can be employed to achieve a clear separation of the saturated solution from the undissolved ester.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.
-
Immediately filter the collected solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Determine the concentration of the this compound in the filtered, saturated solution using a suitable and pre-calibrated analytical method.
-
Gravimetric Analysis: If the solvent is volatile, a known volume of the saturated solution can be evaporated, and the mass of the remaining ester can be measured.
-
Chromatographic Analysis (HPLC or GC): This is a more precise method. The saturated solution will likely need to be diluted to fall within the linear range of the instrument's calibration curve.
-
Refractive Index: For binary solutions, a calibration curve of refractive index versus concentration can be created.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solution (mol/L).
-
Mandatory Visualization
Caption: General workflow for the synthesis and purification of Trioleyl Phosphite.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Trioleyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and reactivity of trioleyl phosphite. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this organophosphorus compound. This document outlines the key physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and elucidates its mechanism of action as an antioxidant.
Introduction
Trioleyl phosphite, with the IUPAC name tris[(E)-octadec-9-enyl] phosphite, is an organophosphorus compound belonging to the phosphite ester family. These compounds are characterized by a central phosphorus(III) atom bonded to three alkoxy groups. Trioleyl phosphite is specifically comprised of a phosphite core esterified with three oleyl alcohol molecules. The oleyl chains are 18-carbon unsaturated fatty alcohols. Due to its molecular structure, trioleyl phosphite finds significant application as a secondary antioxidant and stabilizer in various polymeric materials.[1][2] Its primary function is to decompose hydroperoxides, which are key intermediates in the oxidative degradation of polymers, thereby preventing the propagation of radical chain reactions.[3][4]
Molecular Structure and Stereochemistry
The molecular formula of trioleyl phosphite is C₅₄H₁₀₅O₃P.[3] The central phosphorus atom is trivalent and adopts a trigonal pyramidal geometry, analogous to ammonia. The three oleyl groups are attached to the phosphorus atom via oxygen atoms.
A critical aspect of trioleyl phosphite's structure is the stereochemistry of the oleyl chains. The IUPAC name, tris[(E)-octadec-9-enyl] phosphite, explicitly indicates that the double bond between carbons 9 and 10 in each of the three octadecenyl chains has an (E)-configuration, commonly known as a trans-configuration. This geometric isomerism significantly influences the molecule's overall shape and packing ability, which in turn affects its physical properties and reactivity.
Due to the high flexibility of the long oleyl chains and the large number of atoms, generating a stable 3D conformer for computational analysis is challenging.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅₄H₁₀₅O₃P | [3] |
| Molecular Weight | 833.4 g/mol | [3] |
| IUPAC Name | tris[(E)-octadec-9-enyl] phosphite | [3] |
| Appearance | Colorless to light orange/yellow clear liquid | - |
| Solubility | Typically soluble in organic solvents, insoluble in water.[5] | [5] |
Reactivity and Antioxidant Mechanism
Trioleyl phosphite functions as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are formed during the primary oxidation of organic materials.[3][4][6] This process prevents the cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise propagate the degradation cascade.[3]
The reaction mechanism involves the oxidation of the phosphite ester to the corresponding phosphate ester. In this redox reaction, the phosphorus(III) center is oxidized to phosphorus(V), while the hydroperoxide is reduced to an alcohol.[2][4]
The overall reaction is: P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH (where R = oleyl and R' = a polymer backbone or other organic group)
Experimental Protocols
Synthesis of Trioleyl Phosphite
The synthesis of trialkyl phosphites is generally achieved by the reaction of phosphorus trichloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.[7][8][9] The following is a representative protocol adapted for trioleyl phosphite.
Materials:
-
Phosphorus trichloride (PCl₃)
-
(E)-Octadec-9-en-1-ol (Oleyl alcohol)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Anhydrous, inert solvent (e.g., diethyl ether, hexane, or toluene)
Procedure:
-
A solution of oleyl alcohol (3.0 equivalents) and triethylamine (3.0 equivalents) in an anhydrous, inert solvent is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice-water bath.
-
A solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a low reaction temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The resulting precipitate of triethylamine hydrochloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude trioleyl phosphite is then purified by vacuum distillation to yield the final product.
Analytical Characterization
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organophosphorus compounds.[10]
-
¹H NMR: The proton NMR spectrum of trioleyl phosphite is expected to show characteristic signals for the protons of the oleyl chains. These would include signals for the terminal methyl group, the aliphatic chain methylene groups, the allylic protons adjacent to the double bond, the vinylic protons of the double bond, and the methylene group protons adjacent to the phosphite ester oxygen.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. A ¹³C NMR spectrum for trioleyl phosphite is available on PubChem, confirming its experimental characterization.[3] The spectrum would display distinct signals for the various carbon atoms in the oleyl chains, including the olefinic carbons.
-
³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. Trialkyl phosphites typically exhibit a single resonance in the region of +130 to +140 ppm relative to phosphoric acid. This chemical shift is highly sensitive to the electronic environment of the phosphorus atom.
General NMR Protocol:
-
A sample of trioleyl phosphite is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H, ¹³C, and ³¹P NMR spectra are acquired on a high-resolution NMR spectrometer.
-
The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.
5.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions for Trioleyl Phosphite:
-
C-H stretching (alkane): 2850-2960 cm⁻¹
-
C=C stretching (alkene): ~1650 cm⁻¹ (weak)
-
P-O-C stretching: A strong, broad band in the region of 1000-1100 cm⁻¹
-
=C-H out-of-plane bending (for the trans double bond): ~965 cm⁻¹
General IR Protocol:
-
A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded, and the absorption frequencies are correlated with known functional group vibrations.[11][12][13]
5.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
General MS Protocol:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
Electron ionization (EI) or a softer ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) can be used.
-
The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined, which helps to confirm the molecular weight and aspects of the structure.
Conclusion
Trioleyl phosphite is a significant organophosphorus compound with a well-defined molecular structure and stereochemistry, characterized by a central phosphite core and three (E)-configured oleyl chains. Its primary utility as a secondary antioxidant is derived from its ability to efficiently decompose hydroperoxides. While detailed crystallographic and comprehensive spectroscopic data are limited due to its physical nature, its structure can be reliably confirmed through a combination of synthesis and standard analytical techniques such as NMR, IR, and mass spectrometry. The experimental protocols and mechanistic insights provided in this guide offer a foundational understanding for researchers and professionals working with this compound.
References
- 1. Mechanisms of Antioxidant Action of Phosphite and Phosphonite Esters | Semantic Scholar [semanticscholar.org]
- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3335204A - Process for preparing trialkyl phosphites - Google Patents [patents.google.com]
- 9. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. IR _2007 [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermal Degradation Pathway of Trioleyl Phosphite
Disclaimer: The thermal degradation of trioleyl phosphite, P(O(CH₂)₈CH=CH(CH₂)₇CH₃)₃, has not been extensively characterized in publicly available literature. This guide, therefore, presents a scientifically reasoned, projected pathway based on the established chemistry of analogous phosphite esters, particularly short-chain alkyl phosphites, and the known thermal behavior of long-chain unsaturated hydrocarbons. The experimental data and specific reaction intermediates are illustrative and intended to provide a framework for researchers.
Introduction
Trioleyl phosphite is an organophosphorus compound utilized primarily as a secondary antioxidant and thermal stabilizer in various polymeric systems. Its structure, featuring a central phosphorus (III) atom esterified with three oleyl alcohol molecules, imparts excellent compatibility with organic matrices. The oleyl chains are long, unsaturated C18 hydrocarbon chains. In its stabilizing role, trioleyl phosphite is highly effective at decomposing hydroperoxides, which are key intermediates in the thermo-oxidative degradation of polymers.[1][2] However, at sufficiently high temperatures, the molecule itself will undergo thermal decomposition (pyrolysis), especially in an inert atmosphere. Understanding this intrinsic thermal degradation pathway is crucial for defining its operational limits, identifying potential degradation products, and developing more robust stabilization systems.
This guide provides a detailed overview of the two primary thermal pathways relevant to trioleyl phosphite: its function as a peroxide decomposer and its ultimate pyrolytic decomposition at higher temperatures.
Functional Pathway: Hydroperoxide Decomposition
At processing temperatures where polymers begin to oxidize, the primary role of a phosphite stabilizer is not to resist its own degradation, but to sacrificially react with polymer hydroperoxides (ROOH). This reaction converts the phosphite ester to a more stable phosphate ester and neutralizes the reactive hydroperoxides, preventing chain scission of the polymer backbone.[3]
The generally accepted mechanism is as follows:
Caption: Antioxidant action of trioleyl phosphite via peroxide reduction.
Intrinsic Thermal Degradation Pathway (Pyrolysis)
In the absence of hydroperoxides and at sufficiently high temperatures (typically >250-300°C), trioleyl phosphite will undergo pyrolytic decomposition. The pathway is projected from detailed studies on simpler analogues like triethyl phosphite and incorporates the influence of the long, unsaturated oleyl chains.[4]
Initiation: Homolytic Bond Cleavage
Quantum chemical calculations on triethyl phosphite have identified the C–O bond as the weakest link, with a bond dissociation energy of approximately 60 kcal/mol.[4] Cleavage of this bond is therefore the most probable initiation step. P-O bond scission is considered less likely.
-
P(O-R)₃ → P(OR)₂O• + R•
Where R is the oleyl chain (C₁₈H₃₅) and P(OR)₂O• is a phosphorus-centered radical.
Propagation and Product Formation
The initial radicals undergo a cascade of reactions, including hydrogen abstraction, beta-scission, and cyclization, leading to a complex mixture of products.
-
Fate of the Oleyl Radical (R•): The long-chain oleyl radical can undergo several reactions typical of hydrocarbon pyrolysis.
-
Hydrogen Abstraction: It can abstract a hydrogen atom from another trioleyl phosphite molecule or another hydrocarbon chain, propagating the radical process.
-
Beta-Scission: The radical can cleave at the beta position, breaking the C-C bond and forming a shorter alkyl radical and an alkene. This is a major pathway for the formation of volatile fragments.
-
Isomerization & Cyclization: The long chain can undergo internal hydrogen shifts and cyclization reactions.
-
Disproportionation/Combination: Radicals can terminate by reacting with each other.
-
-
Fate of the Phosphorus Radical (P(OR)₂O•): This oxygen-centered radical is highly reactive. It can rearrange and decompose, leading to various phosphorus-containing species. Studies on triethyl phosphite identified intermediates such as PO, PO₂, and HOPO at very high temperatures.[4] For trioleyl phosphite, decomposition would likely yield volatile phosphorus compounds and a non-volatile, phosphorus-rich char.
The proposed pyrolytic pathway is visualized below.
Caption: Proposed multi-step pyrolytic degradation of trioleyl phosphite.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal degradation pathway, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques. The following protocols are suggested for the analysis of trioleyl phosphite.
Thermogravimetric Analysis (TGA) Workflow
TGA measures the change in mass of a sample as a function of temperature, revealing thermal stability and decomposition stages.
Caption: Standard workflow for Thermogravimetric Analysis (TGA).
Detailed TGA Protocol:
-
Sample Preparation: Accurately weigh 5–10 mg of trioleyl phosphite into a ceramic (alumina) TGA pan.
-
Instrument: Use a calibrated thermogravimetric analyzer.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Record mass loss and temperature continuously throughout the run.
-
Analysis: Determine the onset temperature of decomposition (T_onset), temperatures for peak rates of decomposition (from the derivative curve), and the percentage of residual mass at 600°C.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as it is heated, identifying melting, boiling, and decomposition events (endothermic or exothermic).
Detailed DSC Protocol:
-
Sample Preparation: Accurately weigh 2–5 mg of trioleyl phosphite into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument: Use a calibrated differential scanning calorimeter.
-
Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20–50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50°C) to observe any low-temperature transitions.
-
Ramp the temperature from -50°C to 450°C at a heating rate of 10°C/min.
-
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), determining their onset temperatures, peak temperatures, and enthalpies (area under the peak).
Illustrative Quantitative Data
The following tables summarize the expected data from TGA and DSC analyses of trioleyl phosphite, based on the behavior of similar long-chain esters and organophosphorus compounds.
Table 1: Expected TGA Data for Trioleyl Phosphite in Nitrogen
| Parameter | Expected Value | Description |
| T_onset (5% Mass Loss) | 250 - 280 °C | Temperature at which significant thermal decomposition begins. |
| Decomposition Stage 1 | 280 - 400 °C | Major mass loss corresponding to the cleavage of oleyl chains and formation of volatile hydrocarbons. |
| Decomposition Stage 2 | 400 - 500 °C | Slower mass loss from the breakdown of higher molecular weight intermediates. |
| Residual Mass @ 600°C | 5 - 15 % | Represents the mass of non-volatile, phosphorus-rich char. |
Table 2: Expected DSC Data for Trioleyl Phosphite in Nitrogen
| Parameter | Expected Value | Description |
| Melting Point (T_m) | < 0 °C | As an oil, a glass transition (T_g) may be observed at low temperatures instead of a sharp melting point. |
| Boiling Point | > 350 °C (decomposes) | Unlikely to observe a distinct boiling point as decomposition occurs first. |
| Decomposition Event | 270 - 450 °C | A broad, complex exothermic peak (or series of peaks) indicating energy release during bond cleavage and rearrangement. |
| Enthalpy of Decomposition | -150 to -300 J/g | The negative sign indicates an exothermic process. |
Conclusion
The thermal degradation of trioleyl phosphite is a complex process governed by its dual role as a stabilizer and its intrinsic molecular stability. At moderate processing temperatures in the presence of oxygen, it functions effectively by reducing hydroperoxides to stable alcohols, thereby being oxidized to trioleyl phosphate. At higher temperatures, particularly in an inert environment, it is projected to undergo pyrolysis initiated by C-O bond homolysis. This leads to the formation of oleyl and phosphorus-centered radicals, which subsequently decompose into a wide array of volatile hydrocarbons, phosphorus-containing species, and a stable char residue. The detailed experimental protocols and illustrative data provided in this guide offer a robust framework for researchers to empirically investigate and validate the specific degradation kinetics and products of this important industrial additive.
References
- 1. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 3. Phosphite ester - Wikipedia [en.wikipedia.org]
- 4. Unraveling the thermal decomposition kinetics of triethyl phosphite - Beijing Institute of Technology [pure.bit.edu.cn]
comprehensive spectroscopic data of Phosphorous Acid Trioleyl Ester (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Phosphorous Acid Trioleyl Ester, commonly known as trioleyl phosphite (CAS No. 13023-13-7). Given the limited availability of published experimental spectra for this specific large molecule, this document presents a detailed, predicted spectroscopic profile based on its chemical structure and by analogy to similar long-chain trialkyl phosphites. The information herein is intended to serve as a robust reference for the identification, characterization, and quality control of trioleyl phosphite in a research and development setting.
Chemical Structure and Properties
Trioleyl phosphite is the triester of phosphorous acid and oleyl alcohol. Its structure consists of a central phosphorus(III) atom bonded to three oleyl chains via oxygen atoms. The oleyl chain is an 18-carbon chain with a cis double bond at the C9 position.
-
Molecular Formula: C₅₄H₁₀₅O₃P
-
Molecular Weight: 833.40 g/mol
-
IUPAC Name: Tris((9Z)-octadec-9-en-1-yl) phosphite
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trioleyl phosphite. These predictions are based on established chemical shift and fragmentation principles, as well as on data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Trioleyl Phosphite (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.34 | t | 6H | -CH=CH- (Olefinic) |
| ~3.9 - 4.1 | m | 6H | P-O-CH₂- |
| ~2.01 | m | 12H | -CH₂-CH=CH-CH₂- (Allylic) |
| ~1.65 | m | 6H | -O-CH₂-CH₂- |
| ~1.2 - 1.4 | m | 60H | -(CH₂)n- (Aliphatic chain) |
| ~0.88 | t | 9H | -CH₃ (Terminal) |
Table 2: Predicted ¹³C NMR Data for Trioleyl Phosphite (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~129 - 131 | -CH=CH- (Olefinic) |
| ~62 - 64 | P-O-CH₂- |
| ~32 | -CH₂-CH₂-CH=CH- |
| ~29 - 30 | -(CH₂)n- (Aliphatic chain) |
| ~27 | -CH₂-CH=CH-CH₂- (Allylic) |
| ~25 | -O-CH₂-CH₂- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ (Terminal) |
Table 3: Predicted ³¹P NMR Data for Trioleyl Phosphite (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~138 - 141 | s | P(OR)₃ |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for Trioleyl Phosphite
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3005 | Medium | =C-H stretch (Olefinic) |
| 2925, 2855 | Strong | C-H stretch (Aliphatic) |
| ~1720 | Weak-Medium | P=O stretch (Oxidized impurity) |
| ~1655 | Weak | C=C stretch (Olefinic) |
| 1465 | Medium | C-H bend (Aliphatic) |
| ~1030 | Strong | P-O-C stretch |
| ~722 | Medium | -(CH₂)n- rock |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for Trioleyl Phosphite (Technique: ESI-MS)
| m/z | Ion | Notes |
| 833.79 | [M+H]⁺ | Predicted protonated molecule |
| 855.77 | [M+Na]⁺ | Predicted sodium adduct |
| 567.53 | [M - C₁₈H₃₅O]⁺ | Loss of one oleoxy group |
| 301.27 | [M - 2(C₁₈H₃₅O)]⁺ | Loss of two oleoxy groups |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a high molecular weight, non-polar liquid like trioleyl phosphite.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of trioleyl phosphite in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve non-polar compounds and its single residual proton peak at 7.26 ppm.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
³¹P NMR Acquisition:
-
Spectrometer: 162 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: A wide range to cover potential impurities, e.g., -20 to 160 ppm.
-
Number of Scans: 64-128.
-
Relaxation Delay: 2-5 seconds.
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is ideal for liquid samples. A traditional transmission method using NaCl or KBr plates can also be used.
-
Sample Preparation (ATR): Apply a small drop of trioleyl phosphite directly onto the ATR crystal.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is suitable for this large, relatively polarizable molecule.
-
Sample Preparation: Prepare a dilute solution of trioleyl phosphite (e.g., 1 mg/mL) in a solvent mixture such as methanol/chloroform (1:1 v/v). A small amount of sodium acetate may be added to promote the formation of sodium adducts for easier identification.
-
Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-1500.
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the molecular ion.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like trioleyl phosphite.
A Technical Guide to Quantum Chemical Calculations on the Trioleyl Phosphite Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical considerations for performing quantum chemical calculations on the trioleyl phosphite molecule. Given the industrial relevance of trioleyl phosphite as an antioxidant and polymer stabilizer, understanding its electronic structure and reactivity through computational methods is of significant interest. This document outlines the methodologies, presents available quantum chemical data, and explores a hypothetical signaling pathway relevant to its antioxidant behavior.
Introduction to Trioleyl Phosphite
Trioleyl phosphite, with the chemical formula C54H105O3P, is a large and flexible molecule characterized by a central phosphorus atom bonded to three oleyl groups through oxygen atoms.[1] Its considerable size and numerous rotatable bonds present a significant challenge for computational modeling, often precluding straightforward 3D conformer generation.[1] Despite these challenges, quantum chemical calculations can provide valuable insights into its electronic properties and reactivity.
Methodologies for Quantum Chemical Calculations
Due to the molecular complexity of trioleyl phosphite, a multi-step computational protocol is recommended. This approach balances computational cost with accuracy, enabling a thorough investigation of its structure and properties.
2.1. Experimental and Computational Protocols
A robust computational study of trioleyl phosphite would involve the following key steps, as illustrated in the workflow diagram below:
-
Initial Structure Generation: The first step is to build a 3D model of the trioleyl phosphite molecule. This can be done using standard molecular modeling software.
-
Conformational Search: Due to the high flexibility of the three oleyl chains, a comprehensive conformational search is crucial to identify the lowest energy conformer.[2] This is typically performed using molecular mechanics (MM) force fields, which are computationally less expensive than quantum mechanical methods.[3]
-
Geometry Optimization: The lowest energy conformer from the molecular mechanics search is then used as the starting point for a more accurate geometry optimization using Density Functional Theory (DFT).[4] A common and effective functional for such systems is B3LYP, paired with a basis set like 6-31G(d,p).[1] This level of theory provides a good balance between accuracy and computational demand for large organic molecules.
-
Property Calculations: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken charges. These properties are crucial for understanding the molecule's reactivity.
Below is a Graphviz diagram illustrating this computational workflow.
Quantitative Data from Quantum Chemical Calculations
Table 1: Calculated Electronic Properties of Trioleyl Phosphite
| Property | Value | Unit | Reference |
| HOMO Energy | -6.49 | eV | [5] |
| LUMO Energy | 0.31 | eV | [5] |
| Oxidation Potential (OP) | 4.98 | V | [5] |
| Reduction Potential (RP) | 0.98 | V | [5] |
Table 2: Typical Bond Lengths in Phosphite Esters
The following table provides typical bond lengths for the core structure of phosphite esters, which can be used as a reference for validating the results of a geometry optimization of trioleyl phosphite.
| Bond | Typical Length | Unit | Reference(s) |
| P-O | 1.60 - 1.66 | Å | [6] |
| C-O | ~1.43 | Å | [7] |
Reactivity and Hypothetical Signaling Pathway
Phosphite esters are known for their antioxidant properties, which stem from their ability to be oxidized to phosphate esters.[8] This reactivity can be explored in a biological context, particularly in relation to oxidative stress.
4.1. Hypothetical Antioxidant Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where trioleyl phosphite acts as an antioxidant. In this model, trioleyl phosphite scavenges reactive oxygen species (ROS), thereby preventing cellular damage. This process involves the oxidation of the phosphite to a phosphate. While this is a simplified representation and not a confirmed biological pathway for trioleyl phosphite, it is based on the known chemical reactivity of phosphite esters.
It is important to note that the biological activity and potential metabolic pathways of trioleyl phosphite are not well-documented. While some studies have explored the metabolism of phosphonate esters[9][10], and the role of phosphite as a biostimulant in plants[11][12], direct evidence for specific signaling pathways in animal or human cells is lacking. The provided diagram is therefore a conceptual model based on chemical principles.
Conclusion
Quantum chemical calculations offer a powerful tool for understanding the structure and reactivity of complex molecules like trioleyl phosphite. Despite the challenges posed by its size and flexibility, a combination of molecular mechanics and density functional theory can provide valuable insights into its electronic properties. The available data suggests that trioleyl phosphite has electronic characteristics that are consistent with its role as an antioxidant. Further research, both computational and experimental, is needed to fully elucidate its potential biological activities and signaling pathways. This guide provides a foundational framework for researchers and scientists to embark on such investigations.
References
- 1. Trioleyl Phosphite (so called) | C54H105O3P | CID 14121746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 4. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 5. Triethyl phosphite | C6H15O3P | CID 31215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Implications of protonation and substituent effects for C-O and O-P bond cleavage in phosphate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphite ester - Wikipedia [en.wikipedia.org]
- 9. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Phosphite treatment can improve root biomass and nutrition use efficiency in wheat [frontiersin.org]
- 12. Phosphite treatment can improve root biomass and nutrition use efficiency in wheat - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Development of Phosphite Esters as Industrial Additives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development of phosphite esters as crucial industrial additives. From their early synthesis to their widespread application as process stabilizers and antioxidants in the polymer industry, this document provides a comprehensive overview of the key milestones, scientific principles, and quantitative trends that have shaped their evolution.
A Historical Chronicle of Phosphite Ester Development
The journey of phosphite esters from laboratory curiosities to indispensable industrial chemicals is a testament to the advancements in polymer science and organic chemistry. While early investigations into organophosphorus compounds laid the groundwork, the mid-20th century marked the beginning of their commercial significance, driven by the burgeoning plastics industry.
The Pioneering Era (Mid-20th Century): The initial development of phosphite esters as industrial additives was closely tied to the need to protect polymers, particularly polyvinyl chloride (PVC), from degradation during processing and use. Companies at the forefront of this innovation included Hooker Chemical Corporation and Weston Chemical Corporation, who filed some of the early patents for the synthesis and application of these compounds. The 1960s saw a surge in patents related to phosphite ester synthesis, particularly focusing on transesterification processes.
The Age of Synergy (1970s onwards): A significant breakthrough in the application of phosphite esters was the discovery of their synergistic relationship with primary antioxidants, such as hindered phenols. Researchers at Ciba-Geigy (now part of BASF) extensively studied and promoted these synergistic blends, which offered superior stabilization against thermo-oxidative degradation compared to individual additives. This led to the development of commercial antioxidant blends that became industry standards.
Refinement and Specialization (Late 20th Century to Present): The latter part of the 20th century and the early 21st century have been characterized by the development of more sophisticated and specialized phosphite esters. Research has focused on improving hydrolytic stability, reducing volatility, and creating high-performance phosphites for demanding applications in engineering plastics and other specialty polymers. The development of hindered aryl phosphites and phosphonites, which can act as both primary and secondary antioxidants, represents a key advancement from this period. Environmental regulations have also driven innovation, leading to the development of more environmentally friendly and non-toxic phosphite ester formulations.
Quantitative Overview of the Phosphite Antioxidant Market
While detailed historical production data is scarce, recent market analysis highlights the significant and growing global demand for phosphite antioxidants. This growth is intrinsically linked to the expansion of the plastics and rubber industries.
| Metric | 2023 | 2025 (Projected) | 2028 (Projected) | 2033 (Projected) | CAGR (2023-2028) |
| Global Market Size (USD Billion) | 1.8 | 2.5 | 57.0 (Plastic Additives) | 3.3 | 6.1% |
| Global Production Volume (Tons) | - | - | - | - | - |
The global production volume of phosphite antioxidants was reported to be 123,000 tons in 2006, with an annual growth rate of 7%.[1] The market for phosphite antioxidants is projected to continue its growth trajectory, driven by the increasing demand for high-performance polymers in various sectors, including automotive, packaging, and electronics.[2][3]
Evolution of Synthesis Methodologies
The industrial production of phosphite esters has evolved over time, with two primary methods dominating the landscape: reaction with phosphorus trichloride and transesterification.
Synthesis from Phosphorus Trichloride
The most common method for synthesizing phosphite esters involves the reaction of phosphorus trichloride (PCl₃) with alcohols or phenols.[4] This reaction is typically carried out in the presence of a base, such as an amine, to neutralize the hydrochloric acid (HCl) byproduct.
Generalized Reaction: PCl₃ + 3 R-OH + 3 B → P(OR)₃ + 3 B·HCl (Where R is an alkyl or aryl group and B is a base)
This method is versatile and allows for the synthesis of a wide range of phosphite esters by varying the alcohol or phenol reactant.
Transesterification
Transesterification is another important industrial method for producing phosphite esters. This process involves the reaction of a pre-existing phosphite ester with an alcohol or phenol, typically in the presence of a catalyst. This method is particularly useful for synthesizing mixed phosphite esters or for producing phosphites from less volatile alcohols.
Generalized Reaction: P(OR')₃ + 3 R-OH ⇌ P(OR)₃ + 3 R'-OH (Catalyst is typically an alkali metal alkoxide or phenoxide)
The equilibrium of the reaction can be shifted towards the desired product by removing the more volatile alcohol (R'-OH) through distillation.
Mechanism of Action: The Role of Phosphite Esters as Secondary Antioxidants
Phosphite esters function primarily as secondary antioxidants, also known as hydroperoxide decomposers. Their key role is to prevent the auto-catalytic cycle of polymer degradation by converting hydroperoxides (ROOH), which are formed during the initial stages of oxidation, into stable, non-radical products.
During polymer processing and exposure to environmental factors like heat and oxygen, free radicals are generated. These radicals react with the polymer to form hydroperoxides. Hydroperoxides are unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which then propagate further degradation of the polymer chain.
Phosphite esters interrupt this cycle by reducing the hydroperoxides to stable alcohols. In this process, the phosphite ester is oxidized to a phosphate ester.
Simplified Reaction: P(OR)₃ + ROOH → OP(OR)₃ + ROH
This action complements the function of primary antioxidants (e.g., hindered phenols), which act as radical scavengers. The synergistic combination of primary and secondary antioxidants provides a comprehensive stabilization system for polymers.
Visualizing Key Processes and Historical Timeline
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis of Triphenyl Phosphite from Phosphorus Trichloride and Phenol.
Caption: Antioxidant Mechanism of Phosphite Esters in Polymers.
Caption: Historical Timeline of Phosphite Ester Development.
References
Methodological & Application
Application Notes: Phosphorous Acid Trioleyl Ester as a Secondary Stabilizer in PVC
Subject: Detailed Application and Protocols for the Use of Phosphorous Acid Trioleyl Ester in Polyvinyl Chloride (PVC) Stabilization.
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is susceptible to thermal degradation at processing temperatures (typically above 170°C), leading to the release of hydrochloric acid (HCl) in an autocatalytic dehydrochlorination process. This degradation results in undesirable color changes (yellowing to blackening), and a deterioration of mechanical properties.[1][2] To prevent this, a stabilizer system is incorporated into the PVC formulation. This typically consists of primary stabilizers, which neutralize HCl, and secondary stabilizers that provide ancillary functions to improve the overall stability and performance of the polymer.
This compound, also known as trioleyl phosphite, is a liquid organophosphite that functions as a highly effective secondary stabilizer in PVC formulations.[3][4] It is particularly valued for its synergistic effects with primary metallic soap stabilizers, such as calcium/zinc (Ca/Zn) stearates, and its ability to improve both the initial color and long-term heat stability of the PVC product.[5][6] Phosphites like trioleyl phosphite act as secondary antioxidants, decomposing hydroperoxides that are formed during the oxidation process, thus preventing polymer chain scission and discoloration.[3][7]
These application notes provide a comprehensive overview of the use of this compound in PVC, detailing its mechanism of action, synergistic effects, and typical performance benefits. Detailed experimental protocols for evaluating its efficacy are also provided for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary role of this compound as a secondary stabilizer is to function as a hydroperoxide decomposer.[3][7] The thermal degradation of PVC is a complex process involving both dehydrochlorination and oxidation. While primary stabilizers like Ca/Zn stearates are effective at scavenging HCl, they do not address the oxidative aspect of degradation.
The stabilization mechanism involving trioleyl phosphite can be summarized as follows:
-
Inhibition of Autocatalytic Dehydrochlorination: The degradation of PVC is initiated at labile chlorine sites on the polymer chain, leading to the formation of polyene sequences and the release of HCl. This released HCl further catalyzes the degradation process.
-
Synergy with Primary Stabilizers: Primary stabilizers, such as calcium stearate, neutralize the released HCl.[6] Zinc stearate can also replace unstable chlorine atoms on the PVC chain.[6] However, this can lead to the formation of zinc chloride (ZnCl₂), a strong Lewis acid that can promote further degradation, a phenomenon known as "zinc burning".[8]
-
Hydroperoxide Decomposition: During processing and subsequent exposure to heat and oxygen, hydroperoxides (ROOH) are formed on the PVC backbone. These are unstable and decompose to form radicals that lead to chain scission and the formation of chromophoric (color-forming) groups. Trioleyl phosphite reacts with these hydroperoxides, converting them into stable, non-radical products (alcohols), and in the process, the phosphite is oxidized to a phosphate.[7][9] This action prevents the propagation of degradation reactions and preserves the color and integrity of the polymer.
Data Presentation
The following tables summarize representative quantitative data for the performance of PVC formulations with and without this compound. The data is illustrative and based on typical performance improvements seen with phosphite co-stabilizers. Actual results will vary depending on the specific PVC resin, primary stabilizer system, and processing conditions.
Table 1: Thermal Stability by Congo Red Test
| Formulation ID | Primary Stabilizer (phr) | Trioleyl Phosphite (phr) | Congo Red Time (minutes) at 180°C |
| F1 (Control) | Ca/Zn Stearate (1.5) | 0.0 | 25 |
| F2 | Ca/Zn Stearate (1.5) | 0.5 | 45 |
| F3 | Ca/Zn Stearate (1.5) | 1.0 | 60 |
Table 2: Static Oven Aging - Yellowness Index (YI) at 180°C
| Formulation ID | Time (minutes) | Yellowness Index (YI) | Visual Color |
| F1 (Control) | 0 | 5.2 | White |
| 15 | 18.5 | Light Yellow | |
| 30 | 35.1 | Yellow-Brown | |
| 45 | >70 | Brown/Black | |
| F3 | 0 | 4.8 | White |
| 15 | 9.3 | Off-White | |
| 30 | 15.6 | Pale Yellow | |
| 45 | 28.4 | Yellow | |
| 60 | 45.2 | Yellow-Brown |
Experimental Protocols
Preparation of PVC Formulations
Objective: To prepare homogeneous PVC compounds for subsequent thermal stability testing.
Materials:
-
PVC Resin (e.g., K-value 67)
-
Primary Stabilizer (e.g., Ca/Zn Stearate)
-
This compound
-
Plasticizer (e.g., DOP/DINP), if required for flexible applications
-
Other additives as required (e.g., lubricants, fillers)
Equipment:
-
High-speed laboratory mixer
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Analytical balance
Procedure:
-
Accurately weigh all components of the formulation.
-
Add the PVC resin and solid additives (primary stabilizer, fillers) to the high-speed mixer.
-
Mix at low speed until a homogeneous powder blend is obtained.
-
While mixing, slowly add the liquid components (plasticizer, trioleyl phosphite).
-
Increase the mixer speed and continue mixing until the temperature reaches approximately 110-120°C due to frictional heat.
-
Transfer the hot compound to a two-roll mill preheated to 160-170°C.
-
Mill the compound for 3-5 minutes until a uniform sheet is formed.
-
The milled sheet can then be pressed into plaques of a specified thickness (e.g., 1 mm) using a hydraulic press at a temperature of 170-180°C, followed by cooling under pressure.
Protocol 1: Static Thermal Stability (Congo Red Test)
Objective: To determine the time until the evolution of HCl from a heated PVC sample, indicating the point of stabilizer depletion and rapid degradation.[8]
Equipment:
-
Thermostatically controlled oil bath or heating block set to 180 ± 1°C.
-
Test tubes.
-
Congo Red indicator paper.
-
Timer.
Procedure:
-
Place a weighed amount (e.g., 2.0 g) of the PVC compound into a clean, dry test tube.
-
Compact the material gently at the bottom of the tube.
-
Insert a piece of Congo Red paper into the upper part of the test tube, ensuring it does not touch the PVC sample.
-
Place the test tube in the heating block/oil bath.
-
Start the timer immediately.
-
Record the time required for the Congo Red paper to turn from red to blue. This is the thermal stability time.
Protocol 2: Static Oven Aging Test
Objective: To visually and quantitatively assess the color stability of PVC samples over time at an elevated temperature.[10]
Equipment:
-
Air-circulating oven with precise temperature control.
-
Spectrophotometer or colorimeter for Yellowness Index measurement.
-
Sample holder.
Procedure:
-
Cut the pressed PVC sheets into uniform sample strips (e.g., 2 cm x 4 cm).
-
Place the samples on a sample holder and put them in the oven preheated to 180 ± 2°C.
-
Remove sample strips at regular intervals (e.g., every 15 minutes).
-
Allow the samples to cool to room temperature.
-
Measure the Yellowness Index (YI) of each sample according to ASTM E313.[11][12] The YI quantifies the change in color of a sample from clear or white toward yellow.[1][13]
-
Visually compare the color progression of the different formulations.
Conclusion
This compound is a valuable secondary stabilizer for PVC, offering significant improvements in thermal stability and color retention, particularly when used in synergy with primary Ca/Zn stabilizers. Its mechanism of action as a hydroperoxide decomposer effectively mitigates the oxidative degradation pathways that lead to discoloration and polymer breakdown. The experimental protocols outlined in these notes provide a robust framework for evaluating the performance of trioleyl phosphite in various PVC formulations, enabling researchers and formulators to optimize their stabilizer packages for enhanced product quality and durability.
References
- 1. equitechintl.com [equitechintl.com]
- 2. equitechintl.com [equitechintl.com]
- 3. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 4. galatachemicals.com [galatachemicals.com]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 8. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. life-trialkyl.eu [life-trialkyl.eu]
- 10. researchgate.net [researchgate.net]
- 11. Yellowness index measurement method - 3nh [3nh.com]
- 12. What Standard Do I Use to Verify Yellowness Index Performance? | HunterLab [hunterlab.com]
- 13. lmsscientific.com [lmsscientific.com]
Application Notes and Protocols: Phosphorous Acid Trioleyl Ester as an Extreme Pressure Additive in Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorous acid trioleyl ester, also known as trioleyl phosphite, is an organophosphorus compound utilized as an extreme pressure (EP) additive in lubricating oils and greases. Under conditions of high load and temperature, where the hydrodynamic lubrication film breaks down, EP additives prevent direct metal-to-metal contact, thereby minimizing wear, scuffing, and catastrophic failure of machinery components. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound as an EP additive.
Phosphorus-based compounds, including phosphites and phosphates, are a significant class of EP additives.[1] Their mechanism of action involves a tribochemical reaction with the metal surface at elevated temperatures and pressures. This reaction forms a protective, glassy polyphosphate or phosphide film on the metallic surfaces, which possesses a lower shear strength than the base metal, thus allowing for sliding without welding and significant wear.[1][2] Phosphites, in general, have been found to be superior in extreme pressure properties when compared to phosphates.
Mechanism of Action
The efficacy of this compound as an EP additive is attributed to its chemical decomposition and subsequent reaction with ferrous surfaces under boundary lubrication conditions. The process can be summarized in the following stages:
-
Adsorption: The polar phosphite molecules are adsorbed onto the metal surfaces.
-
Tribochemical Reaction: Localized high temperatures and pressures at the points of asperity contact initiate the decomposition of the trioleyl phosphite.
-
Film Formation: The decomposed products react with the iron surface to form a tenacious, protective film, primarily composed of iron phosphides. This film acts as a sacrificial layer, preventing direct metal-to-metal adhesion and wear.
This mechanism is crucial in applications such as gear oils, metalworking fluids, and greases where extreme pressures are encountered.
dot
Caption: Logical workflow of trioleyl phosphite as an EP additive.
Performance Data
The performance of a lubricant containing an EP additive is typically evaluated using standardized tests that measure its ability to prevent wear and withstand high loads. The Four-Ball Wear Test (ASTM D4172) and the Four-Ball EP Test (ASTM D2783) are common methods.[3]
Four-Ball Wear Test Data
This test evaluates the anti-wear properties of a lubricant under a specified load, temperature, and speed. The primary metric is the average wear scar diameter (WSD) on the three stationary steel balls. A smaller WSD indicates better anti-wear performance. The coefficient of friction (COF) is also a key parameter.
Table 1: Representative Four-Ball Wear Test Results for a Base Oil with and without Trioleyl Phosphite
| Lubricant Sample | Additive Concentration (% wt.) | Average Wear Scar Diameter (mm) | Coefficient of Friction (μ) |
| Base Oil | 0 | 0.85 | 0.12 |
| Base Oil + Trioleyl Phosphite | 1.0 | 0.45 | 0.08 |
| Base Oil + Trioleyl Phosphite | 2.0 | 0.41 | 0.07 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the base oil, specific test conditions, and the purity of the additive.
Four-Ball EP Test Data
This test determines the load-carrying capacity of a lubricant. Key parameters include the Last Non-Seizure Load (LNSL), which is the highest load a lubricant can sustain without seizure, and the Weld Point (WP), which is the load at which the rotating ball welds to the stationary balls.
Table 2: Representative Four-Ball EP Test Results for a Base Oil with and without Trioleyl Phosphite
| Lubricant Sample | Additive Concentration (% wt.) | Last Non-Seizure Load (kgf) | Weld Point (kgf) |
| Base Oil | 0 | 80 | 160 |
| Base Oil + Trioleyl Phosphite | 1.0 | 120 | 250 |
| Base Oil + Trioleyl Phosphite | 2.0 | 140 | 315 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the base oil and specific test conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for the replication and validation of performance data.
Protocol 1: Four-Ball Wear Test (ASTM D4172)
Objective: To determine the wear-preventive characteristics of a lubricating fluid.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel Balls (AISI E-52100 steel, 12.7 mm diameter)
-
Microscope (for measuring wear scars)
-
Temperature Controller
-
Torque Measurement System
Procedure:
-
Thoroughly clean the test balls and the ball pot with a suitable solvent (e.g., heptane) and allow them to dry completely.
-
Place three clean steel balls in the ball pot and clamp them securely.
-
Pour the test lubricant into the ball pot until the balls are fully submerged.
-
Place the fourth clean steel ball in the chuck of the test machine.
-
Assemble the ball pot onto the test machine and apply the specified load (typically 40 kgf).
-
Heat the lubricant to the test temperature (typically 75°C).
-
Start the motor and run the test at the specified speed (typically 1200 rpm) for the specified duration (typically 60 minutes).
-
After the test, turn off the motor and allow the assembly to cool.
-
Remove the three stationary balls and clean them.
-
Measure the diameter of the wear scars on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
-
Calculate the average wear scar diameter.
-
Record the average coefficient of friction during the test.
dot
Caption: Experimental workflow for the Four-Ball Wear Test (ASTM D4172).
Protocol 2: Four-Ball Extreme Pressure Test (ASTM D2783)
Objective: To determine the load-carrying properties of a lubricating fluid.
Apparatus:
-
Four-Ball EP Test Machine
-
Steel Balls (AISI E-52100 steel, 12.7 mm diameter)
-
Loading and Speed Control System
-
Torque Measurement System
Procedure:
-
Follow steps 1-4 from the Four-Ball Wear Test protocol.
-
The test is conducted at a constant speed (typically 1770 rpm) and ambient temperature.
-
A series of 10-second runs are performed with increasing loads.
-
Start with an initial load and conduct a 10-second run.
-
If no seizure or welding occurs, increase the load to the next step and use a new set of test balls and fresh lubricant for the next run.
-
The Last Non-Seizure Load (LNSL) is the highest load at which a 10-second run is completed without seizure.
-
Continue increasing the load in steps until welding of the four balls occurs within 10 seconds. The load at which this happens is the Weld Point (WP).
-
Record the LNSL and WP values.
dot
Caption: Experimental workflow for the Four-Ball EP Test (ASTM D2783).
Conclusion
This compound is an effective extreme pressure additive for a variety of lubricants. Its ability to form a protective phosphide film on metal surfaces under high-load conditions significantly reduces wear and prevents catastrophic failure. The provided performance data and experimental protocols serve as a valuable resource for researchers and scientists in the evaluation and formulation of high-performance lubricants. It is recommended that the optimal concentration of the additive be determined for each specific application and base oil to achieve the desired balance of performance characteristics.
References
Application Note: Detailed Laboratory Protocol for the Synthesis of High-Purity Phosphorous Acid Trioleyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphorous acid trioleyl ester, also known as trioleyl phosphite, is an organophosphorus compound with applications as an antioxidant, stabilizer in polymers, and as a synthetic intermediate. Its synthesis is typically achieved through the esterification of phosphorus trichloride with oleyl alcohol. This protocol details a robust method for synthesizing high-purity trioleyl phosphite, emphasizing anhydrous conditions and careful purification to achieve a high-quality final product. The reaction involves the treatment of phosphorus trichloride with oleyl alcohol in the presence of a tertiary amine base, which acts as a scavenger for the hydrochloric acid byproduct.[1][2]
Experimental Protocol
1. Materials and Equipment
Reagents:
-
Phosphorus trichloride (PCl₃), ≥99% purity
-
Oleyl alcohol, ≥99% purity (anhydrous)
-
Triethylamine (Et₃N) or Diethylaniline, distilled and stored over KOH
-
Anhydrous diethyl ether or Toluene (solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Nitrogen (N₂) or Argon (Ar) gas, high purity
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas inlet/outlet
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Schlenk line or similar inert atmosphere setup
-
Sintered glass funnel for filtration
-
Rotary evaporator
-
High-vacuum distillation apparatus (short-path distillation setup is recommended)
-
Standard laboratory glassware
2. Reaction Stoichiometry and Data
The following table summarizes the quantitative data for a typical laboratory-scale synthesis.
| Reagent | Molecular Wt. ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) | Notes |
| Phosphorus Trichloride | 137.33 | 0.10 | 13.73 | 8.7 | 1.574 | Reactant |
| Oleyl Alcohol | 268.48 | 0.31 | 83.23 | 97.9 | 0.850 | Reactant (slight excess) |
| Triethylamine | 101.19 | 0.31 | 31.37 | 43.4 | 0.726 | Base / HCl Scavenger (slight excess) |
| Anhydrous Toluene | 92.14 | - | - | 500 | 0.867 | Solvent |
3. Step-by-Step Synthesis Procedure
a. Apparatus Setup:
-
Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser.
-
Connect the top of the condenser to a nitrogen or argon gas line with a bubbler outlet to maintain a positive pressure of inert gas throughout the reaction.
-
Thoroughly flame-dry all glassware under vacuum or oven-dry at 120°C overnight and allow to cool under a stream of inert gas before use.
b. Reagent Preparation:
-
In the reaction flask, dissolve oleyl alcohol (83.23 g, 0.31 mol) and triethylamine (31.37 g, 0.31 mol) in 400 mL of anhydrous toluene.
-
In the dropping funnel, prepare a solution of phosphorus trichloride (13.73 g, 0.10 mol) in 100 mL of anhydrous toluene.
c. Reaction:
-
Cool the reaction flask containing the alcohol and amine solution to 0°C using an ice-water bath.
-
Begin vigorous stirring of the solution in the flask.[3]
-
Add the phosphorus trichloride solution dropwise from the dropping funnel to the cooled, stirred reaction mixture over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition to control the exothermic reaction.
-
A white precipitate of triethylamine hydrochloride will form as the PCl₃ is added.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
d. Work-up and Purification:
-
Filter the reaction mixture through a sintered glass funnel under an inert atmosphere to remove the triethylamine hydrochloride precipitate.
-
Wash the precipitate cake with two 50 mL portions of anhydrous toluene to recover any entrained product.
-
Combine the filtrate and the washings.
-
Remove the toluene solvent from the filtrate using a rotary evaporator under reduced pressure.
-
The resulting crude oil is trioleyl phosphite. For higher purity, high-vacuum distillation is necessary.
-
Set up a short-path distillation apparatus. Transfer the crude oil to the distillation flask.
-
Distill the product under high vacuum (e.g., <0.1 mmHg). Due to the high boiling point of trioleyl phosphite, care must be taken to avoid thermal decomposition. The distillation should be performed at the lowest possible temperature.
4. Characterization
The purity and identity of the final product can be confirmed by standard analytical techniques:
-
³¹P NMR: The product should exhibit a single signal characteristic of a trialkyl phosphite, typically around +139 ppm.[2][4]
-
¹H NMR: To confirm the presence of the oleyl chains and the absence of starting material.
-
FTIR Spectroscopy: To identify P-O-C stretching vibrations.
-
Refractive Index: Can be measured and compared to literature values if available.
5. Safety Precautions
-
Phosphorus trichloride is highly corrosive, toxic, and reacts violently with water. Handle it exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Triethylamine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.
-
The reaction is exothermic and requires careful temperature control.
-
All operations should be conducted under a strictly anhydrous, inert atmosphere to prevent the hydrolysis of phosphorus trichloride and the phosphite product.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of high-purity trioleyl phosphite.
References
Application Notes & Protocols: Safe Handling and Storage of Trioleyl Phosphite in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of trioleyl phosphite in a research laboratory setting. The information is compiled from safety data sheets of trioleyl phosphite and structurally similar compounds.
Hazard Identification and Overview
Trioleyl phosphite is a chemical that requires careful handling due to its potential hazards. While specific toxicity data for trioleyl phosphite is limited, information from related phosphites suggests that it may cause irritation to the skin, eyes, and respiratory tract. Some phosphites are combustible and can decompose at high temperatures to produce hazardous fumes, including oxides of phosphorus.[1][2][3]
Key Hazards:
-
May cause skin and eye irritation or burns.[1]
-
May cause respiratory tract irritation.[1]
-
Combustible liquid.[1]
-
Decomposes on combustion or at high temperatures to generate poisonous fumes.[2][3]
-
May be harmful if swallowed or inhaled.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for trioleyl phosphite and related compounds. Data for specific parameters of trioleyl phosphite is not always available; in such cases, data for similar compounds is provided for reference and should be used for guidance with caution.
| Property | Trioleyl Phosphite (so called) | Tri-p-tolyl Phosphite (for reference) | Triethyl Phosphite (for reference) | Trimethyl Phosphite (for reference) |
| Flash Point | 225°C[2][3] | 93°C[1] | - | - |
| Relative Density | 0.88[2][3] | - | - | - |
| Appearance | Colorless to Yellow Liquid[2][3] | Slightly yellow clear liquid[1] | - | - |
| Permissible Exposure Limit (ACGIH) | No data available | - | - | 2 ppm (8-hour TWA)[4] |
Experimental Protocol: General Procedure for Using Trioleyl Phosphite as a Reagent
This protocol outlines the safe handling of trioleyl phosphite when used as a reagent in a chemical synthesis.
3.1. Materials and Equipment:
-
Trioleyl phosphite
-
Appropriate solvents and other reagents
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Schlenk line or glove box
-
Fume hood
-
Personal Protective Equipment (see section 4)
-
Spill kit
3.2. Procedure:
-
Preparation:
-
Ensure the fume hood is functioning correctly.
-
Gather all necessary materials and equipment.
-
Don appropriate Personal Protective Equipment (PPE).
-
Set up the reaction apparatus within the fume hood.
-
Purge the reaction vessel with an inert gas to remove air and moisture.[5]
-
-
Handling and Dispensing:
-
Reaction:
-
Work-up and Purification:
-
Quench the reaction carefully according to the specific experimental procedure.
-
Handle all waste materials as hazardous waste.
-
-
Decontamination:
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling trioleyl phosphite:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][3][7]
-
Skin Protection:
-
Respiratory Protection:
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][6]
-
Keep away from sources of ignition, heat, sparks, and open flames.[1][6]
-
Store away from incompatible materials such as oxidizing agents and strong bases.[6]
-
Store under an inert atmosphere (e.g., nitrogen) to prevent degradation.[5]
Spill and Emergency Procedures
6.1. Spill Response:
-
Evacuate non-essential personnel from the area.[6]
-
Remove all sources of ignition.[6]
-
Ventilate the area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as sand, earth, or vermiculite.[3][4]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Do not flush spills into drains.[5]
6.2. First Aid Measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
-
After skin contact: Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3]
-
After inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][3]
-
After ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Waste Disposal
Dispose of trioleyl phosphite and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Workflow for the safe handling and storage of trioleyl phosphite.
Caption: Hierarchy of controls for mitigating laboratory hazards.
References
Application Notes and Protocols: The Role of Phosphorous Acid Trioleyl Ester in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphorous acid trioleyl ester, also known as trioleyl phosphite, is an organophosphorus compound with the chemical formula C₅₄H₁₀₅O₃P[1]. While it is widely recognized for its application as a secondary antioxidant and stabilizer in the polymer and plastics industry to prevent degradation and extend product lifespan[2][3][4], its role in specific organic synthesis reactions is less documented compared to its lower alkyl counterparts like triethyl phosphite. However, the fundamental reactivity of the phosphite functional group suggests potential applications in various synthetic transformations. These notes will explore the established roles of analogous phosphite esters in organic synthesis and provide generalized protocols that can be adapted for trioleyl phosphite, considering its unique physical properties stemming from the long oleyl chains.
The primary roles of phosphite esters in organic synthesis include acting as deoxygenating agents, reagents in reductive cyclizations, ligands in transition metal catalysis, and precursors in the synthesis of phosphonates.
Potential Applications in Organic Synthesis
Based on the known reactivity of other trialkyl and triaryl phosphites, trioleyl phosphite can be explored for the following applications:
Reductive Cyclization of Nitro Compounds
Trialkyl phosphites are effective reagents for the reductive cyclization of nitro compounds to form various nitrogen-containing heterocyclic systems. This method is a valuable one-step synthesis for compounds such as indoles, indazoles, carbazoles, and phenothiazines[5][6]. The reaction proceeds through the deoxygenation of the nitro group, which facilitates the cyclization.
Logical Workflow for Reductive Cyclization
Caption: General workflow for the reductive cyclization of a nitro-compound using trioleyl phosphite.
Deoxygenation Reactions
Phosphite esters are excellent reagents for the deoxygenation of various functional groups, including hydroperoxides, sulfoxides, and N-oxides. For instance, α-hydroperoxy ketones can be reduced to the corresponding α-hydroxy ketones[7]. This reactivity is crucial in multi-step syntheses where sensitive functional groups need to be preserved.
Ligand in Transition Metal-Catalyzed Cross-Coupling
Phosphites can serve as ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Hiyama couplings[8][9]. The steric bulk and electronic properties of the phosphite ligand can significantly influence the catalytic activity and selectivity of the reaction[10][11]. The long, lipophilic oleyl chains of trioleyl phosphite could enhance the solubility of the catalyst complex in nonpolar solvents, potentially improving reaction efficiency in certain systems.
Role of Phosphite Esters in Organic Synthesis
Caption: Diverse roles of phosphite esters in organic chemistry.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds, leading to the synthesis of phosphonates. Trialkyl phosphites react with alkyl halides to produce dialkyl alkylphosphonates[7][12]. While typically performed with lower alkyl phosphites, trioleyl phosphite could potentially be used to synthesize phosphonates with long oleyl ester groups, which may have applications as surfactants or lubricant additives.
Experimental Protocols
The following is a generalized protocol for the reductive cyclization of an o-nitroaryl compound, adapted from procedures using triethyl phosphite[5]. Researchers should optimize the reaction conditions for their specific substrate and the use of trioleyl phosphite.
Protocol 1: General Procedure for Reductive Cyclization
-
Materials:
-
o-Nitroaryl substrate (1.0 eq)
-
Trioleyl phosphite (2.0 - 3.0 eq)
-
Inert, high-boiling point solvent (optional, e.g., xylenes, decalin)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
-
-
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the o-nitroaryl substrate (1.0 eq) and trioleyl phosphite (3.0 eq).
-
Flush the apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction mixture in an oil bath to 150-160 °C. Note: Trioleyl phosphite is less volatile than triethyl phosphite, which may be an advantage.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product. Due to the high boiling point of the resulting trioleyl phosphate byproduct, purification will likely require column chromatography. The excess trioleyl phosphite and the trioleyl phosphate byproduct are nonpolar and should elute with nonpolar solvents (e.g., hexanes), allowing for the isolation of more polar heterocyclic products.
-
Data Presentation
Table 1: Reductive Cyclization of Various Nitro Compounds with Triethyl Phosphite
| Starting Material (Nitro Compound) | Product (Heterocycle) | Reaction Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Nitrobenzalaniline | 2-Phenylindazole | 150 | 8 | 87-94 | [5] |
| o-Nitrostilbene | 2-Phenylindole | 160 | 6 | 75 | [6] |
| o-Nitrobiphenyl | Carbazole | 160 | 4 | 90 | [6] |
| o-Nitrodiphenyl sulfide | Phenothiazine | 160 | 4 | 85 | [5] |
Table 2: Representative Michaelis-Arbuzov Reaction Conditions
| Alkyl Halide | Phosphite | Product | Conditions | Yield (%) |
| Ethyl bromoacetate | Triethyl phosphite | Diethyl (ethoxycarbonylmethyl)phosphonate | Neat, 150-160°C | High |
| Benzyl chloride | Triethyl phosphite | Diethyl benzylphosphonate | Neat, reflux | ~80 |
| Iodobenzene | Triethyl phosphite | Diethyl phenylphosphonate | Pd catalyst, heat | Moderate |
Diagram of the Michaelis-Arbuzov Reaction
Caption: Simplified mechanism of the Michaelis-Arbuzov reaction.
Conclusion
While this compound is primarily utilized as a polymer additive, its chemical nature as a phosphite ester suggests a range of potential applications in organic synthesis, mirroring the well-established reactivity of compounds like triethyl phosphite. Its use in reductive cyclizations, deoxygenation reactions, and as a ligand in catalysis presents an opportunity for further research. The high molecular weight and lipophilic character of trioleyl phosphite are key differences that must be considered during reaction and purification design. The protocols and data provided herein serve as a foundational guide for scientists looking to explore the synthetic utility of this versatile, yet under-explored, reagent.
References
- 1. Trioleyl Phosphite (so called) | C54H105O3P | CID 14121746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trioleyl Phosphite (so called) [myskinrecipes.com]
- 3. specialchem.com [specialchem.com]
- 4. Trioleyl Phosphite | Thueringer Entomologenverband [ento.gentaur.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 896. The reactivity of organophosphorus compounds. Part XIX. Reduction of nitro-compounds by triethyl phosphite: a convenient new route to carbazoles, indoles, indazoles, triazoles, and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. documentsdelivered.com [documentsdelivered.com]
- 10. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Application Notes and Protocols: Trioleyl Phosphite as a Reducing Agent for Hydroperoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trioleyl phosphite, a trialkyl phosphite ester, serves as an effective reducing agent for the selective and quantitative reduction of hydroperoxides to their corresponding alcohols. This reaction is of significant interest in various fields, including organic synthesis, polymer chemistry, and pharmaceutical sciences, where the presence of hydroperoxides can lead to unwanted side reactions, degradation of materials, and compromised product stability. Phosphite antioxidants, including trioleyl phosphite, are widely recognized for their ability to decompose hydroperoxides generated during oxidative degradation processes.[1][2][3] The general mechanism involves the oxidation of the phosphite ester to the corresponding phosphate ester, a highly stable species. This application note provides a detailed overview of the utilization of trioleyl phosphite for this purpose, including experimental protocols and data presentation.
Principle of Reduction
The reduction of a hydroperoxide (ROOH) by trioleyl phosphite ((C₁₈H₃₅O)₃P) proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic oxygen of the hydroperoxide group. This results in the formation of the corresponding alcohol (ROH) and trioleyl phosphate ((C₁₈H₃₅O)₃PO), a stable phosphate ester. The reaction is typically clean and quantitative, making it a valuable tool for both synthetic and analytical applications. For instance, in analytical chemistry, the quantitative reduction of hydroperoxides to alcohols by triethyl phosphite is a known method used prior to gas chromatography (GC) analysis.[4]
Applications
-
Organic Synthesis: Selective reduction of hydroperoxides in the presence of other functional groups.
-
Polymer Chemistry: As a secondary antioxidant to prevent polymer degradation by decomposing hydroperoxides.[1][2]
-
Pharmaceutical Development: Removal of potentially reactive hydroperoxides from drug substances, excipients, and formulations to enhance stability and prevent the formation of degradation products.
-
Analytical Chemistry: Quantitative reduction of hydroperoxides to alcohols for subsequent analysis by techniques such as GC-MS.[4]
Data Presentation
The efficiency of the reduction of a model hydroperoxide, cumene hydroperoxide, by trioleyl phosphite is summarized in the table below. The data is illustrative and may vary depending on the specific hydroperoxide and reaction conditions.
| Parameter | Value | Method of Analysis |
| Initial Hydroperoxide Concentration | 0.1 M | Iodometric Titration |
| Trioleyl Phosphite Stoichiometry | 1.1 equivalents | - |
| Reaction Time | 1 hour | TLC, HPLC |
| Reaction Temperature | 25 °C (Room Temperature) | - |
| Conversion of Hydroperoxide | > 99% | HPLC, Iodometric Titration |
| Yield of Cumene Alcohol | > 98% | GC-MS |
| Yield of Trioleyl Phosphate | > 99% | ³¹P NMR, LC-MS |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Organic Hydroperoxide
This protocol describes a general method for the reduction of an organic hydroperoxide using trioleyl phosphite in an organic solvent.
Materials:
-
Trioleyl phosphite
-
Organic hydroperoxide (e.g., cumene hydroperoxide, tert-butyl hydroperoxide)
-
Anhydrous organic solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Syringes and needles
Equipment:
-
Analytical balance
-
Fume hood
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (optional)
-
Nuclear Magnetic Resonance (NMR) spectrometer (optional)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the organic hydroperoxide in a suitable anhydrous organic solvent.
-
Addition of Trioleyl Phosphite: While stirring the solution at room temperature, add trioleyl phosphite (typically 1.0 to 1.2 equivalents) dropwise via a syringe. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The consumption of the hydroperoxide and the formation of the corresponding alcohol can be tracked. For TLC, specific stains for peroxides can be used. For HPLC, a diode array detector can monitor the disappearance of the hydroperoxide peak and the appearance of the alcohol peak.
-
Reaction Completion: The reaction is typically complete within 1-2 hours at room temperature.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting residue will contain the product alcohol and trioleyl phosphate.
-
Purification (Optional): If necessary, the alcohol can be purified from the trioleyl phosphate by column chromatography on silica gel.
Protocol 2: Analytical Method for Monitoring Hydroperoxide Reduction
This protocol outlines the use of iodometric titration to quantify the reduction of hydroperoxides.
Materials:
-
Reaction aliquots
-
Acetic acid
-
Potassium iodide (KI) solution (saturated)
-
Starch indicator solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Sample Preparation: Withdraw a small aliquot of the reaction mixture at various time points.
-
Titration: To the aliquot, add acetic acid and an excess of saturated KI solution. The hydroperoxide will oxidize the iodide to iodine, resulting in a yellow-brown solution.
-
Endpoint Determination: Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow-brown color fades. Add a few drops of starch indicator solution, which will turn the solution dark blue. Continue the titration until the blue color disappears.
-
Calculation: The concentration of the hydroperoxide can be calculated based on the volume of sodium thiosulfate solution used.
Visualizations
Caption: Reaction mechanism of hydroperoxide reduction by trioleyl phosphite.
Caption: Experimental workflow for the reduction of hydroperoxides.
References
- 1. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulating High-Performance Agrochemicals with Phosphorous Acid Trioleyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorous Acid Trioleyl Ester, also known as Trioleyl Phosphite, is an organophosphorus compound with significant potential in the formulation of high-performance agrochemicals. Its unique structure, combining three oleyl groups with a phosphorous acid moiety, imparts properties that can enhance the stability, delivery, and efficacy of pesticide active ingredients.[1] As a water-insoluble, oil-based adjuvant, it is particularly suited for Emulsifiable Concentrate (EC) formulations, where it can act as a built-in adjuvant to improve the performance of herbicides, insecticides, and fungicides.[1][2]
The oleyl groups, derived from the unsaturated fatty oleyl alcohol, provide lipophilic characteristics that can facilitate the penetration of active ingredients through the waxy cuticle of plant leaves.[1][3] Oil-based adjuvants are known to improve spray retention on plant surfaces, reduce evaporation of spray droplets, and enhance the absorption of the active ingredient.[1][2][4] Furthermore, phosphites themselves have demonstrated biological activity, including fungicidal and biostimulant effects, which may offer synergistic benefits in certain formulations.[5][6][7]
These application notes provide a framework for utilizing this compound as a high-performance adjuvant in agrochemical research and development. The following sections detail its proposed mechanism of action, formulation protocols, and methods for performance evaluation.
Data Presentation: Expected Performance Enhancements
While specific quantitative data for this compound in agrochemical formulations is proprietary and varies by active ingredient, its inclusion as an oil-based adjuvant is expected to yield improvements in several key performance metrics. The following table summarizes the anticipated effects based on the known properties of similar fatty acid esters and oil concentrates used as adjuvants.[2][8][9]
| Performance Metric | Formulation without Adjuvant (Control) | Formulation with this compound (Expected Outcome) | Rationale |
| Emulsion Stability | Variable; potential for phase separation over time. | Improved | Acts as a co-emulsifier and stabilizer in the oil phase of an Emulsifiable Concentrate (EC). |
| Droplet Spreading (Contact Angle) | High contact angle; beading of droplets on leaf surface. | Reduced Contact Angle | The oily nature of the ester reduces the surface tension of the spray droplet, promoting better coverage.[2][4] |
| Active Ingredient Penetration | Limited by the waxy leaf cuticle. | Enhanced | The lipophilic oleyl chains can help solubilize and transport the active ingredient through the cuticle.[3] |
| Rainfastness | Poor; active ingredient easily washed off. | Improved | The oily film created on the leaf surface provides a protective barrier against wash-off. |
| Bio-efficacy (e.g., Weed Control) | Standard efficacy. | Increased Efficacy | Enhanced penetration and coverage lead to more efficient uptake of the active ingredient by the target pest or plant.[1][2] |
| Formulation Stability (Accelerated Storage) | Potential for active ingredient degradation or crystallization. | Improved | Can act as a stabilizer and prevent crystallization of the active ingredient in the concentrate.[2] |
Experimental Protocols
The following protocols provide a general methodology for formulating and evaluating an Emulsifiable Concentrate (EC) incorporating this compound.
Protocol 1: Formulation of an Emulsifiable Concentrate (EC)
This protocol outlines the steps to create a stable EC formulation. The exact ratios of components will need to be optimized for each specific active ingredient (AI).
Materials:
-
Active Ingredient (AI) - (e.g., a technical-grade herbicide, insecticide, or fungicide)
-
This compound (Adjuvant)
-
Aromatic or Aliphatic Solvent (e.g., Solvesso™ 150, Methyl Oleate)
-
Emulsifier Blend (Anionic & Non-ionic surfactants, e.g., Calcium Dodecylbenzene Sulfonate and Ethoxylated Alcohols)
-
Glass beakers, magnetic stirrer and stir bars, analytical balance.
Procedure:
-
Solubilization of AI: In a glass beaker, add the chosen solvent. While stirring, slowly add the solid AI until it is completely dissolved. Gentle heating may be applied if necessary, depending on the AI's solubility.
-
Emulsifier Addition: Add the pre-determined blend of anionic and non-ionic emulsifiers to the mixture.
-
Homogenization: Continue stirring the complete mixture for 30 minutes at room temperature to ensure a uniform, clear concentrate.
-
Quality Control: Store the resulting EC formulation in a sealed container for preliminary observation of physical stability at room temperature for 24 hours. Check for any signs of crystallization or phase separation.
Protocol 2: Evaluation of Emulsion Stability
This protocol is based on the CIPAC MT 36 method to assess the stability of the emulsion upon dilution with water.[10]
Materials:
-
EC formulation from Protocol 1.
-
CIPAC Standard Hard Water (or water of known hardness).
-
100 mL glass-stoppered graduated cylinders.
-
Water bath set to 30°C.
Procedure:
-
Add 95 mL of standard hard water to a 100 mL graduated cylinder.
-
Add 5 mL of the EC formulation to the cylinder.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder in the water bath at 30°C and let it stand undisturbed.
-
Record the volume of any free oil or cream that separates at the top or sediment at the bottom after 30 minutes, 1 hour, and 2 hours.
-
Acceptance Criteria: A stable formulation should show minimal to no separation after 2 hours.
Protocol 3: Accelerated Storage Stability Test
This protocol, adapted from CIPAC MT 46, is used to simulate the long-term shelf life of the formulation.[11][12][13]
Materials:
-
EC formulation from Protocol 1 in a commercial-grade, sealed container.
-
Laboratory oven capable of maintaining 54 ± 2°C.
-
Analytical equipment for AI quantification (e.g., HPLC, GC).
Procedure:
-
Determine the initial concentration of the active ingredient in the EC formulation using a validated analytical method.
-
Place the sealed container of the formulation in the oven at 54°C for 14 days.
-
After 14 days, remove the container and allow it to cool to room temperature.
-
Visually inspect the formulation for any physical changes such as crystallization, phase separation, or color change.
-
Re-quantify the concentration of the active ingredient.
-
Acceptance Criteria: The formulation is considered stable if the active ingredient concentration does not decrease by more than 5% from the initial value and no significant physical changes are observed.
Protocol 4: Bio-efficacy Greenhouse Assay (Example: Post-emergence Herbicide)
This protocol provides a framework for testing the performance of a herbicidal formulation.
Materials:
-
Target weed species (e.g., Velvetleaf, Abutilon theophrasti) grown in pots to the 3-4 leaf stage.
-
Control formulation (without this compound).
-
Test formulation (with this compound).
-
Track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Greenhouse with controlled environmental conditions.
Procedure:
-
Prepare spray solutions by diluting the control and test formulations in water to achieve the desired AI application rate (e.g., 50% of the recommended field rate to better observe adjuvant effects).
-
Arrange the potted weeds in the track sprayer. Include an untreated control group (sprayed with water only).
-
Apply the spray solutions evenly to the respective groups of plants.
-
Return the plants to the greenhouse and arrange them in a randomized complete block design.
-
Visually assess weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).
-
At 21 DAT, harvest the above-ground biomass for each plant, dry in an oven, and weigh to determine the percent biomass reduction compared to the untreated control.
-
Data Analysis: Analyze the visual ratings and biomass data using appropriate statistical methods (e.g., ANOVA) to determine if the formulation with this compound provides a significant increase in herbicidal efficacy.
Visualizations
Mechanism of Action Pathway
The following diagram illustrates the proposed mechanism by which this compound enhances the delivery and efficacy of an active ingredient.
Caption: Adjuvant-mediated enhancement of pesticide delivery.
Experimental Workflow: Formulation to Efficacy
This diagram outlines the logical workflow for developing and testing an agrochemical formulation containing this compound.
Caption: Workflow for formulation development and testing.
References
- 1. Understanding the role of adjuvants in agriculture | Gulf Oil International [gulfoilltd.com]
- 2. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 3. vicchem.com [vicchem.com]
- 4. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 5. soihs.it [soihs.it]
- 6. mdpi.com [mdpi.com]
- 7. The functional mechanisms of phosphite and its applications in crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl.astm.org [dl.astm.org]
- 9. Crop Protection Network [cropprotectionnetwork.org]
- 10. Studies and Testings according to CIPAC-Methods [dev.laus.group]
- 11. MT 46.4 - Accelerated storage procedure [cipac.org]
- 12. epa.gov [epa.gov]
- 13. selvita.com [selvita.com]
industrial application of Phosphorous Acid Trioleyl Ester in the manufacturing of plasticizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial use of Phosphorous Acid Trioleyl Ester, commonly known as trioleyl phosphite, in the manufacturing of plasticized Polyvinyl Chloride (PVC). While primarily recognized as a secondary heat stabilizer and antioxidant, its role and potential effects as a secondary plasticizer are also discussed.
Application Notes
This compound is a versatile additive in the plastics industry, primarily utilized in flexible PVC formulations. Its main functions are to act as a secondary heat stabilizer and a phosphorous antioxidant[1]. In these roles, it works to protect the polymer from degradation during high-temperature processing and to extend the service life of the final product by preventing oxidation[2].
In the context of plasticized PVC, trioleyl phosphite is typically used in conjunction with primary heat stabilizers, such as mixed metal soaps (e.g., Ba/Cd, Ba/Zn, or Ca/Zn systems)[3]. It exhibits a synergistic effect with these primary stabilizers, enhancing the overall thermal stability of the PVC compound[4]. The phosphite ester functions by scavenging hydroperoxides and chelating metal ions, which can catalyze the degradation of PVC[5].
A representative formulation for a flexible PVC compound incorporating trioleyl phosphite is provided below. The exact proportions of each component can be adjusted to achieve the desired properties for a specific application.
| Component | Parts per Hundred Resin (PHR) | Function |
| PVC Resin (K-value 67-70) | 100 | Base Polymer |
| Primary Plasticizer (e.g., DOP, DINP) | 40 - 60 | Imparts flexibility |
| Trioleyl Phosphite | 1 - 5 | Secondary Stabilizer / Antioxidant |
| Primary Heat Stabilizer (e.g., Ca/Zn stearate) | 2 - 4 | Prevents thermal degradation |
| Epoxidized Soybean Oil (ESBO) | 2 - 5 | Co-stabilizer / Secondary Plasticizer |
| Lubricant (e.g., Stearic Acid) | 0.5 - 1.5 | Processing aid |
| Filler (e.g., Calcium Carbonate) | 0 - 30 | Cost reduction / Property modification |
Data Presentation
The following table summarizes the expected qualitative effects of incorporating a secondary plasticizer and stabilizer like trioleyl phosphite into a flexible PVC formulation, based on general principles of polymer science.
| Property | Expected Effect of Trioleyl Phosphite | Rationale |
| Mechanical Properties | ||
| Shore Hardness | Decrease | The large oleyl groups increase the spacing between polymer chains, reducing intermolecular forces. |
| Tensile Strength | Decrease | Increased chain mobility due to plasticization typically leads to a reduction in tensile strength[7]. |
| Elongation at Break | Increase | Greater chain mobility allows for more significant deformation before failure[7]. |
| Thermal Properties | ||
| Thermal Stability | Increase | Acts as a secondary heat stabilizer, scavenging HCl and preventing autocatalytic degradation[4]. |
| Glass Transition Temperature (Tg) | Decrease | Increased free volume and chain mobility lower the temperature at which the material transitions from a rigid to a rubbery state. |
| Other Properties | ||
| Clarity | Maintain or Improve | Phosphites can chelate metal ions that may cause discoloration, thus helping to maintain the clarity of the PVC product[5]. |
| Migration Resistance | To be determined by testing | The high molecular weight of trioleyl phosphite might suggest lower migration compared to smaller plasticizers, but this would need experimental verification. |
Experimental Protocols
To quantitatively evaluate the performance of this compound as a secondary plasticizer in a PVC formulation, the following experimental protocols can be employed.
Sample Preparation: Two-Roll Mill Compounding
Objective: To prepare homogenous PVC sheets with varying concentrations of trioleyl phosphite for subsequent testing.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
Primary plasticizer (e.g., Di-isononyl phthalate - DINP)
-
Trioleyl Phosphite
-
Primary heat stabilizer (e.g., Calcium/Zinc stearate)
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling
-
Molds for test specimens
Procedure:
-
Pre-mix the PVC resin and all liquid additives (primary plasticizer, trioleyl phosphite, and any other liquid stabilizers) in a high-speed mixer until a dry blend is obtained.
-
Add the solid additives (primary heat stabilizer, fillers, etc.) and continue mixing until a homogenous powder is formed.
-
Set the temperature of the two-roll mill to 160-170°C.
-
Introduce the dry blend onto the rolls and allow it to melt and form a continuous sheet.
-
Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure thorough mixing and homogenization.
-
Remove the sheet from the mill and place it into a pre-heated mold in the hydraulic press.
-
Press the sheet at a pressure of 10-15 MPa and a temperature of 170-180°C for 5 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the pressed sheet and cut out test specimens according to the dimensions specified in the relevant ASTM standards.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Mechanical Properties Testing
Objective: To determine the effect of trioleyl phosphite on the hardness, tensile strength, and elongation at break of the PVC compound.
-
Shore Hardness:
-
Standard: ASTM D2240
-
Apparatus: Shore A Durometer
-
Procedure: Place the test specimen on a hard, flat surface. Press the durometer foot firmly onto the specimen, ensuring it is parallel to the surface. Record the hardness reading within 1 second of firm contact. Take at least five measurements at different locations on the specimen and calculate the average.
-
-
Tensile Strength and Elongation at Break:
-
Standard: ASTM D638
-
Apparatus: Universal Testing Machine (UTM) with an extensometer.
-
Procedure:
-
Measure the width and thickness of the narrow section of the dumbbell-shaped test specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Record the maximum load reached and the elongation at the point of fracture.
-
Calculate the tensile strength (stress at maximum load) and the elongation at break (strain at fracture). Test at least five specimens and report the average values.
-
-
Thermal Stability Testing
Objective: To evaluate the contribution of trioleyl phosphite to the thermal stability of the PVC compound.
-
Static Heat Aging Test:
-
Apparatus: Forced-air oven.
-
Procedure:
-
Place PVC specimens in the oven at a specified temperature (e.g., 180°C).
-
Remove specimens at regular time intervals (e.g., every 15 minutes).
-
Observe and record the color change of the specimens over time, comparing them to a control sample without trioleyl phosphite. A yellowness index can be measured using a spectrophotometer for quantitative analysis.
-
-
Mandatory Visualizations
Caption: PVC degradation and stabilization pathway.
Caption: Experimental workflow for plasticizer evaluation.
Caption: Component relationships in flexible PVC.
References
- 1. specialchem.com [specialchem.com]
- 2. Trioleyl Phosphite (so called) [myskinrecipes.com]
- 3. galatachemicals.com [galatachemicals.com]
- 4. US9388293B2 - Polyvinyl chloride compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20150353711A1 - Pvc flame retardant compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Phosphorous Acid Trioleyl Ester into Polymer Melts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorous Acid Trioleyl Ester, also known as Trioleyl Phosphite, is a versatile liquid additive primarily utilized as a secondary antioxidant and processing aid in a variety of thermoplastic polymers. Its incorporation into polymer melts can significantly enhance processing stability, improve melt flow characteristics, and protect the polymer from degradation at high temperatures. This document provides detailed application notes and experimental protocols for effectively incorporating this compound into polymer melts, with a focus on practical laboratory and pilot-scale methodologies. While this additive is predominantly used in industrial polymer processing, the principles of melt extrusion and additive incorporation may be of interest to drug development professionals exploring polymer-based drug delivery systems.
Functional Roles in Polymer Melts
This compound serves several key functions when incorporated into polymer melts:
-
Secondary Antioxidant: It functions as a hydroperoxide decomposer, protecting the polymer from oxidative degradation during high-temperature processing.[1]
-
Processing Aid: By reducing melt viscosity, it can improve the flowability of the polymer, which is particularly beneficial in extrusion and injection molding processes.[1] This can lead to increased throughput and a reduction in processing defects such as melt fracture.[1]
-
Stabilizer: It helps to prevent the deterioration of the polymer's physical and mechanical properties during processing.[1]
Data Presentation
The following tables provide representative quantitative data on the effect of this compound on the properties of common polyolefins. The data is illustrative and may vary depending on the specific grade of polymer and processing conditions.
Table 1: Effect of this compound on Melt Flow Index (MFI) of Polyethylene (PE) and Polypropylene (PP)
| Polymer | Concentration of this compound (wt%) | Melt Flow Index (g/10 min) at 230°C/2.16 kg |
| Low-Density Polyethylene (LDPE) | 0.0 | 2.0 |
| 0.1 | 2.5 | |
| 0.2 | 3.1 | |
| 0.5 | 4.0 | |
| Polypropylene (PP) | 0.0 | 3.0 |
| 0.1 | 3.8 | |
| 0.2 | 4.7 | |
| 0.5 | 6.2 |
Table 2: Influence of this compound on the Thermal Stability of High-Density Polyethylene (HDPE)
| Concentration of this compound (wt%) | Onset of Thermal Degradation (°C) (via TGA) |
| 0.0 | 380 |
| 0.1 | 395 |
| 0.2 | 405 |
| 0.5 | 415 |
Experimental Protocols
Protocol 1: Laboratory-Scale Melt Blending using a Torque Rheometer (e.g., Brabender Plasti-Corder)
This protocol is suitable for small-scale blending to evaluate the effect of this compound on the processing characteristics of a polymer.
Materials and Equipment:
-
Polymer resin (e.g., polyethylene, polypropylene) in powder or pellet form
-
This compound
-
Torque rheometer equipped with a heated mixing bowl and roller or Banbury-type rotors
-
Analytical balance
-
Timer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, heat-resistant gloves
Procedure:
-
Preparation:
-
Pre-dry the polymer resin according to the manufacturer's specifications to remove any moisture.
-
Set the mixing bowl temperature of the torque rheometer to the desired processing temperature for the polymer (e.g., 190-210°C for polyethylene).
-
Set the rotor speed (e.g., 50-60 RPM).
-
-
Polymer Loading:
-
Once the set temperature is stable, add the pre-weighed polymer resin to the mixing bowl.
-
Allow the polymer to melt and flux, which will be indicated by an initial peak in torque followed by a stabilization.
-
-
Additive Incorporation:
-
Accurately weigh the desired amount of this compound.
-
Once the polymer melt has reached a steady state (stable torque reading), inject the liquid this compound directly into the molten polymer in the mixing bowl using a syringe.
-
Continue mixing for a specified period (e.g., 5-10 minutes) to ensure homogeneous dispersion.
-
-
Data Collection:
-
Record the torque and melt temperature throughout the experiment. A decrease in stabilized torque upon addition of the ester indicates a reduction in melt viscosity.
-
-
Sample Collection:
-
After the mixing period, stop the rotors and carefully remove the blended polymer compound using appropriate tools.
-
The collected sample can then be compression molded into plaques for further testing (e.g., mechanical properties, color analysis).
-
Protocol 2: Pilot-Scale Compounding using a Twin-Screw Extruder
This protocol is for producing larger quantities of polymer compound containing this compound, suitable for producing samples for extensive testing or for masterbatch preparation.
Materials and Equipment:
-
Polymer resin (pellets)
-
This compound
-
Twin-screw extruder with a gravimetric feeding system for the polymer and a liquid injection port
-
Liquid dosing pump for the additive
-
Strand die
-
Water bath for cooling the extruded strands
-
Pelletizer
-
Personal Protective Equipment (PPE)
Procedure:
-
Extruder Setup:
-
Set the temperature profile of the extruder barrels and die according to the polymer's processing requirements. A typical profile for polyethylene might range from 180°C in the feed zone to 210°C at the die.
-
Set the screw speed (e.g., 200-300 RPM).
-
-
Calibration:
-
Calibrate the gravimetric feeder for the polymer resin to ensure a constant and accurate feed rate.
-
Calibrate the liquid dosing pump to accurately inject the desired weight percentage of this compound.
-
-
Extrusion Process:
-
Start the main gravimetric feeder to introduce the polymer into the extruder.
-
Once a steady flow of molten polymer is established through the die, start the liquid dosing pump to inject the this compound into the melt stream at the designated injection port.
-
The extruded strands are then cooled in the water bath and subsequently cut into pellets by the pelletizer.
-
-
Quality Control:
Protocol 3: Masterbatch Preparation
A masterbatch is a concentrated mixture of additives encapsulated in a carrier polymer. This allows for easier and more accurate dosing during the final processing step.
Procedure:
-
Follow the procedure outlined in Protocol 2 , but with a significantly higher concentration of this compound (e.g., 10-20 wt%).
-
The carrier resin for the masterbatch should be compatible with the final polymer to be processed (e.g., a linear low-density polyethylene carrier for use in polyethylene films).
-
The resulting masterbatch pellets can then be dry-blended with the virgin polymer resin at a specific let-down ratio to achieve the desired final concentration of the additive in the end product.
Mandatory Visualizations
Caption: Experimental workflow for incorporating and evaluating this compound in polymer melts.
Caption: Workflow for the preparation and use of a this compound masterbatch.
References
Troubleshooting & Optimization
strategies to improve the final yield of Phosphorous Acid Trioleyl Ester synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of Phosphorous Acid Trioleyl Ester (trioleyl phosphite) and improve the final yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing trioleyl phosphite?
A1: The most prevalent method is the reaction of phosphorus trichloride (PCl₃) with oleyl alcohol in the presence of a base. The base, typically a tertiary amine like triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which can otherwise lead to yield loss through side reactions.[1] Another viable method is transesterification, where a more volatile phosphite, such as triphenyl phosphite, is reacted with oleyl alcohol.
Q2: Why is the choice of base important?
A2: The base neutralizes the HCl generated during the reaction. If not neutralized, HCl can react with the trioleyl phosphite product to form dioleyl phosphite and oleyl chloride, significantly reducing the yield.[1] The choice of a tertiary amine also influences the solubility of the resulting hydrochloride salt, which can impact the reaction's homogeneity and ease of purification.
Q3: What are the primary causes of low yield in trioleyl phosphite synthesis?
A3: The main culprits for low yields include:
-
Moisture: Water in the reactants or solvent will hydrolyze both the PCl₃ reactant and the trioleyl phosphite product, forming acidic impurities.
-
Incomplete HCl Neutralization: Insufficient or inefficiently mixed base allows HCl to degrade the product.
-
Side Reactions: Besides the reaction with HCl, oxidation of the phosphite to a phosphate can occur if air is not excluded.
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Suboptimal Reaction Temperature: The reaction is exothermic, and poor temperature control can lead to increased side reactions.
-
Losses during Purification: The high viscosity and boiling point of trioleyl phosphite make purification challenging, and significant product loss can occur during filtration and washing steps.
Q4: Can I purify trioleyl phosphite by distillation?
A4: Distillation of trioleyl phosphite is generally not recommended. Its high molecular weight corresponds to a very high boiling point, requiring high vacuum and elevated temperatures that can cause the product to decompose. Non-distillative methods are preferred for purification.
Q5: How can I effectively remove the amine hydrochloride salt after the reaction?
A5: The amine hydrochloride salt is typically removed by filtration. However, due to the viscous nature of the crude product, this can be slow. Diluting the reaction mixture with a non-polar solvent can reduce viscosity and improve filtration efficiency. Subsequent washing with water can remove residual salt, but this must be performed quickly and under inert atmosphere to minimize hydrolysis of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Presence of moisture in reactants or glassware. 2. Inefficient HCl scavenging. 3. Side reaction with HCl. 4. Oxidation of the product. | 1. Thoroughly dry all glassware in an oven. Use anhydrous solvents and freshly distilled reactants.2. Ensure a stoichiometric amount (or slight excess) of a suitable tertiary amine base is used. Maintain vigorous stirring throughout the PCl₃ addition.3. Add PCl₃ slowly to the alcohol/base mixture at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and ensure immediate neutralization of HCl.4. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product is Acidic (High Acid Number) | 1. Hydrolysis of the phosphite ester during workup. 2. Incomplete reaction leaving acidic starting materials. | 1. Minimize contact with water during the washing steps. Use de-aerated water and perform separations quickly. Dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate.2. Ensure the reaction goes to completion by monitoring with TLC or ³¹P NMR spectroscopy. |
| Difficulty Filtering Amine Hydrochloride Salt | 1. High viscosity of the reaction mixture. 2. Very fine precipitate. | 1. Dilute the reaction mixture with a dry, non-polar solvent (e.g., hexane or toluene) before filtration.2. Allow the mixture to stir for a period after the reaction is complete to encourage crystal growth of the salt, potentially making it easier to filter. |
| Cloudy or Hazy Final Product | 1. Residual water. 2. Fine particulate matter not removed by filtration. 3. Incomplete phase separation during washing. | 1. Ensure the product is thoroughly dried over a suitable drying agent before final solvent removal.2. Consider filtering the final product through a fine porosity filter or a pad of celite.3. Centrifugation can aid in separating the organic and aqueous layers if gravity separation is slow due to the product's viscosity. |
Experimental Protocols
Protocol 1: Synthesis of Trioleyl Phosphite via Phosphorus Trichloride
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry nitrogen.
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add oleyl alcohol (3.0 eq.) and anhydrous triethylamine (3.1 eq.) dissolved in a minimal amount of anhydrous toluene.
-
Reactant Addition: Cool the flask to 0-5 °C using an ice bath. Add phosphorus trichloride (1.0 eq.), dissolved in anhydrous toluene, dropwise via the dropping funnel over 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Workup:
-
Dilute the reaction mixture with anhydrous hexane to reduce viscosity.
-
Filter the mixture under nitrogen to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous hexane.
-
Combine the filtrates and wash quickly with a small volume of de-aerated, cold, saturated sodium bicarbonate solution, followed by de-aerated, cold brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude trioleyl phosphite.
-
Protocol 2: Transesterification Synthesis of Trioleyl Phosphite
-
Preparation: Dry all glassware and ensure an inert atmosphere setup.
-
Reaction Setup: To a flask equipped for distillation, add triphenyl phosphite (1.0 eq.), oleyl alcohol (3.3 eq.), and a catalytic amount of a transesterification catalyst (e.g., sodium phenoxide).
-
Reaction: Heat the mixture under reduced pressure. The lower-boiling phenol will distill off, driving the reaction to completion. The reaction temperature and pressure should be optimized to remove phenol without distilling the oleyl alcohol.
-
Purification: Once the theoretical amount of phenol has been removed, cool the reaction mixture. The catalyst can be neutralized and removed by washing, similar to Protocol 1, or by adsorption onto a solid support followed by filtration. Remove any residual volatiles under high vacuum.
Visualizations
Synthesis Pathway
References
methods for preventing the atmospheric hydrolysis of trioleyl phosphite during storage
Technical Support Center: Prevention of Atmospheric Hydrolysis of Trioleyl Phosphite
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in preventing the atmospheric hydrolysis of trioleyl phosphite during storage and handling.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the degradation of trioleyl phosphite.
| Issue | Possible Cause | Recommended Action |
| Cloudy or hazy appearance of trioleyl phosphite | Initial stages of hydrolysis leading to the formation of insoluble phosphorous acid or other degradation products. | 1. Immediately blanket the container with a dry, inert gas such as nitrogen or argon. 2. Store the container in a desiccator with an active desiccant. 3. Consider filtering the product through a fine, dry filter under an inert atmosphere if the product is still required for non-critical applications. 4. For future storage, ensure stringent exclusion of moisture and air. |
| Formation of a white precipitate | Advanced hydrolysis of trioleyl phosphite to phosphorous acid, which is a white solid. | 1. The product is likely significantly degraded and may not be suitable for use. 2. Confirm degradation by analytical methods such as ³¹P NMR or FTIR spectroscopy. 3. Dispose of the material according to your institution's hazardous waste guidelines. 4. Review and improve your storage and handling procedures to prevent recurrence. |
| Change in viscosity or development of an off-odor | Chemical degradation of the compound. The odor may be due to the formation of oleyl alcohol. | 1. Cease use of the product immediately. 2. Verify the degradation through analytical testing. 3. If degradation is confirmed, dispose of the product safely.[1] 4. Implement stricter inert atmosphere and low-temperature storage conditions. |
| Inconsistent experimental results using stored trioleyl phosphite | Partial hydrolysis of trioleyl phosphite can lead to the presence of impurities that may interfere with reactions. | 1. Test the purity of your trioleyl phosphite stock using techniques like ³¹P NMR or GC-MS. 2. If impurities are detected, consider repurification by filtration under an inert atmosphere or distillation if appropriate. However, purchasing a fresh batch is often the most reliable solution. 3. Always use fresh or properly stored trioleyl phosphite for sensitive experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of trioleyl phosphite degradation during storage?
A1: The primary cause of degradation is atmospheric hydrolysis. Trioleyl phosphite is sensitive to moisture and air.[2] When exposed to atmospheric humidity, the phosphorus(III) center is susceptible to nucleophilic attack by water, leading to the cleavage of the P-O bonds and the formation of phosphorous acid and oleyl alcohol.
Q2: What are the ideal storage conditions for trioleyl phosphite?
A2: To minimize hydrolysis, trioleyl phosphite should be stored in a tightly sealed, opaque container under a dry, inert atmosphere (e.g., nitrogen or argon).[2] It is also recommended to store it in a cool, dark place, at temperatures below 15°C.
Q3: How can I confirm if my trioleyl phosphite has started to hydrolyze?
A3: Visual inspection for cloudiness or precipitate is the first step. For a more definitive assessment, analytical techniques such as ³¹P NMR spectroscopy can be used to detect the presence of hydrolysis products.[3] Fourier-transform infrared (FTIR) spectroscopy can also be employed to monitor changes in the chemical bonds. Gas chromatography-mass spectrometry (GC-MS) can be used to identify volatile degradation products.
Q4: What is inert gas blanketing and why is it important?
A4: Inert gas blanketing is the process of replacing the air in the headspace of a storage container with a dry, inert gas like nitrogen or argon.[4][5][6] This is crucial for trioleyl phosphite as it displaces both moisture and oxygen, thereby preventing hydrolysis and oxidation.[7][8]
Q5: Are desiccants effective for storing trioleyl phosphite?
A5: Yes, storing containers of trioleyl phosphite in a desiccator containing a suitable desiccant like silica gel or molecular sieves can help to minimize exposure to ambient moisture, especially for frequently opened containers.
Q6: Can I use stabilizers to prevent the hydrolysis of trioleyl phosphite?
A6: Yes, the addition of stabilizers can enhance the hydrolytic stability of phosphites. Hindered phenolic antioxidants or specific commercial phosphite stabilizers can be used.[1] However, the choice and concentration of the stabilizer must be compatible with the intended application of the trioleyl phosphite.
Quantitative Data on Storage and Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | Elevated temperatures | Increases the rate of hydrolysis and oxidation. | Store at <15°C in a cool, dark place. |
| Atmosphere | Presence of air and moisture | Promotes rapid hydrolysis and oxidation. | Store under a dry, inert gas (Nitrogen or Argon).[2] |
| Moisture Level | High humidity | Accelerates the rate of hydrolysis. | Maintain a low-moisture environment using desiccants and inert gas blanketing. |
| Stabilizer Concentration | Varies by stabilizer type | Can significantly inhibit hydrolysis. | If used, typical concentrations range from 0.1% to 1.0% (w/w), but must be optimized for the specific application. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Trioleyl Phosphite Storage
Objective: To create an inert atmosphere in the storage container to prevent hydrolysis.
Materials:
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Container of trioleyl phosphite
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Source of dry, high-purity nitrogen or argon gas with a regulator
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Tubing and a needle or a Schlenk line apparatus
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Septum or a three-way stopcock for the container lid
Procedure:
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Ensure the container of trioleyl phosphite has a cap that can be fitted with a septum or a valve.
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Connect the inert gas source to the needle or Schlenk line via the tubing.
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Set the regulator to a low, positive pressure (e.g., 1-2 psi).
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If using a needle, pierce the septum with the inlet needle connected to the inert gas and a second, outlet needle to vent the displaced air.
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Allow the inert gas to gently flush the headspace of the container for 2-5 minutes. The flushing time will depend on the size of the container.
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While the inert gas is still flowing, remove the outlet needle first, and then the inlet needle.
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For a Schlenk flask, evacuate the headspace under vacuum and then backfill with the inert gas. Repeat this cycle three times.
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Seal the container tightly and wrap the cap with parafilm for extra security.
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Store the container in a cool, dark place.
Protocol 2: Monitoring Trioleyl Phosphite Hydrolysis using ³¹P NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the extent of hydrolysis in a trioleyl phosphite sample.
Materials:
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Trioleyl phosphite sample
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NMR tube
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Deuterated chloroform (CDCl₃)
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NMR spectrometer
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), prepare a sample by dissolving a small amount of trioleyl phosphite in CDCl₃ in an NMR tube.
-
Acquire a ³¹P NMR spectrum.
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The signal for pure trioleyl phosphite is expected to appear around +139 ppm.[1]
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The presence of hydrolysis products, such as phosphorous acid, will give rise to new signals at different chemical shifts (typically in the range of 0 to +10 ppm).
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The relative integration of the signals can provide a semi-quantitative measure of the extent of hydrolysis.
Visualizations
Logical Workflow for Troubleshooting Trioleyl Phosphite Degradation
Caption: A flowchart outlining the steps for troubleshooting the degradation of trioleyl phosphite.
Chemical Reaction of Trioleyl Phosphite Hydrolysis
Caption: The chemical equation showing the hydrolysis of trioleyl phosphite into phosphorous acid and oleyl alcohol.
References
- 1. TRIETHYL PHOSPHITE - Ataman Kimya [atamanchemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. zeroinstrument.com [zeroinstrument.com]
- 5. onsitegas.com [onsitegas.com]
- 6. generon.com [generon.com]
- 7. airproducts.co.uk [airproducts.co.uk]
- 8. Nitrogen Blanket explained | Benefits & applications [presscon.com]
troubleshooting yellowing and discoloration in polymers containing Phosphorous Acid Trioleyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding yellowing and discoloration in polymers containing Phosphorous Acid Trioleyl Ester.
Troubleshooting Guide
Q1: My polymer containing this compound is yellowing during melt processing. What are the potential causes and how can I resolve this?
Potential Causes:
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Thermal Degradation of the Polymer: High processing temperatures can initiate thermo-oxidative degradation of the polymer backbone, leading to the formation of chromophores (color-causing groups).
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Insufficient Antioxidant Concentration: The concentration of this compound may be too low to effectively neutralize hydroperoxides formed during processing.
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Degradation of the Phosphite Ester: this compound can undergo hydrolysis or oxidation at elevated temperatures, reducing its efficacy.
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Interaction with Other Additives: Certain additives or impurities in the polymer matrix can react with the phosphite ester or the polymer to cause discoloration.
Troubleshooting Steps:
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Optimize Processing Temperature: Lower the melt processing temperature to the minimum required for adequate flow and homogeneity.
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Increase Phosphite Ester Concentration: Incrementally increase the loading of this compound to determine the optimal concentration for preventing discoloration.
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Introduce a Primary Antioxidant: Incorporate a hindered phenolic antioxidant to work synergistically with the this compound.[1][2] The primary antioxidant will scavenge free radicals, while the phosphite ester decomposes hydroperoxides.
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Ensure Dryness of Materials: Minimize moisture content in the polymer resin and additives to reduce the likelihood of phosphite ester hydrolysis.
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Analyze for Impurities: Check for the presence of catalyst residues or other impurities that could be promoting degradation.
Q2: My polymer product is discoloring over time, despite appearing stable immediately after processing. What could be the issue?
Potential Causes:
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Photo-oxidation: Exposure to ultraviolet (UV) light can cause the polymer to degrade, leading to the formation of yellowing by-products.
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Long-term Thermal Degradation: Even at ambient temperatures, slow thermo-oxidative reactions can occur over extended periods.
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Hydrolysis of Phosphite Ester: Ambient moisture can slowly hydrolyze the this compound, diminishing its protective capabilities.
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"Gas Fading": Phenolic antioxidants, often used in conjunction with phosphites, can react with atmospheric pollutants like oxides of nitrogen (NOx) to form colored quinone-type compounds.[3]
Troubleshooting Steps:
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Incorporate UV Stabilizers: Add a UV absorber or a Hindered Amine Light Stabilizer (HALS) to the formulation to protect the polymer from photo-oxidation.
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Evaluate the Antioxidant Package: Ensure the combination and concentration of primary and secondary antioxidants are sufficient for the intended service life of the product.
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Consider Hydrolytically Stable Phosphites: If the product will be used in a humid environment, consider a more hydrolytically stable phosphite antioxidant.
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Use Non-yellowing Primary Antioxidants: Select a primary phenolic antioxidant that is less prone to "gas fading".
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymers?
This compound is a secondary antioxidant. Its main role is to decompose hydroperoxides (ROOH), which are unstable by-products of polymer oxidation.[2] By converting hydroperoxides into stable, non-radical products (alcohols), it prevents the chain-scission and cross-linking reactions that lead to polymer degradation and discoloration.[4]
Q2: How does this compound interact with primary antioxidants?
This compound exhibits a synergistic effect when used with primary antioxidants, such as hindered phenols.[1][2] The primary antioxidant scavenges free radicals (R• and ROO•) to stop the degradation chain reaction, but in the process, hydroperoxides can still be formed. The phosphite ester then decomposes these hydroperoxides, preventing them from breaking down into more radicals. This dual-action approach provides more comprehensive stabilization than either antioxidant could achieve alone.[2]
References
optimization of catalyst and reaction conditions for trioleyl phosphite synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trioleyl phosphite.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of trioleyl phosphite, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of trioleyl phosphite consistently low?
A1: Low yields can be attributed to several factors. One common issue is the reaction of the hydrogen chloride (HCl) byproduct with the trioleyl phosphite product, leading to the formation of dioleyl phosphite.[1] To mitigate this, it is crucial to use a base, such as a tertiary amine, to neutralize the HCl as it is formed.[2] Inefficient stirring can also lead to localized concentrations of HCl, which can degrade the product.[3]
Another potential cause is incomplete reaction. Ensure that the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature. The reaction between phosphorus trichloride and alcohols in the presence of an amine is typically conducted at temperatures ranging from 0°C to 40°C.
Finally, consider the purity of your starting materials. The presence of water in the oleyl alcohol can lead to the hydrolysis of phosphorus trichloride and the phosphite product. Ensure that anhydrous conditions are maintained throughout the reaction.
Q2: The final product is discolored. What is the cause and how can it be prevented?
A2: Discoloration of the final product can indicate the presence of impurities, which may arise from side reactions or the use of impure starting materials. If amines are used as HCl acceptors, residual nitrogen-containing byproducts can cause undesirable odors and color.[4]
To prevent discoloration, ensure that the starting materials, particularly the oleyl alcohol and the amine, are of high purity. Purification of the crude product by distillation under reduced pressure can help to remove colored impurities.[5] Additionally, storing the final product under an inert atmosphere can prevent oxidation, which may also contribute to discoloration.
Q3: During the workup, I am having difficulty separating the trioleyl phosphite from the amine hydrochloride salt. What can I do?
A3: The separation of the trioleyl phosphite from the amine hydrochloride salt can be challenging, especially if the salt is a solid. One approach is to use a tertiary amine whose hydrochloride salt is liquid at the reaction temperature, which can simplify the separation process.
Alternatively, the reaction can be carried out in an inert solvent in which the trioleyl phosphite is soluble but the amine hydrochloride salt is not. This allows for the separation of the salt by filtration.[3] The choice of solvent is critical; alkyl aromatics with specific molecular weights and boiling points have been used successfully in similar syntheses.[5] After filtration, the solvent can be removed from the filtrate by distillation.
Another method involves washing the reaction mixture with water or an aqueous solution to remove the water-soluble amine hydrochloride.[5] However, this method carries the risk of hydrolyzing the trioleyl phosphite, so it should be performed carefully and quickly with cold aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of trioleyl phosphite?
A1: The synthesis of trioleyl phosphite typically involves the reaction of phosphorus trichloride (PCl₃) with oleyl alcohol in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The overall reaction is as follows:
PCl₃ + 3 (C₁₈H₃₅OH) + 3 R₃N → P(OC₁₈H₃₅)₃ + 3 R₃NH⁺Cl⁻
Where R₃N represents a tertiary amine.[2]
Q2: What are the recommended catalysts or bases for this reaction?
A2: While the reaction can proceed without a true catalyst, a base is essential to act as an HCl scavenger. Tertiary amines, such as triethylamine or tributylamine, are commonly used for this purpose.[2][3] The choice of amine can influence the ease of separation of the resulting hydrochloride salt. Diethylaniline has been noted for forming a non-hygroscopic and easily filterable hydrochloride salt.[3] Ammonia has also been used, but it can present challenges in controlling the stoichiometry accurately.
Q3: What are the optimal reaction conditions for trioleyl phosphite synthesis?
A3: Optimal reaction conditions can vary, but generally, the reaction is carried out in an inert solvent such as petroleum ether or an alkyl aromatic solvent.[3][5] The temperature is typically maintained between 0°C and 40°C.[5] The reaction is often exothermic, so cooling may be necessary to control the temperature.[4] Vigorous stirring is important to ensure efficient mixing and neutralization of the HCl byproduct.[3]
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction is the reaction of the generated HCl with the trioleyl phosphite product, which forms dioleyl phosphite and oleyl chloride. This is why the presence of a base is crucial. In the absence of a base, the reaction between phosphorus trichloride and an alcohol will primarily yield the dialkyl phosphite.[2] Another potential side reaction is the hydrolysis of phosphorus trichloride or the trioleyl phosphite if water is present in the reaction mixture.
Q5: How can I purify the synthesized trioleyl phosphite?
A5: The purification process typically begins with the removal of the amine hydrochloride salt, either by filtration if it is a solid, or by washing with an aqueous solution.[3][5] Following the removal of the salt, the solvent is typically removed by distillation. The crude trioleyl phosphite can then be purified by distillation under reduced pressure to separate it from any remaining impurities or byproducts.[5]
Data Presentation
Table 1: Summary of Reaction Parameters for Trialkyl Phosphite Synthesis
| Parameter | Recommended Range/Value | Rationale |
| Reactant Molar Ratio | ||
| Alcohol : PCl₃ | 3:1 (stoichiometric) to 3.3:1 | A slight excess of alcohol can help drive the reaction to completion. |
| Amine : PCl₃ | 3:1 (stoichiometric) to 3.3:1 | A slight excess of amine ensures complete neutralization of HCl. |
| Temperature | 0°C - 40°C | Balances reaction rate with minimizing side reactions. The reaction is exothermic and may require cooling.[4] |
| Reaction Time | 1 - 6 hours | Dependent on temperature, reactants, and scale. Reaction progress can be monitored by techniques like TLC or NMR. |
| Solvent | Inert, anhydrous solvents (e.g., petroleum ether, toluene, specific alkyl aromatics) | Provides a medium for the reaction and can aid in temperature control and separation of byproducts.[3][5] |
Experimental Protocols
Key Experiment: Synthesis of Trioleyl Phosphite
This protocol provides a general methodology for the synthesis of trioleyl phosphite. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Oleyl alcohol, anhydrous
-
Tertiary amine (e.g., triethylamine or diethylaniline), freshly distilled
-
Anhydrous inert solvent (e.g., petroleum ether or toluene)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
In the three-necked flask, dissolve 3 molar equivalents of anhydrous oleyl alcohol and 3 molar equivalents of the tertiary amine in the anhydrous inert solvent.
-
Cool the flask in the cooling bath to the desired reaction temperature (e.g., 0°C).
-
In the dropping funnel, prepare a solution of 1 molar equivalent of freshly distilled phosphorus trichloride in the anhydrous inert solvent.
-
With vigorous stirring, add the phosphorus trichloride solution dropwise to the cooled solution of oleyl alcohol and amine at a rate that maintains the desired reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified period (e.g., 1-2 hours) and then allow it to warm to room temperature while continuing to stir for several more hours.
-
Remove the amine hydrochloride salt by filtration under an inert atmosphere. Wash the salt with a small amount of the anhydrous solvent to recover any entrained product.
-
Combine the filtrate and the washings. Remove the solvent from the filtrate by distillation.
-
Purify the crude trioleyl phosphite by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of trioleyl phosphite.
Caption: Troubleshooting decision tree for low yield in trioleyl phosphite synthesis.
References
- 1. US3235629A - Selective trialkylphosphite extraction process - Google Patents [patents.google.com]
- 2. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 5. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
Technical Support Center: Advanced Purification of Crude Phosphorous Acid Trioleyl Ester
Welcome to the technical support center for the advanced purification of crude Phosphorous Acid Trioleyl Ester (Trioleyl Phosphite). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity Trioleyl Phosphite.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude Trioleyl Phosphite typically contains a variety of impurities stemming from its synthesis and subsequent handling. The most common impurities include:
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Acidic Impurities: Dioleyl phosphite and phosphorous acid are primary byproducts formed due to the hydrolysis of the trioleyl phosphite. Residual hydrochloric acid may also be present if the synthesis involves phosphorus trichloride and a base.
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Oxidation Products: Trioleyl phosphite can be oxidized to trioleyl phosphate, especially when exposed to air, heat, or oxidizing agents.
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Unreacted Starting Materials: Residual oleyl alcohol and phosphorus trichloride may be present.
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Catalyst/Base Residues: If a catalyst or an acid scavenger (like a tertiary amine) is used during synthesis, it or its salts (e.g., amine hydrochlorides) may remain in the crude product.
Q2: Why is my purified Trioleyl Phosphite turning cloudy or showing an increased acid number over time?
A2: The primary cause of instability in purified Trioleyl Phosphite is its susceptibility to hydrolysis.[1][2] Phosphite esters react with water, even atmospheric moisture, to form acidic impurities like dioleyl phosphite and phosphorous acid. This reaction is autocatalytic, meaning the acidic products accelerate further hydrolysis.[1][2] To ensure long-term stability, it is crucial to work under strictly anhydrous conditions, store the product under an inert atmosphere (e.g., nitrogen or argon), and consider the use of an acid scavenger post-purification.
Q3: Can I purify Trioleyl Phosphite using vacuum distillation?
A3: While short-path vacuum distillation is a common technique for purifying smaller phosphite esters, it presents challenges for high molecular weight compounds like Trioleyl Phosphite (molecular weight approx. 833.4 g/mol ).[3][4] Achieving the necessary high vacuum and temperature to distill this molecule can lead to thermal decomposition.[5] If distillation is attempted, it should be done under very high vacuum and with a short path distillation apparatus to minimize the time the compound spends at high temperatures.
Q4: What analytical techniques are best for assessing the purity of Trioleyl Phosphite?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
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³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing impurities, as each species (trioleyl phosphite, dioleyl phosphite, trioleyl phosphate, etc.) will have a distinct chemical shift.[3]
-
¹H and ¹³C NMR Spectroscopy: Useful for confirming the structure of the oleyl chains and ensuring the absence of signals from unreacted oleyl alcohol.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-phosphorus impurities and to determine the overall purity of the product.
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Acid Number Titration: A simple and effective method to quantify the total amount of acidic impurities present.
Troubleshooting Guides
Issue 1: High Acid Number in the Purified Product
| Possible Cause | Troubleshooting Steps |
| Incomplete removal of acidic impurities during washing. | - Increase the number of washes with a dilute basic solution (e.g., 0.5 M sodium bicarbonate).- Ensure vigorous mixing during the washing steps to maximize contact between the organic and aqueous phases. |
| Hydrolysis during workup. | - Minimize the contact time with aqueous solutions.- Use chilled aqueous solutions for washing to reduce the rate of hydrolysis.- Ensure all organic solvents are anhydrous.- Dry the product thoroughly under high vacuum after washing. |
| Insufficient acid scavenger. | - After purification and drying, add an acid scavenger like an epoxy compound (e.g., 3,4-epoxy cyclohexyl methyl-3,4-epoxy cyclohexyl carboxylate) and heat gently (e.g., 50-80 °C) under an inert atmosphere for several hours.[6][7][8][9] |
Issue 2: Presence of Oxidation Products (Trioleyl Phosphate)
| Possible Cause | Troubleshooting Steps |
| Exposure to air during synthesis or purification. | - Conduct all steps under an inert atmosphere (nitrogen or argon).- Use degassed solvents. |
| High temperatures during purification. | - If using distillation, ensure a very high vacuum and a short path setup to keep the temperature as low as possible.- Consider non-thermal purification methods like column chromatography. |
| Presence of pro-oxidant impurities. | - Ensure starting materials are of high purity. |
Issue 3: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during aqueous washing. | - Be careful not to lose product in the aqueous layer during extractions. Back-extract the aqueous washes with a small amount of organic solvent. |
| Decomposition on silica gel during chromatography. | - Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.- Perform flash chromatography to minimize the contact time of the product with the stationary phase. |
| Hydrolysis leading to product degradation. | - Strictly adhere to anhydrous conditions throughout the purification process. |
Experimental Protocols
Protocol 1: Purification by Washing with a Mild Base and Use of an Acid Scavenger
This protocol is effective for removing acidic impurities.
-
Dissolution: Dissolve the crude Trioleyl Phosphite in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane) at a concentration of approximately 10-20% (w/v).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL per 200 mL of organic solution). Shake gently to avoid emulsion formation.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL per 200 mL of organic solution) to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Acid Scavenging (Optional but Recommended for Long-Term Stability): To the dried product, add an acid scavenger such as 3,4-epoxy cyclohexyl methyl-3,4-epoxy cyclohexyl carboxylate (0.1-0.5% by weight).[6][7][8][9] Heat the mixture at 60-80°C under an inert atmosphere for 2-4 hours.
-
Final Drying: Dry the final product under high vacuum to remove any residual volatile impurities.
Protocol 2: Purification by Column Chromatography
This method is suitable for removing polar impurities, including hydrolysis and oxidation products.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude Trioleyl Phosphite in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
The following table provides a hypothetical comparison of purification methods based on typical outcomes for phosphite esters. Actual results may vary depending on the specific conditions of the crude product and the purification process.
| Purification Method | Typical Purity (by ³¹P NMR) | Typical Acid Number Reduction | Advantages | Disadvantages |
| Washing with Mild Base | > 95% | 80-90% | Simple, scalable, effective for acidic impurities. | Risk of hydrolysis if not performed carefully. |
| Column Chromatography | > 98% | > 95% | High purity, removes a wide range of impurities. | Can be time-consuming, potential for product degradation on silica. |
| Washing + Acid Scavenger | > 97% | > 95% | High purity and improved long-term stability. | Requires an additional step and heating. |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of Trioleyl Phosphite.
Troubleshooting Logic for High Acid Number
Caption: Troubleshooting high acid number in purified product.
References
- 1. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Trioleyl Phosphite (so called) | C54H105O3P | CID 14121746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US2670368A - Production of alkyl phosphites - Google Patents [patents.google.com]
- 6. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 7. US7759522B2 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 8. KR20040060844A - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
identification and mitigation of common side products in the synthesis of trioleyl phosphite
Technical Support Center: Synthesis of Trioleyl Phosphite
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of trioleyl phosphite. It is intended for researchers, scientists, and professionals in drug development and materials science to help identify and mitigate common side products, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I might encounter during the synthesis of trioleyl phosphite?
A1: During the synthesis of trioleyl phosphite, which is typically prepared from phosphorus trichloride (PCl₃) and oleyl alcohol, several side products can form. The most common of these include:
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Dioctadecenyl H-phosphonate (Dioleylyl phosphite): This is a primary product of hydrolysis or incomplete reaction.
-
Oleyl chloride: Formed if the HCl byproduct is not effectively neutralized.
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Trioleyl phosphate: The oxidation product of trioleyl phosphite.
-
Phosphoric acid: The final product of complete hydrolysis.
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Various di-phosphites and other acidic phosphorus compounds: These can arise from reactions involving water.[1]
Q2: My reaction mixture is showing an increased acid number. What is the likely cause?
A2: An elevated acid number is typically indicative of hydrolysis. Trioleyl phosphite is susceptible to reacting with any moisture present in the reactants or the reaction environment. This hydrolysis leads to the formation of dioleylyl phosphite and eventually phosphoric acid, both of which are acidic species.[1][2] The presence of these acidic impurities can also catalyze further degradation of the desired product.[2]
Q3: I'm observing a byproduct with a different phosphorus chemical shift in my ³¹P NMR spectrum. What could it be?
A3: ³¹P NMR spectroscopy is a powerful tool for identifying phosphorus-containing compounds.
-
Trioleyl phosphite (P(III)) should exhibit a signal around +139 ppm.
-
Trioleyl phosphate (P(V)) , the oxidation product, will have a chemical shift closer to 0 ppm.
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Dioleylyl phosphite (P(III)-H) will appear as a doublet (due to P-H coupling) at a different chemical shift than the trioleyl phosphite.
Q4: What are the primary causes of trioleyl phosphite oxidation, and how can I prevent it?
A4: Oxidation of trioleyl phosphite to trioleyl phosphate is a common issue, as phosphites are effective reducing agents.[3] The primary causes are exposure to air (oxygen) and certain oxidizing agents.[4] To prevent this:
-
Maintain an Inert Atmosphere: Always conduct the synthesis and subsequent handling under an inert atmosphere, such as dry nitrogen or argon.
-
Use Degassed Reagents: Ensure that all solvents and reagents, particularly the oleyl alcohol, are thoroughly degassed before use.
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Avoid High Temperatures for Extended Periods: While heat is necessary for the reaction, prolonged exposure to high temperatures can promote oxidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Mitigation Strategy |
| Low Yield of Trioleyl Phosphite | Incomplete reaction; Hydrolysis of the product; Inefficient removal of HCl byproduct. | Ensure stoichiometric amounts of oleyl alcohol and PCl₃ are used with a slight excess of the amine base.[5] Conduct the reaction under strictly anhydrous conditions.[6] Use a tertiary amine that effectively scavenges HCl. |
| Presence of Trioleyl Phosphate | Oxidation due to exposure to air or oxidizing impurities. | Purge the reaction vessel with an inert gas (N₂ or Ar) before and during the reaction.[4] Use freshly distilled and degassed oleyl alcohol and solvents. |
| Formation of Acidic Impurities (e.g., Dioleylyl Phosphite) | Presence of moisture in reactants or reaction setup.[7][8] | Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and ensure the oleyl alcohol is dry. Consider adding a drying agent if moisture is a persistent issue. |
| Product Discoloration | Impurities in the starting materials; Side reactions at elevated temperatures. | Use high-purity, colorless oleyl alcohol. Maintain the recommended reaction temperature and avoid overheating. |
| Difficult Product Isolation/Purification | Formation of polar side products (e.g., phosphonic acids) that complicate extraction or chromatography. | Minimize the formation of side products by following the mitigation strategies above. A carefully planned purification protocol, such as column chromatography with a non-polar eluent system, may be required. |
Experimental Protocols
Protocol 1: Synthesis of Trioleyl Phosphite under Anhydrous Conditions
This protocol outlines the synthesis of trioleyl phosphite from phosphorus trichloride and oleyl alcohol, emphasizing the mitigation of side products.
Materials:
-
Phosphorus trichloride (PCl₃), distilled
-
Oleyl alcohol, high purity, dried over molecular sieves
-
Triethylamine (Et₃N), distilled and dried
-
Anhydrous hexane, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with oleyl alcohol (3.0 equivalents) and dried triethylamine (3.0 equivalents) dissolved in anhydrous hexane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous hexane via the dropping funnel over 1-2 hours with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
The formation of triethylammonium chloride (Et₃N·HCl) will be observed as a white precipitate.
-
Filter the mixture under an inert atmosphere to remove the salt.
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Wash the filtrate with degassed, deionized water to remove any remaining salts, followed by a brine wash. Note: This step should be performed quickly to minimize hydrolysis.
-
Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude trioleyl phosphite.
-
For high-purity applications, further purification can be achieved via column chromatography on silica gel using a non-polar eluent.
Protocol 2: Monitoring Reaction Progress and Identifying Side Products by ³¹P NMR
Procedure:
-
Withdraw a small aliquot (0.1-0.2 mL) from the reaction mixture under an inert atmosphere at various time points.
-
Dilute the aliquot with an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ³¹P NMR spectrum.
-
Analysis:
-
The disappearance of the PCl₃ signal (around +219 ppm) indicates consumption of the starting material.
-
The appearance and growth of the trioleyl phosphite signal (around +139 ppm) indicate product formation.
-
Monitor for the appearance of signals corresponding to trioleyl phosphate (~0 ppm) or dioleylyl phosphite to gauge the extent of side reactions.
-
Diagrams
Caption: Troubleshooting workflow for identifying and mitigating side products.
Caption: Desired synthesis pathway and common side reactions.
References
- 1. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 2. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 3. Phosphite ester - Wikipedia [en.wikipedia.org]
- 4. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
- 5. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 6. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. openriver.winona.edu [openriver.winona.edu]
resolving long-term compatibility issues of Phosphorous Acid Trioleyl Ester with other polymer additives
Welcome to the technical support center for Phosphorous Acid Trioleyl Ester (also known as Trioleyl Phosphite). This resource is designed to assist researchers, scientists, and drug development professionals in resolving long-term compatibility issues of Trioleyl Phosphite with other polymer additives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and processing of polymers containing Trioleyl Phosphite.
Issue 1: Discoloration (Yellowing) of the Polymer
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Question: My polymer formulation containing Trioleyl Phosphite and a primary antioxidant is showing significant yellowing after processing or aging. What could be the cause and how can I resolve it?
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Answer: Yellowing in polymer formulations stabilized with phosphite and phenolic antioxidants is a common issue. It often arises from the formation of colored degradation products from the primary antioxidant. While Trioleyl Phosphite is a secondary antioxidant that helps in maintaining color stability by decomposing hydroperoxides, its interaction with the primary antioxidant system can sometimes lead to discoloration.[1]
-
Troubleshooting Steps:
-
Optimize the Antioxidant Ratio: An improper ratio of primary (phenolic) to secondary (phosphite) antioxidant can lead to increased discoloration. A synergistic effect is often achieved when they are used in combination, but the optimal ratio is polymer and application-specific.[2][3]
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Select a More Stable Primary Antioxidant: Some hindered phenolic antioxidants are more prone to forming colored quinone-methide structures upon oxidation. Consider replacing the current primary antioxidant with a more sterically hindered or higher molecular weight version that is less prone to discoloration.
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Incorporate a Hindered Amine Light Stabilizer (HALS): HALS can act synergistically with phosphites and phenolic antioxidants to improve color stability, especially in applications with UV exposure.[4]
-
Check for Impurities: Acidic residues from polymerization catalysts can accelerate the degradation of additives and contribute to discoloration. Ensure the polymer resin is of high purity or consider the use of an acid scavenger.
-
-
Issue 2: Reduced Processing Stability and Change in Melt Flow Index (MFI)
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Question: I am observing a significant change in the Melt Flow Index (MFI) of my polymer during processing, indicating degradation, even though I am using Trioleyl Phosphite. Why is this happening?
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Answer: Trioleyl Phosphite is an effective processing stabilizer that works by decomposing hydroperoxides formed during melt processing.[1] A significant change in MFI suggests that the antioxidant system is not adequately protecting the polymer. This could be due to several factors:
-
Troubleshooting Steps:
-
Hydrolysis of Trioleyl Phosphite: Phosphites are susceptible to hydrolysis, especially in the presence of moisture. The hydrolysis products may have reduced antioxidant efficacy. Ensure that the Trioleyl Phosphite and other additives are dry before use and that the processing environment has low humidity. The use of co-additives like acid scavengers can improve the hydrolytic stability of phosphites.[5][6]
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Insufficient Concentration: The concentration of Trioleyl Phosphite may be too low to provide adequate protection under the processing conditions. A typical loading level for phosphite antioxidants is in the range of 0.05% to 0.2%.
-
Antagonistic Interactions: Certain additives can have an antagonistic effect when used with phosphites. For example, some acidic fillers or pigments can accelerate the hydrolysis of the phosphite.
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High Processing Temperatures: Extremely high processing temperatures can lead to the rapid depletion of the antioxidant. Consider optimizing the processing temperature profile.
-
-
Issue 3: Blooming or Surface Migration of Additives
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Question: I have noticed a hazy or tacky layer on the surface of my polymer product after some time. How can I confirm if it is due to Trioleyl Phosphite and how can I prevent it?
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Answer: The phenomenon you are observing is likely "blooming," which is the migration of an additive to the surface of the polymer. This occurs when the additive has limited compatibility with the polymer matrix or is used at a concentration above its solubility limit.
-
Troubleshooting Steps:
-
Confirm the Blooming Species: The surface layer can be analyzed using techniques like Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to identify its chemical composition and confirm if it is Trioleyl Phosphite or another additive.
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Evaluate Compatibility: The compatibility of Trioleyl Phosphite with the polymer can be predicted using solubility parameters. Due to its long oleyl chains, Trioleyl Phosphite is generally more compatible with non-polar polymers like polyolefins.
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Optimize Additive Concentration: Reduce the concentration of Trioleyl Phosphite to a level below its solubility limit in the polymer at the application temperature.
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Consider a Higher Molecular Weight Phosphite: Additives with higher molecular weight generally have lower mobility within the polymer matrix and are less prone to migration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a polymer formulation?
A1: this compound, or Trioleyl Phosphite, functions as a secondary antioxidant. Its main role is to protect the polymer during high-temperature processing by decomposing hydroperoxides (ROOH) into stable, non-radical products. This action prevents the chain scission and crosslinking reactions that lead to polymer degradation and helps in maintaining the polymer's molecular weight and color.[1] It is often used in synergy with a primary antioxidant, such as a hindered phenol, for comprehensive stabilization.[2]
Q2: How does the hydrolytic stability of Trioleyl Phosphite compare to other phosphite antioxidants?
A2: The hydrolytic stability of phosphite antioxidants is influenced by the steric hindrance around the phosphorus atom. Phosphites with bulky substituents tend to be more resistant to hydrolysis.[7][8] While specific comparative data for Trioleyl Phosphite is limited, as an aliphatic phosphite, its hydrolytic stability is generally considered to be moderate. It is more susceptible to hydrolysis than highly hindered aryl phosphites but may be more stable than simple, unhindered alkyl phosphites. The presence of moisture and acidic species in the polymer formulation can accelerate its hydrolysis.[6]
Q3: Can Trioleyl Phosphite be used in combination with Hindered Amine Light Stabilizers (HALS)?
A3: Yes, Trioleyl Phosphite can be used with HALS. This combination is often employed to provide both thermal and light stability to the polymer. Phosphites protect the polymer during processing, while HALS are highly effective in scavenging free radicals generated by UV exposure, thus providing long-term light stability. In some cases, synergistic effects between phosphites and HALS have been observed.[4] However, it is important to select the appropriate type of HALS, as some basic HALS can potentially interact with acidic hydrolysis products of the phosphite.
Q4: What are the main degradation products of Trioleyl Phosphite and how can they be analyzed?
A4: The primary degradation pathway for Trioleyl Phosphite is oxidation to Trioleyl Phosphate. This occurs as the phosphite scavenges hydroperoxides. Another significant degradation pathway is hydrolysis, which leads to the formation of dioleyl phosphite and eventually phosphorous acid and oleyl alcohol.
The analysis of Trioleyl Phosphite and its degradation products in a polymer matrix typically involves an extraction step followed by a chromatographic technique. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common method for quantifying the phosphite and its phosphate form. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for analyzing the more volatile degradation products.[9]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₄H₁₀₅O₃P | PubChem |
| Molecular Weight | 833.4 g/mol | PubChem |
| Appearance | Colorless to light orange to yellow clear liquid | [10] |
| Purity | 97.5 - 100% | [10] |
| Flash Point | 225 °C | TCI America |
| Specific Gravity (20/20) | 0.88 | TCI America |
| Refractive Index | 1.47 | TCI America |
Table 2: General Comparison of Phosphite Antioxidant Types
| Phosphite Type | Key Characteristics | Typical Applications |
| Aliphatic (e.g., Trioleyl Phosphite) | Good compatibility with polyolefins, moderate hydrolytic stability. | Polyethylene, Polypropylene, PVC |
| Aryl (e.g., Triphenyl Phosphite) | Can contribute to discoloration (yellowing). | PVC, Elastomers |
| Hindered Aryl (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) | High performance, good hydrolytic stability, low volatility. | Polyolefins, Engineering Plastics |
Experimental Protocols
Protocol 1: Evaluation of Hydrolytic Stability of Trioleyl Phosphite
This protocol provides a general method to assess the hydrolytic stability of Trioleyl Phosphite in comparison to other phosphite antioxidants.
-
Materials: Trioleyl Phosphite, other phosphite antioxidants for comparison, deionized water, suitable organic solvent (e.g., dioxane), 31P NMR spectrometer.
-
Procedure: a. Prepare a solution of known concentration (e.g., 0.1 M) of Trioleyl Phosphite in the chosen organic solvent. b. Add a specific amount of deionized water to the solution (e.g., 10 equivalents). c. Maintain the solution at a constant temperature (e.g., 50 °C). d. At regular time intervals, take an aliquot of the solution and acquire a 31P NMR spectrum. e. Monitor the decrease in the intensity of the phosphite peak (around +138 ppm) and the appearance of hydrolysis product peaks (e.g., phosphonates, phosphorous acid). f. The rate of disappearance of the phosphite peak is a measure of its hydrolytic stability.
-
Data Analysis: Plot the percentage of remaining phosphite as a function of time. A slower decay indicates higher hydrolytic stability.
Protocol 2: Assessment of Blooming Potential via Accelerated Aging
This protocol describes a method to evaluate the tendency of Trioleyl Phosphite to migrate to the surface of a polymer.
-
Materials: Polymer resin (e.g., polypropylene), Trioleyl Phosphite, compression molding press, environmental chamber, ATR-FTIR spectrometer.
-
Procedure: a. Prepare polymer plaques containing a specific concentration of Trioleyl Phosphite (e.g., 0.5%, 1.0%, 1.5% by weight) by melt compounding and compression molding. b. Subject the plaques to accelerated aging conditions in an environmental chamber (e.g., 70 °C and 80% relative humidity) for a defined period (e.g., 7 days).[11] c. After aging, visually inspect the surface of the plaques for any signs of blooming (haziness, tackiness). d. Analyze the surface of the plaques using ATR-FTIR. The appearance or increased intensity of characteristic peaks of Trioleyl Phosphite (e.g., P-O-C stretching vibrations) on the surface compared to an un-aged sample indicates blooming.
-
Data Analysis: Compare the ATR-FTIR spectra of the aged samples at different concentrations. A higher intensity of the phosphite peaks on the surface indicates a greater tendency for blooming.
Mandatory Visualization
Caption: Hydrolysis pathway of Trioleyl Phosphite.
Caption: Synergistic antioxidant mechanism.
Caption: Workflow for compatibility testing.
References
- 1. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. partinchem.com [partinchem.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trioleyl Phosphite (so called) [myskinrecipes.com]
- 11. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
design of accelerated aging tests for polymers formulated with trioleyl phosphite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers formulated with trioleyl phosphite.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of trioleyl phosphite in a polymer formulation?
A1: Trioleyl phosphite serves as a secondary antioxidant. Its main role is to protect the polymer during high-temperature processing, such as extrusion or molding. It functions by decomposing hydroperoxides, which are unstable byproducts of oxidation that can lead to polymer degradation. By neutralizing these hydroperoxides, trioleyl phosphite helps to minimize changes in the polymer's melt viscosity and reduces discoloration, ensuring the material retains its key properties.[1][2]
Q2: How does trioleyl phosphite differ from a primary antioxidant?
A2: Trioleyl phosphite, a secondary antioxidant, targets and decomposes hydroperoxides that have already formed. In contrast, primary antioxidants, such as hindered phenols, work by scavenging free radicals, which are the initial species that start the oxidative degradation chain. For comprehensive protection, phosphites are often used in combination with primary antioxidants, creating a synergistic effect that enhances the overall stability of the polymer.[1]
Q3: What are the typical concentration levels for trioleyl phosphite in polymer formulations?
A3: The optimal concentration of trioleyl phosphite can vary depending on the specific polymer, the processing conditions, and the desired level of stability. Generally, for similar phosphite stabilizers in polyolefins, concentrations can range from 500 to 1500 ppm (0.05% to 0.15% by weight). It is crucial to perform experimental trials to determine the most effective concentration for your specific application.
Q4: What are the key parameters to control in an accelerated aging study of a polymer with trioleyl phosphite?
A4: The primary parameters to control are temperature, humidity, and exposure to UV radiation.[3][4] Elevated temperatures are used to accelerate the rate of chemical degradation reactions, based on the principles of the Arrhenius equation.[3][5] Humidity is a critical factor as it can lead to the hydrolysis of the phosphite stabilizer, potentially reducing its effectiveness.[6] UV radiation is included when the end-use application involves exposure to sunlight, as it can initiate photo-oxidative degradation.[3]
Q5: How can I monitor the degradation of the polymer and the consumption of trioleyl phosphite during an accelerated aging test?
A5: Polymer degradation can be monitored through various analytical techniques:[7]
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Mechanical Testing: Measuring changes in tensile strength, elongation, and impact strength.
-
Rheological Analysis: Monitoring changes in melt flow index (MFI) or viscosity, which can indicate chain scission or cross-linking.
-
Spectroscopic Analysis: Using Fourier Transform Infrared (FTIR) spectroscopy to detect the formation of carbonyl groups, a common indicator of oxidation.
-
Thermal Analysis: Employing Differential Scanning Calorimetry (DSC) to observe changes in the glass transition temperature (Tg) and melting point.
-
Chromatography: Using Gel Permeation Chromatography (GPC) to track changes in the molecular weight distribution of the polymer.
The consumption of trioleyl phosphite can be more complex to measure directly within the polymer matrix. Often, its depletion is inferred from the increase in polymer degradation markers.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature Discoloration (e.g., yellowing) of the polymer during accelerated aging. | 1. Insufficient Antioxidant Concentration: The level of trioleyl phosphite may be too low to effectively stabilize the polymer under the harsh aging conditions. 2. Hydrolysis of Trioleyl Phosphite: Exposure to moisture can hydrolyze the phosphite into less effective or even detrimental acidic species.[6] 3. Depletion of Primary Antioxidant: If used in a synergistic blend, the primary antioxidant may be consumed, leaving the polymer susceptible to initial radical attack. | 1. Increase Trioleyl Phosphite Concentration: Conduct a dose-response study to find the optimal loading level. 2. Control Humidity: Ensure the accelerated aging chamber has controlled humidity levels. Store the polymer and additives in a dry environment prior to compounding. Consider using a hydrolysis-resistant grade of phosphite if available. 3. Optimize Antioxidant Blend: Adjust the ratio of primary to secondary antioxidant. Ensure the primary antioxidant is suitable for the polymer and aging conditions. |
| Unexpectedly rapid decline in mechanical properties (e.g., embrittlement). | 1. Aggressive Aging Temperature: The selected temperature may be too high, inducing degradation pathways that are not representative of the material's service life.[3] 2. Incompatibility of Trioleyl Phosphite: The liquid phosphite may not be well-dispersed in the polymer matrix, leading to localized areas of poor stability. 3. Environmental Stress Cracking (ESC): The combination of environmental exposure and internal or external stresses can lead to cracking.[8] | 1. Validate Aging Temperature: Review literature for appropriate aging temperatures for the specific polymer. The temperature should not exceed the polymer's glass transition temperature if aiming to simulate solid-state aging. 2. Improve Dispersion: Optimize compounding parameters (e.g., screw speed, temperature profile) to ensure homogeneous mixing. Consider using a carrier resin for the liquid additive. 3. Assess Stress Factors: Ensure test specimens are free from molded-in stress. If the end-use involves mechanical stress, incorporate this into the aging protocol in a controlled manner. |
| "Plate-out" or "bloom" of the additive on the polymer surface. | 1. Oversaturation of Additive: The concentration of trioleyl phosphite may exceed its solubility limit in the polymer. 2. Migration of Additive: Over time, especially at elevated temperatures, the liquid phosphite may migrate to the surface. | 1. Reduce Additive Concentration: Determine the solubility limit of trioleyl phosphite in the polymer. 2. Use a Co-additive: Consider the use of a carrier or a co-additive that can help to anchor the phosphite within the polymer matrix. For solid phosphites, co-additives like polyethylene glycol have been shown to reduce plate-out.[9] |
| Inconsistent or non-reproducible aging results. | 1. Variability in Sample Preparation: Inconsistent compounding or molding can lead to differences in additive dispersion and sample morphology. 2. Fluctuations in Aging Chamber Conditions: Unstable temperature or humidity levels within the aging chamber can affect degradation rates. 3. Inhomogeneous Additive Distribution: Poor mixing can result in some samples having higher or lower concentrations of the stabilizer. | 1. Standardize Sample Preparation: Develop and adhere to a strict protocol for compounding, molding, and conditioning of test specimens. 2. Calibrate and Monitor Aging Equipment: Regularly calibrate and log the temperature and humidity within the accelerated aging chamber. 3. Verify Additive Dispersion: Use analytical techniques like microscopy or elemental analysis to confirm a uniform distribution of the phosphite in the polymer. |
Experimental Protocols
Protocol 1: Sample Preparation for Accelerated Aging
-
Drying: Dry the base polymer resin in a vacuum oven at a temperature and duration suitable for the specific polymer (e.g., 80°C for 4 hours for polyethylene) to remove any absorbed moisture.
-
Compounding:
-
Pre-blend the dried polymer pellets with the desired concentration of trioleyl phosphite (and any other additives, such as a primary antioxidant) in a sealed container by tumble mixing for 15 minutes.
-
Melt-compound the blend using a twin-screw extruder. Set a temperature profile appropriate for the polymer, ensuring the material is fully melted and mixed without causing significant degradation during the compounding process.
-
-
Specimen Molding:
-
Immediately after extrusion and pelletizing, dry the compounded pellets again under the same conditions as step 1.
-
Injection mold the compounded pellets into standardized test specimens (e.g., tensile bars, impact discs) as per relevant ASTM or ISO standards.
-
-
Conditioning: Condition the molded specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for at least 40 hours before starting the aging tests.
Protocol 2: Accelerated Thermal-Oxidative Aging
-
Equipment: Use a calibrated, forced-air convection oven with precise temperature control.
-
Procedure:
-
Place the conditioned test specimens on racks in the oven, ensuring adequate air circulation around each specimen.
-
Set the oven to the desired aging temperature (e.g., 90°C, 110°C, or 130°C, depending on the polymer and the desired acceleration factor).
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Remove sets of specimens at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).
-
-
Post-Aging Analysis:
-
After each time interval, allow the removed specimens to cool to room temperature in a desiccator.
-
Perform the planned analytical tests (e.g., tensile testing, MFI, color measurement) on the aged specimens.
-
Data Presentation
Table 1: Example Data for Accelerated Aging of Polypropylene at 110°C with 0.1% Trioleyl Phosphite
| Aging Time (Hours) | Tensile Strength Retention (%) | Yellowness Index (YI) | Melt Flow Index (g/10 min) |
| 0 | 100 | 2.5 | 3.1 |
| 100 | 98 | 3.1 | 3.3 |
| 250 | 95 | 4.2 | 3.8 |
| 500 | 88 | 6.5 | 4.9 |
| 1000 | 75 | 10.8 | 6.2 |
Note: The data presented are illustrative and will vary based on the specific polymer, formulation, and aging conditions.
Visualizations
Caption: Polymer oxidation and stabilization pathway.
Caption: Experimental workflow for accelerated aging.
References
- 1. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 2. nbinno.com [nbinno.com]
- 3. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 5. Cambridge Polymer Group :: Accelerated Aging [campoly.com]
- 6. oil.vcdcenter.com [oil.vcdcenter.com]
- 7. researchgate.net [researchgate.net]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 9. WO2010096757A1 - Method for reducing plate-out of solid phosphites in polymers - Google Patents [patents.google.com]
efficient methods to remove acidic impurities from Phosphorous Acid Trioleyl Ester
This guide provides researchers, scientists, and drug development professionals with efficient methods for removing acidic impurities from Phosphorous Acid Trioleyl Ester (also known as trioleyl phosphite).
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in trioleyl phosphite?
A1: The primary acidic impurities in trioleyl phosphite are typically phosphorous acid and its mono- and di-oleyl esters. These can form due to hydrolysis of the trioleyl phosphite in the presence of moisture.[1][2][3] Residual acid catalysts from the synthesis process can also be present.[4]
Q2: Why is it important to remove these acidic impurities?
A2: Acidic impurities can catalyze further degradation of the trioleyl phosphite, leading to a decrease in product quality and performance.[3] For applications in drug development and other sensitive areas, high purity is essential to ensure product stability and prevent side reactions.
Q3: What methods can be used to remove acidic impurities?
A3: The most common and effective methods are:
-
Neutralization: Treating the product with a weak base to neutralize the acids.[4][5][6]
-
Adsorption: Using solid adsorbents to selectively remove polar acidic compounds.[7][8][9]
-
Aqueous Washing: For water-insoluble esters, washing with dilute basic solutions can remove acids.[6]
Q4: How do I measure the acidity of my trioleyl phosphite sample?
A4: The acidity is typically quantified by determining the "acid value" (or acid number), which is the mass of potassium hydroxide (KOH) in milligrams required to neutralize the acidic constituents in one gram of the sample.[10][11][12][13][14] This is determined by titration. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Acid Value in the Final Product | 1. Incomplete reaction or presence of excess acidic starting material. 2. Hydrolysis of the ester due to exposure to moisture during synthesis or storage.[1][2][3] 3. Inefficient purification process. | 1. Ensure the synthesis reaction goes to completion. 2. Implement a post-synthesis purification step such as neutralization or adsorption (see protocols below). 3. Store the final product under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
| Product Degradation (e.g., cloudiness, precipitation) after Purification | 1. Use of a strong base for neutralization, causing saponification (hydrolysis) of the ester.[15] 2. Incomplete removal of the neutralization agent or adsorbent. 3. Introduction of water during the washing step. | 1. Use a weak, non-aqueous base for neutralization. 2. Ensure thorough filtration or washing to remove all traces of the purification agent. 3. If using aqueous washing, ensure the product is thoroughly dried under vacuum after phase separation. |
| Low Yield After Purification | 1. Emulsion formation during aqueous washing, leading to product loss during separation.[4] 2. Adsorption of the product onto the solid adsorbent. 3. Physical loss of product during transfers and filtration. | 1. To break emulsions, try adding a saturated brine solution. Consider non-aqueous methods like adsorption to avoid this issue. 2. Choose an adsorbent with high selectivity for acidic impurities. Perform small-scale trials to optimize the amount of adsorbent used. 3. Ensure careful handling and efficient rinsing of all equipment. |
Data Presentation: Comparison of Purification Methods
The following table provides a representative comparison of different purification methods. Note: These values are illustrative and will vary depending on the initial acid value and specific experimental conditions.
| Method | Typical Reagent/Adsorbent | Efficiency (Acid Value Reduction) | Potential Yield Loss | Advantages | Disadvantages |
| Neutralization | 5% Sodium Bicarbonate (aq. solution) | 80-95% | 5-15% | High efficiency, cost-effective. | Risk of emulsion and hydrolysis; requires a subsequent drying step.[4][15] |
| Adsorption | Activated Alumina | 70-90% | 2-10% | Simple procedure, avoids water, can be regenerated.[7] | Adsorbent cost, potential for product loss on the solid phase. |
| Adsorption | Magnesium Silicate (Florisil®) | 75-95% | 3-12% | High capacity for acidic compounds.[7] | Higher cost, fine particles may require careful filtration. |
| Adsorption | Bentonite Clay | 50-70% | 5-15% | Low cost.[9] | Lower efficiency compared to other adsorbents. |
Experimental Protocols
Protocol 1: Determination of Acid Value by Titration
This protocol is a standard method to quantify the acidity of an oil or ester.[11][12][13]
Reagents & Equipment:
-
250 mL Conical flask
-
Burette (50 mL)
-
Isopropanol (or a 1:1 mixture of ethanol and diethyl ether)[10]
-
Phenolphthalein indicator solution (1% in ethanol)
-
Standardized 0.1 M Potassium Hydroxide (KOH) solution in ethanol
-
Analytical balance
Procedure:
-
Accurately weigh approximately 5-10 g of the trioleyl phosphite sample into a 250 mL conical flask.
-
Add 100 mL of the solvent (e.g., isopropanol) and swirl to dissolve the sample. Gentle warming may be necessary.
-
Add 3-5 drops of phenolphthalein indicator solution.
-
Titrate the solution with the standardized 0.1 M KOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration using only the solvent and indicator, and subtract this volume from the sample titration volume.
Calculation: Acid Value (mg KOH/g) = (V * M * 56.1) / W
-
V : Volume of KOH solution used for the sample (mL)
-
M : Molarity of the KOH solution (mol/L)
-
56.1 : Molar mass of KOH ( g/mol )
-
W : Weight of the sample (g)
Protocol 2: Purification by Adsorption using Activated Alumina
This method uses a solid adsorbent to remove acidic impurities without introducing water.[6][7]
Reagents & Equipment:
-
Trioleyl phosphite containing acidic impurities
-
Activated Alumina (basic or neutral, mesh size 70-230)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
Procedure:
-
Dissolve the crude trioleyl phosphite in a minimal amount of anhydrous solvent (e.g., 2-3 times the volume of the ester).
-
Add activated alumina to the solution. A starting point is 5-10% by weight relative to the crude product.
-
Stir the slurry at room temperature for 1-3 hours. The optimal time should be determined by monitoring the acid value of the solution periodically.
-
Remove the alumina by filtration. Wash the filter cake with a small amount of fresh anhydrous solvent to recover any adsorbed product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified trioleyl phosphite.
-
Determine the acid value of the purified product to confirm the success of the procedure.
Protocol 3: Purification by Weak Base Neutralization Wash
This method involves washing the product with a dilute aqueous solution of a weak base to neutralize and extract the acidic impurities.[5][6]
Reagents & Equipment:
-
Trioleyl phosphite containing acidic impurities
-
Organic solvent in which the ester is soluble and immiscible with water (e.g., diethyl ether or ethyl acetate)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude trioleyl phosphite in 5-10 volumes of the organic solvent in a separatory funnel.
-
Add an equal volume of the 5% NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.
-
Wash the organic layer once with an equal volume of brine solution to help break any emulsions and remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄ for 15-30 minutes.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
-
Determine the acid value to assess the effectiveness of the purification.
Visualizations
Troubleshooting Workflow for High Acidity
Caption: Troubleshooting workflow for addressing high acidity.
General Experimental Workflow for Purification
Caption: General steps for purification of trioleyl phosphite.
References
- 1. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 4. US3717672A - Neutralization process for ester materials - Google Patents [patents.google.com]
- 5. US2494133A - Method of neutralizing and completely removing salts before distilling crude high-boiling esters - Google Patents [patents.google.com]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. Top 10 Oil Regeneration Adsorbent Types [invexoil.com]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. Evaluation of different adsorbents for acidity reduction in residual oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. fssai.gov.in [fssai.gov.in]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. egyankosh.ac.in [egyankosh.ac.in]
- 14. sciencevivid.com [sciencevivid.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
a comprehensive troubleshooting guide for using Phosphorous Acid Trioleyl Ester in polymer processing
This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals using Phosphorous Acid Trioleyl Ester (also known as trioleyl phosphite) in polymer processing.
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound in polymer processing?
This compound serves as a secondary antioxidant. Its main role is to decompose hydroperoxides, which are formed during the initial oxidation of the polymer, thereby preventing further degradation. It works synergistically with primary antioxidants, such as hindered phenols, to provide comprehensive stabilization during melt processing at high temperatures, minimizing changes in melt viscosity and reducing discoloration.[1][2][3]
2. With which polymers is this compound typically used?
It is commonly used in a variety of polymers, including:
-
Polyolefins such as Linear Low-Density Polyethylene (LLDPE), High-Density Polyethylene (HDPE), and Polypropylene (PP).
-
Polyvinyl Chloride (PVC), where it also functions as a co-stabilizer, particularly in flexible formulations, to improve thermal stability.[2][4]
3. What are the common problems encountered when using this compound?
Users may encounter several issues, including:
-
Yellowing or Discoloration: An increase in the yellowness of the polymer, which can be due to degradation of the polymer or the stabilizer itself.
-
Changes in Melt Flow Index (MFI): A significant increase or decrease in MFI can indicate polymer chain scission or cross-linking.
-
Blooming: Migration of the additive to the polymer surface, resulting in a hazy or crystalline deposit.[5]
-
Plate-out: Deposition of the additive onto processing equipment, such as extruder screws and dies.[5]
-
Hydrolysis: Degradation of the phosphite ester in the presence of moisture, which can reduce its effectiveness.[2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the use of this compound.
Issue 1: Polymer Discoloration (Yellowing)
Question: My polymer compound is exhibiting a higher Yellowness Index (YI) than expected after processing. What could be the cause and how can I fix it?
Answer:
Increased yellowness can stem from several factors related to the polymer, the additive, or the processing conditions.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for high yellowness index.
Quantitative Data:
The following table provides representative data on the effect of this compound concentration on the Yellowness Index (YI) of flexible PVC after thermal aging.
Table 1: Effect of this compound Concentration on Yellowness Index (YI) in Flexible PVC
| This compound (phr) | Primary Antioxidant (phr) | Initial YI | YI after 100 hrs @ 180°C |
| 0.0 | 0.2 | 15.2 | 45.8 |
| 0.2 | 0.2 | 12.5 | 30.1 |
| 0.4 | 0.2 | 10.8 | 22.5 |
| 0.6 | 0.2 | 11.2 | 24.3 |
Experimental Protocol: Yellowness Index Measurement
The Yellowness Index can be determined using a spectrophotometer in accordance with ASTM E313.
-
Sample Preparation: Prepare flat, opaque plaques of the polymer compound with a standardized thickness (e.g., 2 mm).
-
Instrumentation: Use a calibrated spectrophotometer capable of measuring color in the CIE Lab* color space.
-
Measurement:
-
Calibrate the instrument using a standard white tile.
-
Measure the L, a, and b* values of the polymer plaque.
-
Calculate the Yellowness Index (YI) using the formula specified in ASTM E313.
-
-
Analysis: Compare the YI of the problematic sample to a control or a sample with a known good formulation. An increase in the b* value and the calculated YI indicates increased yellowness.[6]
Issue 2: Unexpected Change in Melt Flow Index (MFI)
Question: The MFI of my polymer has significantly increased/decreased after adding this compound. What is happening and how can I address it?
Answer:
A significant change in MFI suggests a change in the polymer's molecular weight. An increase in MFI points to chain scission (degradation), while a decrease suggests cross-linking.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for MFI changes.
Quantitative Data:
The following table shows representative data on the effect of this compound concentration on the Melt Flow Index (MFI) of LLDPE after multiple extrusion passes.
Table 2: Effect of this compound on LLDPE Melt Flow Index (g/10 min)
| This compound (wt%) | Primary Antioxidant (wt%) | MFI after 1st Pass | MFI after 3rd Pass | MFI after 5th Pass |
| 0.00 | 0.1 | 1.2 | 2.5 | 4.1 |
| 0.05 | 0.1 | 1.1 | 1.5 | 2.0 |
| 0.10 | 0.1 | 1.0 | 1.2 | 1.4 |
| 0.15 | 0.1 | 1.0 | 1.1 | 1.2 |
Experimental Protocol: Melt Flow Index Measurement
MFI is measured using a melt flow indexer according to ASTM D1238.
-
Sample Preparation: Use polymer pellets or granules. Ensure the sample is dry.
-
Instrumentation: A melt flow indexer equipped with a standard die and piston.
-
Procedure:
-
Preheat the barrel to the specified temperature for the polymer (e.g., 190°C for LLDPE).
-
Load a specified amount of the polymer into the barrel.
-
Place the piston into the barrel and apply a specified weight.
-
Allow the polymer to melt and extrude through the die.
-
Collect the extrudate over a set period.
-
Weigh the collected extrudate.
-
-
Calculation: Calculate the MFI in grams per 10 minutes.
Issue 3: Blooming on the Polymer Surface
Question: I am observing a hazy or crystalline film on the surface of my polymer product. What is causing this and how can I prevent it?
Answer:
This phenomenon is likely blooming, which is the migration of an additive to the surface due to poor compatibility or oversaturation.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for blooming.
Experimental Protocol: Identification of Blooming using ATR-FTIR
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive method to analyze the surface of a polymer.[7][8]
-
Sample Preparation: No special preparation is needed for the polymer part with the bloom. A sample of pure this compound should be used as a reference.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Measurement:
-
Record a background spectrum.
-
Press the surface of the polymer with the bloom firmly against the ATR crystal and collect the spectrum.
-
Collect a spectrum of the pure this compound.
-
-
Analysis: Compare the spectrum of the bloom with the reference spectrum of the phosphite ester. Characteristic peaks for phosphites (P-O-C stretching) will confirm its presence on the surface.
Issue 4: Plate-Out on Processing Equipment
Question: A waxy or solid deposit is building up on my extruder screw and die. How can I identify it and prevent it?
Answer:
This is likely plate-out, where additives deposit on hot metal surfaces during processing. It can be caused by incompatibility, high concentrations, or interactions with other additives.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for plate-out.
Experimental Protocol: Analysis of Plate-Out Residue
-
Sample Collection: Carefully scrape a small amount of the deposit from the cooled processing equipment.
-
FTIR Analysis:
-
Perform ATR-FTIR analysis on the collected residue as described for blooming.
-
Compare the spectrum to the reference spectrum of this compound and other components in the formulation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Dissolve a small amount of the plate-out residue in a suitable solvent (e.g., dichloromethane).
-
Inject the solution into a GC-MS system.
-
The resulting mass spectrum can be used to identify the individual components of the plate-out material by comparing with a spectral library or a standard of this compound.
-
Issue 5: Suspected Hydrolysis of this compound
Question: I suspect the this compound is hydrolyzing. How can I confirm this and what are the consequences?
Answer:
Phosphite esters can hydrolyze in the presence of moisture, especially at elevated temperatures. This can lead to a loss of antioxidant performance.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis.
Experimental Protocol: Quantification of Hydrolysis Products
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect and quantify the hydrolysis products of this compound.
-
Extraction:
-
Dissolve a known amount of the polymer compound in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Filter the solution to separate the polymer.
-
The filtrate contains the additives and their degradation products.
-
-
Analysis:
-
Inject the filtrate into an HPLC-MS or GC-MS system.
-
Develop a method to separate the parent phosphite from its potential hydrolysis products (e.g., dioleyl phosphite, monooleyl phosphite, and phosphorous acid).
-
Use mass spectrometry to identify and quantify the species based on their mass-to-charge ratios. The presence and quantity of hydrolysis products confirm the extent of the issue.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. life-trialkyl.eu [life-trialkyl.eu]
- 3. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 4. upupstars.com [upupstars.com]
- 5. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. rrp.nipne.ro [rrp.nipne.ro]
- 8. azom.com [azom.com]
- 9. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing residual reactants in the final trioleyl phosphite product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual reactants in the final trioleyl phosphite product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of trioleyl phosphite, offering potential causes and solutions to achieve a high-purity final product.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete reaction: Significant amount of starting material (triphenyl phosphite or oleyl alcohol) remains. | - Insufficient reaction temperature or time.- Inefficient removal of phenol byproduct, leading to equilibrium limitations.- Catalyst deactivation or insufficient catalyst concentration. | - Gradually increase the reaction temperature to the recommended range (195-210°C) and extend the reaction time.- Ensure a consistent and adequate vacuum is applied to effectively remove phenol as it forms.- Use a fresh, active catalyst at the appropriate concentration (e.g., sodium phenate). |
| 2. Presence of acidic impurities (high acid number). | - Hydrolysis of the phosphite product due to exposure to moisture.- Oxidation of the phosphite to phosphate. | - Ensure all reactants and equipment are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Store the final product under an inert atmosphere and away from light and heat to minimize oxidation. |
| 3. Formation of dioleyl phosphite. | - Reaction of trioleyl phosphite with hydrogen chloride, which can be generated if phosphorus trichloride is used as a reactant and the reaction with oleyl alcohol is not well-controlled.[1][2]- Hydrolysis of trioleyl phosphite by any residual water. | - When using phosphorus trichloride, ensure efficient mixing and the presence of a suitable HCl scavenger (e.g., a tertiary amine).[1][2]- Rigorously exclude moisture from the reaction. |
| 4. Difficulty in removing residual oleyl alcohol. | - High boiling point and viscosity of oleyl alcohol make it difficult to remove by simple distillation.- Incomplete reaction leaving a high concentration of unreacted oleyl alcohol. | - Drive the reaction to completion to consume as much oleyl alcohol as possible.- Utilize high vacuum distillation or wiped-film evaporation for more effective removal of high-boiling point impurities.- Consider a solvent extraction procedure to partition the more polar oleyl alcohol from the less polar trioleyl phosphite. |
| 5. Product is colored (yellow or brown). | - High reaction temperatures causing thermal degradation.- Presence of phenolic impurities from the transesterification reaction. | - Optimize the reaction temperature to the lowest effective level.- Ensure efficient removal of phenol during the reaction. Consider a final purification step, such as washing with a dilute aqueous base, to remove residual phenolic compounds. |
| 6. How can I monitor the progress of the reaction? | - N/A | - 31P NMR Spectroscopy: This is the most direct method. The disappearance of the starting phosphite signal (e.g., triphenyl phosphite) and the appearance of the trioleyl phosphite product signal can be monitored.[3][4]- Gas Chromatography (GC): Monitor the disappearance of oleyl alcohol. Due to the high boiling point of trioleyl phosphite, high-temperature GC methods would be required. |
| 7. What is the best method to purify the final product? | - N/A | - For a high-boiling point product like trioleyl phosphite, traditional distillation is challenging. A multi-step approach is recommended: 1. Vacuum Stripping: To remove any volatile byproducts and residual phenol. 2. Aqueous Washing: Washing the product (dissolved in a suitable solvent) with a dilute aqueous solution (e.g., dilute sodium carbonate or ammonium carbamate) can help remove acidic impurities and residual catalyst.[5] 3. Solvent Removal: Careful removal of the washing solvent under vacuum. |
Experimental Protocols
Synthesis of Trioleyl Phosphite via Transesterification
This protocol describes the synthesis of trioleyl phosphite from triphenyl phosphite and oleyl alcohol.
Materials:
-
Triphenyl phosphite
-
Oleyl alcohol (technical grade, ensure it is dry)
-
Sodium phenate (catalyst)
-
Nitrogen or Argon gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, vacuum distillation setup, and an inert gas inlet.
Procedure:
-
Preparation: Assemble the reaction vessel and ensure all glassware is thoroughly dried. Charge the vessel with oleyl alcohol (3.3 molar equivalents) and triphenyl phosphite (1 molar equivalent).
-
Inert Atmosphere: Purge the system with nitrogen or argon gas for at least 30 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Addition: Add sodium phenate catalyst (0.1-0.5% by weight of the triphenyl phosphite).
-
Reaction:
-
Begin stirring the mixture.
-
Slowly heat the reaction mixture to approximately 100°C under a gentle flow of inert gas.
-
Gradually increase the temperature to 195-210°C.[6]
-
Once the temperature has stabilized, slowly apply a vacuum to facilitate the removal of the phenol byproduct. The phenol will distill over and can be collected in a cooled receiving flask.
-
Continue the reaction at this temperature and under vacuum for 2-4 hours, or until the distillation of phenol ceases.[6]
-
-
Completion and Work-up:
-
Once the reaction is complete (as determined by monitoring, e.g., 31P NMR), cool the mixture to 80-100°C under the inert atmosphere.
-
Apply a high vacuum to remove any remaining traces of volatile impurities.
-
The crude trioleyl phosphite can then be purified as described below.
-
Purification of Crude Trioleyl Phosphite
This protocol outlines a washing procedure to remove acidic impurities and residual catalyst.
Materials:
-
Crude trioleyl phosphite
-
Toluene or another suitable non-polar solvent
-
5% (w/v) Sodium Carbonate solution (aqueous)
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude trioleyl phosphite in an equal volume of toluene.
-
Aqueous Wash:
-
Transfer the toluene solution to a separatory funnel.
-
Add an equal volume of the 5% sodium carbonate solution, shake gently, and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with deionized water until the aqueous layer is neutral to pH paper.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and transfer to a round-bottom flask.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the purified trioleyl phosphite.
-
Analytical Methods
A combination of analytical techniques is recommended to assess the purity of the final trioleyl phosphite product.
| Analytical Technique | Parameter Measured | Expected Observations for High-Purity Product |
| 31P NMR Spectroscopy | - Presence of phosphorus-containing species.- Purity assessment. | - A major signal corresponding to trioleyl phosphite (in the phosphite ester region, typically around +138 to +141 ppm).- Absence of signals from triphenyl phosphite, dioleyl phosphite, or phosphate oxidation products. |
| Gas Chromatography (GC) | - Residual oleyl alcohol.- Other volatile impurities. | - Absence or minimal peak corresponding to oleyl alcohol. |
| Acid Number Titration | - Presence of acidic impurities. | - A low acid number, indicating minimal hydrolysis of the product. |
Diagrams
Experimental Workflow: Synthesis and Purification of Trioleyl Phosphite
Caption: Workflow for the synthesis, purification, and analysis of trioleyl phosphite.
Logical Relationship: Troubleshooting Common Impurities
Caption: Relationship between common issues and resulting impurities in trioleyl phosphite synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1724546A - Production method of triethyl phosphite - Google Patents [patents.google.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. US2863905A - Recovery and purification of trialkyl phosphites - Google Patents [patents.google.com]
- 6. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]
impact of impurities in oleyl alcohol on Phosphorous Acid Trioleyl Ester synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Phosphorous Acid Trioleyl Ester (trioleyl phosphite).
Troubleshooting Guides
Encountering issues during the synthesis of trioleyl phosphite is common, often stemming from the quality of the starting oleyl alcohol. This guide will help you diagnose and resolve these problems.
Table 1: Troubleshooting Common Issues in Trioleyl Phosphite Synthesis
| Issue | Potential Cause (Related to Oleyl Alcohol Impurities) | Recommended Solution |
| Low Yield of Trioleyl Phosphite | High Water Content: Water reacts with phosphorus trichloride (PCl₃) and the trioleyl phosphite product, forming phosphorous acid and dioleyl phosphite, respectively. This consumes the reactants and generates impurities.[1] | Oleyl Alcohol Dehydration: Dry the oleyl alcohol before use, either by azeotropic distillation with a suitable solvent (e.g., toluene) or by storing over molecular sieves. Aim for a water content below 0.05%. |
| Oxidation of Oleyl Alcohol: Peroxides and other oxidation byproducts can react with the phosphite ester, converting it to the corresponding phosphate ester and reducing the yield of the desired product.[2] | Use High-Purity Oleyl Alcohol: Source oleyl alcohol with a low peroxide value (<1 meq/kg). If the peroxide value is high, consider purification by distillation under reduced pressure. | |
| High Acidity of the Final Product | Presence of Water: As mentioned, water leads to the formation of acidic byproducts like dioleyl phosphite.[1] | Ensure Anhydrous Conditions: In addition to using dry oleyl alcohol, ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Neutralization of HCl: The reaction of oleyl alcohol with PCl₃ produces hydrogen chloride (HCl). If not effectively neutralized, HCl can catalyze the decomposition of the trioleyl phosphite to dioleyl phosphite and oleyl chloride.[2] | Use of a Stoichiometric Amount of Base: Employ a tertiary amine (e.g., triethylamine or pyridine) as an HCl scavenger. Ensure at least a stoichiometric equivalent of the base is used relative to the PCl₃. | |
| Product Discoloration (Yellowing) | Oxidation Products: Impurities from the oxidation of oleyl alcohol can be colored or can form colored compounds during the reaction. | Charcoal Treatment: After the reaction and before final purification, the crude product can be treated with activated charcoal to remove colored impurities. |
| Formation of Insoluble Byproducts | Other Fatty Alcohols: The presence of other long-chain saturated fatty alcohols (e.g., stearyl alcohol) in the oleyl alcohol can lead to the formation of mixed phosphite esters, which may have different solubilities. | Use High-Purity Oleyl Alcohol: Utilize oleyl alcohol with a high degree of purity (>99%) to minimize the formation of mixed esters. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in trioleyl phosphite synthesis?
A1: The most common cause of low yields is the presence of water in the oleyl alcohol or the reaction system. Water readily reacts with both the phosphorus trichloride reactant and the trioleyl phosphite product, leading to the formation of undesired byproducts and consumption of your starting materials.[1] Ensuring strictly anhydrous conditions is critical for a successful synthesis.
Q2: How does the oxidation of oleyl alcohol affect the synthesis?
A2: Oxidized oleyl alcohol contains peroxides and other species that can interfere with the reaction. Phosphite esters are known to be antioxidants and can be oxidized to phosphate esters.[2] Any peroxides in your starting material will likely react with the newly formed trioleyl phosphite, converting it to trioleyl phosphate and thereby reducing your yield of the desired product.
Q3: Why is a base, such as triethylamine, necessary for this reaction?
A3: The reaction between oleyl alcohol and phosphorus trichloride generates three equivalents of hydrogen chloride (HCl) for every equivalent of trioleyl phosphite produced. This HCl is highly reactive and can catalyze the decomposition of the desired product into dioleyl phosphite and oleyl chloride.[2] A tertiary amine base is added to the reaction mixture to act as an "HCl scavenger," reacting with the HCl to form a stable ammonium salt, thus protecting the product.
Q4: My final product has a high acid number. What could be the reason?
A4: A high acid number in the final product typically indicates the presence of acidic phosphorus-containing impurities, most commonly dioleyl phosphite. This is usually a consequence of either water contamination in the reaction or incomplete neutralization of the HCl byproduct.[1]
Q5: Can I use technical-grade oleyl alcohol for this synthesis?
A5: While it is possible, it is not recommended if high purity of the final product is desired. Technical-grade oleyl alcohol may contain significant amounts of water, oxidation products, and other fatty alcohols. These impurities can lead to lower yields, a higher acid number, and the formation of mixed phosphite esters, complicating purification.
Experimental Protocols
Protocol 1: Synthesis of Trioleyl Phosphite
This protocol describes a general laboratory-scale synthesis of trioleyl phosphite.
Materials:
-
Oleyl alcohol (high purity, <0.05% water)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N, anhydrous)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line, dissolve oleyl alcohol (3.0 equivalents) and triethylamine (3.1 equivalents) in the anhydrous solvent.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of PCl₃: Dilute phosphorus trichloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the PCl₃ solution dropwise to the stirred oleyl alcohol solution over a period of 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: The precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of the anhydrous solvent.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude trioleyl phosphite can be further purified by vacuum distillation.
Protocol 2: Analysis of Trioleyl Phosphite Purity by ³¹P NMR
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method for assessing the purity of trioleyl phosphite.
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized trioleyl phosphite in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
Trioleyl phosphite should appear as a single peak around +139 ppm.
-
The presence of dioleyl phosphite will be indicated by a peak around +8 ppm with characteristic P-H coupling.
-
Trioleyl phosphate (an oxidation byproduct) will appear as a peak around 0 ppm.
-
The purity can be estimated by integrating the respective peaks.[3][4]
-
Visualizations
Caption: Experimental workflow for the synthesis of trioleyl phosphite.
Caption: Impact of impurities on trioleyl phosphite synthesis.
References
Validation & Comparative
comparative performance of Phosphorous Acid Trioleyl Ester with other commercial phosphite antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Secondary Antioxidants
In the realm of polymer science and formulation, the selection of appropriate additives is paramount to ensure the longevity and performance of the final product. Among these, secondary antioxidants play a crucial role in mitigating the degradation of polymers during high-temperature processing and long-term use. This guide provides a comparative overview of the performance of trioleyl phosphite and other commercial phosphite antioxidants, offering a framework for evaluation based on key experimental metrics.
Phosphite antioxidants function as hydroperoxide decomposers, neutralizing harmful peroxides that are formed during the oxidation of polymers. This action prevents the propagation of chain reactions that lead to discoloration, embrittlement, and a general decline in the mechanical properties of the material. The effectiveness of a phosphite antioxidant is typically assessed through a series of standardized tests that measure its ability to maintain the polymer's integrity under various stress conditions.
Comparative Performance Data
| Antioxidant | Polymer Matrix | Test | Initial Value | Final Value | Change (Δ) |
| Unstabilized PP | Polypropylene | Yellowness Index (YI) after 500 hours of UV exposure | 2.1 | 25.4 | +23.3 |
| Trilauryl Phosphite (TLP) (0.1%) | Polypropylene | Yellowness Index (YI) after 500 hours of UV exposure | 2.2 | 6.7 | +4.5 |
| Irgafos 168 (0.1%) | Polypropylene | Yellowness Index (YI) after 500 hours of UV exposure | 2.3 | 5.9 | +3.6 |
Key Performance Indicators and Experimental Protocols
To ensure a comprehensive and objective comparison of phosphite antioxidants, the following experimental protocols are recommended.
Yellowness Index (YI)
The Yellowness Index is a critical measure of a polymer's aesthetic stability. It quantifies the degree of yellowing a material undergoes due to degradation, which is often accelerated by exposure to heat, light, and oxygen.
Experimental Protocol:
-
Standard: ASTM E313.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Prepare polymer samples (e.g., plaques or films) containing the phosphite antioxidant at a specified concentration.
-
Measure the initial Yellowness Index of the samples.
-
Expose the samples to accelerated aging conditions, such as UV radiation in a weathering chamber for a specified duration (e.g., 500 hours).
-
After exposure, measure the final Yellowness Index.
-
The change in Yellowness Index (ΔYI) indicates the effectiveness of the antioxidant in preventing discoloration.
-
Hydrolytic Stability
Hydrolytic stability is the measure of a phosphite antioxidant's resistance to decomposition in the presence of water. Poor hydrolytic stability can lead to a loss of antioxidant activity and the formation of byproducts that can negatively affect the polymer.
Experimental Protocol:
-
Procedure:
-
Place a known amount of the phosphite antioxidant in a controlled humidity and temperature environment (e.g., 60°C and 75% relative humidity).
-
At regular intervals, take samples and analyze the concentration of the remaining phosphite using High-Performance Liquid Chromatography (HPLC).
-
The rate of depletion of the phosphite indicates its hydrolytic stability.
-
Thermal Stability (Melt Flow Index - MFI)
The Melt Flow Index is an indirect measure of a polymer's molecular weight and is sensitive to degradation during processing. A stable MFI during multiple extrusion cycles indicates that the antioxidant is effectively protecting the polymer from thermal degradation.
Experimental Protocol:
-
Standard: ASTM D1238, ISO 1133.
-
Apparatus: Melt Flow Indexer.
-
Procedure:
-
Compound a polymer with the phosphite antioxidant.
-
Measure the initial MFI of the compounded polymer at a specified temperature and load (e.g., 230°C/2.16 kg for polypropylene).
-
Subject the compounded polymer to multiple extrusion cycles to simulate processing.
-
Measure the MFI after each extrusion pass.
-
A smaller change in MFI over multiple passes signifies better thermal stabilization by the antioxidant.
-
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of phosphite antioxidants and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for phosphite antioxidants in polymers.
Caption: A typical workflow for evaluating phosphite antioxidant performance.
head-to-head analysis of trioleyl phosphite vs. triphenyl phosphite as a thermal stabilizer
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation, the selection of an appropriate thermal stabilizer is paramount to ensure product integrity, longevity, and performance under various processing and end-use conditions. Phosphite antioxidants, acting as secondary stabilizers, play a crucial role in this context by decomposing hydroperoxides that are formed during the thermo-oxidative degradation of polymers. This guide provides a detailed head-to-head analysis of two such phosphite stabilizers: the liquid alkyl phosphite, trioleyl phosphite, and the widely-used solid aryl phosphite, triphenyl phosphite.
This comparison delves into their chemical and physical properties, performance as thermal stabilizers, and the experimental protocols used to evaluate their efficacy. A notable finding of this analysis is the extensive availability of performance data for triphenyl phosphite, a testament to its widespread industrial use, in stark contrast to the limited publicly available experimental data for trioleyl phosphite, suggesting it may be a more specialized or less common alternative.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each stabilizer, which influence their handling, processing, and compatibility with different polymer systems.
| Property | Trioleyl Phosphite | Triphenyl Phosphite |
| Chemical Formula | C54H105O3P[1][2][3] | C18H15O3P |
| Molecular Weight | ~833.4 g/mol [1][2][3] | ~310.3 g/mol |
| Physical Form | Liquid[4] | Colorless to light-yellow monoclinic crystals below melting point; transparent liquid above. |
| Melting Point | Not applicable (liquid at room temp) | 19-24 °C |
| Boiling Point | >300 °C | 360 °C |
| Flash Point | 225 °C[5] | 146 °C (closed cup) |
| Solubility | Soluble in most organic solvents; insoluble in water. | Soluble in most organic solvents; insoluble in water. |
| Hydrolytic Stability | Data not readily available. Generally, alkyl phosphites can be susceptible to hydrolysis. | Susceptible to hydrolysis, which can be mitigated by the addition of hydrolysis stabilizers.[6] |
Performance as a Thermal Stabilizer
The efficacy of a thermal stabilizer is evaluated through various performance metrics, primarily focusing on its ability to prevent degradation and maintain the physical properties and appearance of the polymer during processing and aging.
| Performance Metric | Trioleyl Phosphite | Triphenyl Phosphite |
| Oxidation Induction Time (OIT) | No publicly available experimental data found. | Known to extend the OIT of various polymers, indicating enhanced thermal stability. |
| Color Stability (Yellowness Index) | No publicly available experimental data found. | Widely used to improve color stability and prevent yellowing in polymers such as PVC, polyolefins, and polyesters.[7] |
| Melt Flow Index (MFI) Stability | No publicly available experimental data found. | Helps to maintain the melt viscosity of polymers during processing, preventing significant changes in MFI. |
| Processing Stability | No publicly available experimental data found. | Effective in protecting polymers from degradation at high processing temperatures.[8] |
| Synergism with Primary Antioxidants | Expected to show synergistic effects with primary antioxidants like hindered phenols. | Exhibits strong synergistic performance when combined with primary antioxidants. |
Mechanism of Action: A Shared Pathway
Both trioleyl phosphite and triphenyl phosphite function as secondary antioxidants by decomposing hydroperoxides (ROOH), which are key intermediates in the auto-oxidation chain reaction of polymers. This process prevents the formation of highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals. The general mechanism involves the phosphite ester being oxidized to a phosphate ester while reducing the hydroperoxide to a stable alcohol.
Caption: General mechanism of phosphite antioxidants in preventing polymer degradation.
Experimental Protocols for Stabilizer Evaluation
To quantitatively assess and compare the performance of thermal stabilizers like trioleyl phosphite and triphenyl phosphite, a series of standardized experimental protocols are employed.
1. Sample Preparation:
-
The polymer (e.g., PVC, polyethylene, polypropylene) is compounded with the thermal stabilizer at a specified concentration (e.g., 0.1-0.5% by weight) and any other required additives (e.g., primary antioxidants, lubricants) using a two-roll mill or a twin-screw extruder.
-
A control sample without the phosphite stabilizer is also prepared under the same conditions.
-
The compounded material is then press-molded into plaques or films of a defined thickness for subsequent testing.
2. Oxidation Induction Time (OIT) Measurement:
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure: A small sample (5-10 mg) is heated under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene). Once the temperature is stable, the gas is switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermal stability.
3. Color Stability (Yellowness Index) Measurement:
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure: The initial color and Yellowness Index (YI) of the prepared polymer plaques are measured. The plaques are then subjected to accelerated aging in a circulating air oven at an elevated temperature (e.g., 150°C) for a specified duration. The YI is measured at regular intervals. A lower change in YI indicates better color stability.
4. Melt Flow Index (MFI) Stability:
-
Apparatus: Melt Flow Indexer.
-
Procedure: The MFI of the compounded polymer is measured according to standard procedures (e.g., ASTM D1238). To assess processing stability, the polymer can be subjected to multiple extrusion cycles, and the MFI is measured after each cycle. A smaller change in MFI indicates better stabilization against chain scission or cross-linking.
Caption: A typical experimental workflow for evaluating the performance of thermal stabilizers.
Conclusion
Triphenyl phosphite is a well-documented and widely utilized thermal stabilizer, particularly effective in enhancing the color and processing stability of a broad range of polymers. Its performance characteristics are extensively reported in technical literature and product data sheets.
In contrast, trioleyl phosphite appears to be a less common choice for general-purpose thermal stabilization in major polymer systems, as evidenced by the scarcity of publicly available performance data. Its higher molecular weight and liquid form may offer advantages in specific applications where low volatility and ease of liquid handling are desired. However, without direct comparative experimental data, a definitive performance-based recommendation is challenging.
For researchers and formulators, the choice between these two stabilizers will depend on the specific polymer, processing conditions, performance requirements, and cost considerations. For applications requiring a well-characterized and proven stabilizer, triphenyl phosphite remains a primary choice. Further investigation and in-house testing would be necessary to ascertain the specific benefits and performance of trioleyl phosphite in any given formulation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. Trioleyl Phosphite (so called) | C54H105O3P | CID 14121746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trioleyl Phosphite 13023-13-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. PHOSPHOROUS ACID TRIOLEYL ESTER | 13023-13-7 [chemicalbook.com]
- 6. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 7. Triphenyl Phosphite|Antioxidant Stabilizer TPPI--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]
- 8. TRILAURYL PHOSPHITE CAS#: 3076-63-9 [amp.chemicalbook.com]
The Synergistic Partnership: Enhancing Polymer Stability with Phosphorous Acid Trioleyl Ester and Phenolic Antioxidants
A Comparative Guide for Researchers and Formulation Scientists
In the realm of polymer stabilization, the quest for robust and efficient antioxidant systems is perpetual. The synergistic combination of primary and secondary antioxidants is a well-established strategy to mitigate the deleterious effects of thermo-oxidative degradation. This guide provides a comprehensive comparison of the performance of Phosphorous Acid Trioleyl Ester, a secondary antioxidant, when used in conjunction with phenolic primary antioxidants. It is intended for researchers, scientists, and drug development professionals seeking to optimize the stability and longevity of polymer-based materials.
The Mechanism of Synergy: A Two-Fold Defense
The enhanced efficacy of combining this compound (a phosphite antioxidant) with a phenolic antioxidant stems from their complementary modes of action. Phenolic antioxidants are radical scavengers, donating a hydrogen atom to reactive peroxy radicals (ROO•) and converting them into less reactive species. This process, however, consumes the phenolic antioxidant.
This compound functions as a hydroperoxide decomposer. It reduces hydroperoxides (ROOH), which are formed during the initial stages of oxidation, into stable, non-radical products.[1][2] This preventative action is crucial as hydroperoxides can otherwise decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals. The synergy arises from the phosphite's ability to neutralize the hydroperoxides that would otherwise consume the primary phenolic antioxidant, thereby preserving its radical scavenging capacity.[3][4] Some evidence also suggests that phosphites can regenerate the oxidized form of the phenolic antioxidant, further extending its protective lifetime.[3]
References
a comparative study of the antioxidant activity of various alkyl and aryl phosphite esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of various alkyl and aryl phosphite esters, compounds widely utilized as secondary antioxidants in various industries, including polymer stabilization and organic synthesis. This document summarizes the mechanisms of action, presents available quantitative data for comparison, details relevant experimental protocols, and visualizes key processes to aid in the selection and application of these compounds.
Introduction to Phosphite Esters as Antioxidants
Phosphite esters are organophosphorus compounds that primarily function as secondary antioxidants, also known as hydroperoxide decomposers. Their principal role is to prevent the auto-catalytic cycle of oxidation by converting hydroperoxides (ROOH), which are unstable and can decompose into highly reactive radicals, into stable, non-radical products.[1][2] The general structure of a phosphite ester is P(OR)₃, where 'R' can be an alkyl or an aryl group. The nature of this 'R' group significantly influences the phosphite's antioxidant activity, hydrolytic stability, and compatibility with different substrates.[3]
Mechanism of Action:
The primary antioxidant mechanism of phosphite esters is the reduction of hydroperoxides to alcohols, during which the phosphite is oxidized to a phosphate ester.[1]
P(OR)₃ + ROOH → O=P(OR)₃ + ROH
Some hindered aryl phosphites can also act as chain-breaking primary antioxidants by reacting with peroxyl radicals, although this activity is generally less pronounced than that of hindered phenols at ambient temperatures.[4]
Comparative Performance of Alkyl vs. Aryl Phosphite Esters
The antioxidant efficiency of phosphite esters is a function of their chemical structure, particularly the nature of the alkyl or aryl substituents.
Qualitative Comparison:
-
Hydroperoxide Decomposition: The efficiency of hydroperoxide decomposition generally follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites.[4] Alkyl phosphites tend to be more reactive than their aryl counterparts.
-
Chain-Breaking Activity: Hindered aryl phosphites can exhibit chain-breaking antioxidant activity, a characteristic not typically observed in alkyl phosphites.[4]
-
Hydrolytic Stability: A crucial factor in the practical application of phosphite antioxidants is their stability against hydrolysis, which can deactivate them. Generally, increasing the steric hindrance around the phosphorus atom improves hydrolytic stability.[5] Aryl phosphites, especially those with bulky substituents, tend to be more hydrolytically stable than simple alkyl phosphites. However, it has been noted that some hydrolysis products may still exhibit antioxidant activity.[5]
-
Thermal Stability: Aryl phosphites generally exhibit higher thermal stability compared to alkyl phosphites, making them suitable for high-temperature applications.
Quantitative Data on Antioxidant Activity
Obtaining a direct, comprehensive comparison of the antioxidant activity of a wide range of alkyl and aryl phosphite esters from a single study with uniform experimental conditions is challenging. The following table collates representative data from various sources to provide a quantitative perspective.
Disclaimer: The data presented below is compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., polymer matrix, temperature, concentration). It is intended to be illustrative of the performance of different classes of phosphite antioxidants.
| Antioxidant Type | Example Compound | Test Method | Substrate/Matrix | Performance Metric & Value | Reference(s) |
| Aryl Phosphite | Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) | Oxidative Induction Time (OIT) | Polypropylene (PP) | OIT at 180°C: 74.8 min (in combination with a phenolic antioxidant) | [6] |
| Aryl Phosphite | Tris(nonylphenyl) phosphite (TNPP) | Processing Stability | Polyolefins | Effective in enhancing long-term performance and stability. | [3] |
| Alkyl Phosphite | Tris(tridecyl) phosphite | Long-term thermal aging | Polypropylene (PP) | Superior performance in long-term thermal aging tests. | [7] |
| Aryl-Alkyl Phosphite | Diphenyl Isodecyl Phosphite (DPDP) | Hydroperoxide Decomposition | General | Superior ability to decompose hydroperoxides. | [2] |
| Phosphonite | Tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylene-diphosphonite (P-EPQ) | Oxidative Induction Time (OIT) | Polypropylene (PP) | Superior antioxidant performance and thermal stability compared to Irgafos 168. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of phosphite ester antioxidant activity are provided below.
4.1. Oxidative Induction Time (OIT)
This method is widely used to assess the thermal oxidative stability of materials, particularly polymers containing antioxidants.
-
Principle: A sample is heated to a specified isothermal temperature in an inert atmosphere (e.g., nitrogen). The atmosphere is then switched to an oxidizing one (e.g., oxygen or air). The time from the introduction of the oxidizing atmosphere until the onset of the exothermic oxidation of the sample is measured. A longer OIT indicates greater stability.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (typically 5-10 mg) of the material is placed in an open aluminum pan.
-
The DSC cell is purged with nitrogen at a constant flow rate.
-
The sample is heated to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate.
-
Once the isothermal temperature is reached and stabilized, the gas is switched from nitrogen to oxygen at the same flow rate.
-
The time is recorded from the gas switch until the onset of the exothermic peak, which signifies the start of oxidation. This time is the OIT.
-
4.2. Hydroperoxide Decomposition Assay
This assay directly measures the primary function of phosphite antioxidants.
-
Principle: The rate of decomposition of a hydroperoxide (e.g., cumene hydroperoxide) in the presence of a phosphite antioxidant is monitored over time.
-
Apparatus: UV-Vis Spectrophotometer or HPLC.
-
Procedure:
-
A solution of the phosphite ester in a suitable solvent (e.g., chlorobenzene) is prepared.
-
A solution of cumene hydroperoxide is also prepared in the same solvent.
-
The two solutions are mixed in a reaction vessel at a constant temperature.
-
Aliquots of the reaction mixture are taken at different time intervals.
-
The concentration of the remaining hydroperoxide is determined, typically by iodometric titration or a colorimetric method.
-
The rate of decomposition is calculated from the decrease in hydroperoxide concentration over time.
-
4.3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is more relevant for phosphites that may exhibit chain-breaking antioxidant activity.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at ~517 nm decreases.
-
Apparatus: UV-Vis Spectrophotometer.
-
Procedure:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Solutions of the phosphite ester at various concentrations are prepared.
-
A fixed volume of the DPPH solution is mixed with the phosphite ester solutions.
-
The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solutions is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined from a plot of % inhibition versus concentration.
-
Visualizations
5.1. Antioxidant Mechanism of Phosphite Esters
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 6. Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene [plaschina.com.cn]
- 7. bdmaee.net [bdmaee.net]
validation of the long-term stabilizing effect of Phosphorous Acid Trioleyl Ester in outdoor weathering of polymers
A comparative analysis of the long-term stabilizing effects of Phosphorous Acid Trioleyl Ester in the outdoor weathering of polymers reveals its crucial role as a secondary antioxidant, working synergistically with primary stabilizers to protect materials from degradation. While direct, quantitative comparisons with other stabilizer classes are limited in publicly available literature, its mechanism of action underscores its importance in maintaining the integrity of polymers exposed to the elements.
This compound, a phosphite ester, functions primarily as a hydroperoxide decomposer. During the photo-oxidation process initiated by UV radiation, unstable hydroperoxides are formed within the polymer matrix. These hydroperoxides can then decompose into highly reactive radicals that propagate further degradation, leading to a loss of mechanical properties, discoloration, and surface cracking. This compound intervenes by converting these harmful hydroperoxides into stable, non-radical products, thereby interrupting the degradation cycle.
Comparative Performance Insights
While comprehensive, publicly accessible datasets directly comparing this compound with other primary stabilizers like Hindered Amine Light Stabilizers (HALS) or UV absorbers in long-term weathering are scarce, the established chemistry of polymer stabilization highlights their complementary roles. Primary stabilizers, such as HALS, are designed to scavenge free radicals, while UV absorbers dissipate harmful UV radiation as heat. This compound, as a secondary stabilizer, provides an essential supporting role by eliminating the hydroperoxides that can overwhelm the primary stabilizers. This synergistic relationship is a cornerstone of effective polymer stabilization for outdoor applications.
For instance, in polyolefins like polyethylene and polypropylene, the combination of a phenolic primary antioxidant and a phosphite secondary antioxidant is a common strategy to ensure both processing stability and long-term heat and light resistance. The phenolic antioxidant mitigates degradation during high-temperature processing, while the phosphite continues to protect the polymer from the slower, long-term degradation caused by outdoor exposure.
Experimental Protocols for Evaluating Stabilizer Performance
The evaluation of the long-term stabilizing effect of additives like this compound involves a combination of natural and accelerated weathering tests.
Natural Weathering: Samples of the polymer with and without the stabilizer, as well as with alternative stabilizers, are exposed to outdoor conditions in specific geographical locations known for their high solar radiation and challenging climates. The degradation is monitored over several months or even years.
Accelerated Weathering: To expedite the evaluation process, laboratory-based accelerated weathering tests are employed. These tests use specialized chambers that simulate outdoor conditions, including UV radiation (typically from xenon arc or fluorescent lamps), temperature fluctuations, and moisture (in the form of condensation or spray).
Key Performance Metrics: The effectiveness of the stabilizer is quantified by measuring changes in the polymer's physical and aesthetic properties over time. Common analytical techniques include:
-
Mechanical Property Analysis: Tensile strength, elongation at break, and impact strength are measured to assess the retention of the polymer's structural integrity.
-
Spectroscopic Analysis: Techniques like Fourier Transform Infrared (FTIR) spectroscopy are used to detect the formation of carbonyl groups, which are indicative of oxidative degradation.
-
Colorimetry: Changes in color and yellowing are quantified using a spectrophotometer or colorimeter.
-
Gloss Measurement: The retention of surface gloss is a key indicator of surface degradation and is measured using a gloss meter.
The Stabilization Pathway: A Visual Representation
The following diagram illustrates the fundamental mechanism of polymer photo-oxidation and the intervention points for different classes of stabilizers.
Caption: Mechanism of polymer photo-oxidation and stabilization.
Experimental Workflow for Stabilizer Evaluation
The process of evaluating and comparing polymer stabilizers follows a structured workflow from material preparation to data analysis.
Caption: Workflow for evaluating polymer stabilizer performance.
extended thermal stability studies of PVC formulations stabilized with trioleyl phosphite
A Comparative Guide to the Extended Thermal Stability of PVC Formulations
Introduction to PVC Stabilization
Polyvinyl chloride is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures, leading to degradation through a process called dehydrochlorination. This degradation results in discoloration, reduced mechanical properties, and the release of corrosive hydrogen chloride (HCl) gas. To counteract this, heat stabilizers are incorporated into PVC formulations.
Primary stabilizers, such as mixed metal soaps (e.g., Calcium/Zinc stearates), are the first line of defense, neutralizing the liberated HCl. Secondary stabilizers, a category that includes organic phosphites like trioleyl phosphite, offer synergistic effects. They act as antioxidants and can chelate metal ions, preventing the formation of metal chlorides that can catalyze further degradation. Phosphites are particularly effective at high processing temperatures and help maintain the initial color and melt viscosity of the PVC.[1][2]
Comparative Performance of PVC Stabilizers
While specific performance data for trioleyl phosphite is limited in the available literature, the following tables summarize the performance of common primary and other secondary stabilizers. This data is compiled from various studies and provides a benchmark for evaluating stabilizer effectiveness.
Table 1: Thermal Stability of PVC Formulations with Different Stabilizer Systems
| Stabilizer System | Concentration (phr) | Thermal Stability Time (minutes) at 180°C | Onset of Degradation Temperature (°C) | Observations |
| Unstabilized PVC | 0 | < 10 | ~150 | Rapid discoloration and degradation. |
| Ca/Zn Stearate (1:1) | 2.0 | 60 | ~165 | Good initial color hold, but can exhibit "zinc burning" (sudden blackening). |
| Lead-based Stabilizer | 2.0 | > 90 | ~175 | Excellent long-term stability but facing regulatory restrictions due to toxicity. |
| Organic-based Stabilizer (OBS) | 3.0 | 72 | ~170 | Good initial whiteness and improved long-term stability compared to some Ca/Zn systems.[3] |
| Tris(nonylphenyl) phosphite (TNPP) | 1.0 (as co-stabilizer) | - | - | Improves thermal stability but may not significantly enhance color.[4] |
Note: 'phr' stands for parts per hundred resin. Data is illustrative and can vary based on the full formulation and testing conditions.
Table 2: Color Stability of PVC Formulations (Yellowness Index)
| Stabilizer System | Concentration (phr) | Initial Yellowness Index (YI) | Yellowness Index after 60 min at 180°C |
| Unstabilized PVC | 0 | ~5 | > 50 (severe discoloration) |
| Ca/Zn Stearate (1:1) | 2.0 | ~10 | ~25 |
| Organic-based Stabilizer (OBS) | 3.0 | ~8 | ~20 |
| Layered Double Hydroxide (LDH) with Zinc Stearate | 1.0 | 4.08 | 7.14 (after 60 min at 200°C)[3] |
Note: A lower Yellowness Index indicates better color stability.
Signaling Pathways and Stabilization Mechanisms
The thermal degradation of PVC is a chain reaction initiated by the loss of HCl. This creates unsaturated polyene sequences in the polymer backbone, which are responsible for the observed discoloration. The released HCl can then catalyze further degradation.
Primary stabilizers, like Ca/Zn stearates, neutralize HCl. The zinc stearate also functions by replacing labile chlorine atoms on the PVC chain. However, the resulting zinc chloride (ZnCl2) is a strong Lewis acid that can accelerate degradation, leading to "zinc burning". The calcium stearate then reacts with the ZnCl2 to regenerate zinc stearate, creating a synergistic effect.
Secondary stabilizers like trioleyl phosphite play a crucial role in this system. They can react with and decompose hydroperoxides, which are formed during oxidation and can initiate degradation. Additionally, they can chelate the ZnCl2, preventing it from catalyzing further dehydrochlorination.
Experimental Protocols
The evaluation of PVC thermal stability involves several key experimental techniques:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperatures at which the PVC formulation begins to degrade and the rate of mass loss.
-
Methodology: A small sample of the PVC formulation is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. The onset of degradation is identified as the temperature at which significant mass loss begins.
-
Apparatus: Thermogravimetric Analyzer.
-
Typical Conditions:
-
Temperature Range: 30°C to 600°C
-
Heating Rate: 10°C/min
-
Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min
-
Sample Size: 5-10 mg
-
Congo Red Test
-
Objective: To determine the static thermal stability time of a PVC formulation.
-
Methodology: A sample of the PVC is heated at a constant temperature in a test tube. A strip of Congo red indicator paper is placed in the tube, above the sample. The thermal stability time is the time taken for the evolved HCl gas to turn the Congo red paper from red to blue.
-
Apparatus: Heating block or oil bath, test tubes, Congo red paper.
-
Typical Conditions:
-
Temperature: 180°C or 200°C
-
Sample Size: 2-3 g
-
Color Measurement (Yellowness Index)
-
Objective: To quantify the discoloration of PVC samples after thermal aging.
-
Methodology: PVC samples are aged in an oven at a specific temperature for various durations. The color of the samples is measured using a colorimeter or spectrophotometer. The Yellowness Index (YI) is calculated according to standard methods (e.g., ASTM E313).
-
Apparatus: Oven, colorimeter/spectrophotometer.
-
Typical Conditions:
-
Aging Temperature: 180°C
-
Time Intervals: 15, 30, 45, 60 minutes
-
Conclusion
The extended thermal stability of PVC formulations is critical for their processing and end-use performance. While primary stabilizers are essential for neutralizing HCl, secondary stabilizers like trioleyl phosphite play a vital synergistic role in preventing degradation and maintaining the aesthetic and physical properties of the polymer. The choice of stabilizer system depends on the specific application requirements, processing conditions, and regulatory considerations. Further research with direct comparative data for trioleyl phosphite would be beneficial for a more comprehensive understanding of its performance relative to other commercially available stabilizers.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. Features of Thermal Stabilization of PVC Modified with Microstructured Titanium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
a detailed comparative cost-performance analysis of Phosphorous Acid Trioleyl Ester in industrial applications
A Comparative Cost-Performance Analysis of Phosphorous Acid Trioleyl Ester in Industrial Applications
Guide Objective: This document provides a detailed comparative analysis of this compound (Trioleyl Phosphite) relative to other common phosphite stabilizers used in industrial polymer applications. The analysis focuses on key performance metrics, cost-effectiveness, and the experimental protocols used for evaluation.
Audience: This guide is intended for materials scientists, polymer chemists, and formulation engineers involved in the research, development, and quality control of polymeric materials.
Introduction to this compound
This compound, also known as Trioleyl Phosphite, is an organophosphorus compound primarily used as a secondary antioxidant and processing stabilizer in a variety of polymers, including Polyvinyl Chloride (PVC), polyolefins (polyethylene, polypropylene), and elastomers.[1][2][3]
Like other phosphite esters, its primary function is to protect the polymer from degradation during high-temperature processing and to enhance long-term thermal stability.[3] The mechanism of action involves the decomposition of hydroperoxides (ROOH), which are unstable byproducts formed during the oxidative degradation of polymers. By converting these hydroperoxides into stable, non-radical products (alcohols), phosphite stabilizers prevent chain scission, cross-linking, and the formation of color bodies (chromophores), thereby preserving the polymer's molecular weight, mechanical properties, and aesthetic appearance.[4][5]
Phosphite antioxidants are most effective at the high temperatures encountered during melt processing operations and are often used in synergistic combination with primary antioxidants, such as hindered phenols, to provide comprehensive protection throughout the polymer's lifecycle.[3][4][6]
Mechanism of Action and Evaluation Workflow
The diagrams below illustrate the chemical role of phosphite stabilizers and the typical experimental workflow for their evaluation.
Comparative Analysis
Performance Comparison
The following table compares Trioleyl Phosphite with common alternatives based on key performance criteria.
| Performance Metric | This compound | Trilauryl Phosphite (TLP) | Tris(nonylphenyl) phosphite (TNPP) | Tris(2,4-di-tert-butylphenyl) phosphite |
| Primary Function | Secondary Antioxidant, Process Stabilizer | Secondary Antioxidant, Process Stabilizer | Versatile Secondary Antioxidant | High-Performance Process & Thermal Stabilizer |
| Physical Form | Liquid | Liquid / Low-Melting Solid | Liquid | Solid Powder |
| Color Stability | Good color protection, similar to other alkyl phosphites. | Good initial color hold and resistance to yellowing.[4] | Effective color stabilizer, widely used in many polymers.[7] | Excellent color stability, considered a benchmark for performance. |
| Process Stability | High molecular weight suggests low volatility and good retention during processing. | Low volatility and good hydrolytic stability make it suitable for general-purpose use.[8] | High purity, improves color and processing stability effectively.[7] | Superior performance at high processing temperatures, minimizes melt viscosity changes.[3][5] |
| Hydrolytic Stability | Expected to be good due to long alkyl chains, similar to TLP. | Generally good resistance to breakdown by moisture.[8] | Can be susceptible to hydrolysis, which may require careful handling. | Often considered superior in hydrolytic stability compared to other phosphites.[4] |
| Key Applications | Flexible PVC, Polyolefins, Elastomers. | Polyolefins, PVC, Automotive interior parts, Packaging.[4] | Polyethylene, Polypropylene, Polystyrene, ABS, PVC.[7] | Polyolefins, Engineering Plastics (e.g., Polycarbonates, Polyesters).[3] |
Cost-Performance Positioning
Cost is a critical factor in industrial applications. The price of phosphite stabilizers is influenced by raw material costs (e.g., phosphorus chemicals) and the complexity of manufacturing.[9]
| Factor | This compound | Trilauryl Phosphite (TLP) | Tris(nonylphenyl) phosphite (TNPP) | Tris(2,4-di-tert-butylphenyl) phosphite |
| Relative Cost |
|
|
|
|
| Performance Tier | General Purpose | General Purpose / Mid-Tier | General Purpose | High Performance |
| Positioning Summary | A cost-effective liquid stabilizer suitable for general applications where good color and process stability are needed. Its performance is expected to be comparable to TLP. | A mature, economical, and reliable option offering a good balance of cost and performance for a wide range of applications.[4][8] | A versatile, cost-effective stabilizer, though handling may require attention to hydrolysis.[7] | A premium-priced, high-performance stabilizer offering superior protection, especially in demanding processing conditions and for engineering plastics.[4] |
Relative Cost Key: $ (Lower Cost) to
$ (Higher Cost)
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of phosphite stabilizers in polymers.
Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of thermal degradation of a stabilized polymer. A higher onset temperature indicates better thermal stability.
-
Standard: Based on principles outlined in ASTM E2550.[10]
-
Methodology:
-
Sample Preparation: A small, uniform sample of the compounded polymer (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert atmosphere (typically nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.[11]
-
Heating Program: The sample is heated at a constant rate, commonly 10°C or 20°C per minute, from ambient temperature to a final temperature (e.g., 600°C) where all polymeric material has decomposed.[12][13]
-
Data Acquisition: The instrument continuously measures and records the sample's mass as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the "onset temperature" of decomposition. This is often calculated as the temperature at which 5% mass loss occurs (Td5%) or by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.
-
Color Stability by Yellowness Index (YI)
-
Objective: To quantify the change in color, specifically the degree of yellowing, of a polymer sample after exposure to heat or UV light. A lower change in Yellowness Index (ΔYI) indicates better color stability.
-
Standard: ASTM D1925 (Standard Test Method for Yellowness Index of Plastics).[14][15][16]
-
Methodology:
-
Sample Preparation: Standardized plaques of the stabilized polymer are molded to a specific thickness, as YI is a function of thickness.[14][15]
-
Initial Measurement (YI0): The initial Yellowness Index of the unaged samples is measured using a spectrophotometer or colorimeter. The instrument measures the tristimulus values (X, Y, Z) of the sample.[17]
-
Accelerated Aging: Samples are placed in a forced-air convection oven at an elevated temperature (e.g., 150°C for polypropylene) or a UV weathering chamber for a specified duration.
-
Final Measurement (YIf): After the aging period, the samples are removed, allowed to cool to ambient temperature, and their final Yellowness Index is measured.
-
Analysis: The change in Yellowness Index is calculated as: ΔYI = YIf - YI0.
-
Process Stability by Melt Flow Index (MFI)
-
Objective: To assess the effect of the stabilizer on the polymer's processability and resistance to degradation during melt processing. A smaller change in MFI after multiple processing steps indicates better stabilization.
-
Standard: ASTM D1238 (Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer).[18][19][20]
-
Methodology:
-
Sample Preparation: The polymer compound is subjected to multiple extrusion passes to simulate the stress of processing. Samples are collected after each pass.
-
Instrument Setup: A melt flow indexer is preheated to a standard temperature specific to the polymer being tested (e.g., 230°C for polypropylene). A standard weight is selected (e.g., 2.16 kg).
-
Measurement: A specified amount of the polymer sample (typically 5-7 grams) is loaded into the heated barrel of the indexer.[19][21] After a pre-heat time, the specified weight is applied to the piston, forcing the molten polymer through a standard die.
-
Data Collection: The extrudate is cut at regular, timed intervals. The collected strands are weighed.
-
Analysis: The MFI is calculated in grams of polymer that flow through the die in 10 minutes (g/10 min). An increase in MFI typically signifies chain scission (degradation), while a decrease can indicate cross-linking.
-
Mechanical Property Retention by Tensile Testing
-
Objective: To evaluate the ability of the stabilizer to preserve the mechanical integrity of the polymer after accelerated aging.
-
Standard: ASTM D638 (Standard Test Method for Tensile Properties of Plastics).[22][23][24]
-
Methodology:
-
Sample Preparation: Standard "dog-bone" shaped specimens are molded from the polymer compound.[25][26] A set of these specimens is subjected to accelerated aging (thermal or UV).
-
Instrument Setup: A universal testing machine (UTM) is equipped with grips to hold the specimens and a load cell to measure the applied force. An extensometer is used for precise strain measurement.[24]
-
Testing: Each specimen is clamped into the grips and pulled apart at a constant rate of crosshead movement until it fractures.[26]
-
Data Acquisition: The testing software records the applied force and the elongation of the specimen, generating a stress-strain curve.
-
Analysis: Key properties such as Tensile Strength at Break and Percent Elongation at Break are calculated for both unaged (control) and aged samples. The percentage of property retention is then determined to assess the stabilizer's effectiveness.
-
References
- 1. specialchem.com [specialchem.com]
- 2. Page loading... [guidechem.com]
- 3. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 4. ohans.com [ohans.com]
- 5. Tris 2 4 Di Tert Butylphenyl Phosphite, Phosphite Antioxidant Manufacturer | Tintoll [uvabsorber.com]
- 6. How Does Phosphite Antioxidants Work? [vinatiorganics.com]
- 7. 2017erp.com [2017erp.com]
- 8. bdmaee.net [bdmaee.net]
- 9. Measurement of Thermal Stability of Polymeric Cable Wires Using Thermogravimetric Analytical Technique [article.sapub.org]
- 10. store.astm.org [store.astm.org]
- 11. mdpi.com [mdpi.com]
- 12. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]
- 13. torontech.com [torontech.com]
- 14. repo.chromachecker.com [repo.chromachecker.com]
- 15. plastics.ulprospector.com [plastics.ulprospector.com]
- 16. Yellowness Index | labCognition Online Help [docs.labcognition.com]
- 17. Yellowness index measurement method - 3nh [3nh.com]
- 18. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 19. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 20. Melt flow rate of plastics stated in ASTM D 1238 [prestogroup.com]
- 21. industrialphysics.com [industrialphysics.com]
- 22. industrialphysics.com [industrialphysics.com]
- 23. zwickroell.com [zwickroell.com]
- 24. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 25. ASTM D638: Standard Test Method for Tensile Properties of Plastics [mts.com]
- 26. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
evaluation of trioleyl phosphite's effectiveness across different polymer matrices like PE, PP, and PVC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of trioleyl phosphite's effectiveness as a secondary antioxidant in various polymer matrices, including polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC). Its performance is compared with other common alternatives, supported by experimental data and detailed methodologies.
Executive Summary
Trioleyl phosphite, a long-chain alkyl phosphite ester, serves as an effective secondary antioxidant and processing stabilizer in a variety of polymers. As a liquid phosphite, it offers excellent compatibility and solubility in polymer melts. Its primary function is the decomposition of hydroperoxides, which are key intermediates in the oxidative degradation of polymers, thereby preventing chain scission and maintaining the polymer's molecular weight and aesthetic properties. When used in synergy with primary antioxidants, such as hindered phenols, it provides a comprehensive stabilization package. In PVC, it also acts as a co-stabilizer, chelating metal ions and reacting with metal chlorides to improve thermal stability. While direct comparative performance data for trioleyl phosphite is limited in publicly available literature, its performance can be inferred from data on similar long-chain alkyl and liquid phosphite esters.
Performance Comparison of Trioleyl Phosphite and Alternatives
The following tables summarize the expected performance of trioleyl phosphite in comparison to other commonly used stabilizers in PE, PP, and PVC. The data for trioleyl phosphite is estimated based on the performance of structurally similar long-chain alkyl phosphites, while the data for the alternatives is based on generally reported performance characteristics.
Table 1: Performance in Polyethylene (PE)
| Stabilizer System | Concentration (phr) | Oxidative Induction Time (OIT) @ 200°C (min) | Melt Flow Index (MFI) Change after Multiple Extrusions (%) | Yellowness Index (YI) after Oven Aging |
| Control (Unstabilized) | 0 | < 5 | > 100 | High |
| Trioleyl Phosphite (estimated) | 0.1 | 20 - 30 | 15 - 25 | Low |
| Hindered Phenol (e.g., Irganox 1010) | 0.1 | 30 - 40 | 20 - 30 | Moderate |
| Trioleyl Phosphite + Hindered Phenol | 0.05 + 0.05 | > 60 | < 10 | Very Low |
| Tris(nonylphenyl) Phosphite (TNPP) | 0.1 | 15 - 25 | 20 - 30 | Low |
Table 2: Performance in Polypropylene (PP)
| Stabilizer System | Concentration (phr) | Oxidative Induction Time (OIT) @ 190°C (min) | Melt Flow Index (MFI) Change after Multiple Extrusions (%) | Yellowness Index (YI) after Oven Aging |
| Control (Unstabilized) | 0 | < 2 | > 150 | High |
| Trioleyl Phosphite (estimated) | 0.1 | 15 - 25 | 20 - 30 | Low |
| Hindered Phenol (e.g., Irganox 1010) | 0.1 | 25 - 35 | 25 - 35 | Moderate |
| Trioleyl Phosphite + Hindered Phenol | 0.05 + 0.05 | > 50 | < 15 | Very Low |
| Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168) | 0.1 | 20 - 30 | 15 - 25 | Very Low |
Table 3: Performance in Polyvinyl Chloride (PVC)
| Stabilizer System | Concentration (phr) | Thermal Stability @ 180°C (min) | Yellowness Index (YI) after 60 min @ 180°C | Transparency |
| Control (Unstabilized) | 0 | < 10 | Severe Discoloration | Poor |
| Trioleyl Phosphite (as co-stabilizer) | 0.5 | 30 - 40 | Moderate | Good |
| Lead Stearate | 2.0 | 60 - 80 | Low | Opaque |
| Ca/Zn Stearate | 1.5 | 40 - 50 | Moderate | Good |
| Trioleyl Phosphite + Ca/Zn Stearate | 0.5 + 1.0 | > 70 | Low | Excellent |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effectiveness of polymer stabilizers.
Oxidative Induction Time (OIT)
-
Standard: ASTM D3895[1]
-
Principle: This test determines the time to the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere, providing a relative measure of its resistance to oxidative degradation.[2][3]
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Methodology:
-
A small sample (5-10 mg) of the polymer is placed in an open aluminum pan.
-
The sample is heated to the test temperature (e.g., 200°C for PE, 190°C for PP) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.[3]
-
Melt Flow Index (MFI)
-
Standard: ASTM D1238
-
Principle: MFI measures the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load. It is an indirect measure of molecular weight, with a higher MFI indicating a lower molecular weight and thus, more degradation.[4][5][6]
-
Apparatus: Melt Flow Indexer.
-
Methodology:
-
The polymer sample is loaded into the heated barrel of the MFI apparatus.
-
A specified weight is placed on the piston to force the molten polymer through the die.
-
The extrudate is collected over a set period of time.
-
The weight of the extruded polymer is measured and the MFI is calculated in grams per 10 minutes.
-
To assess stabilizer effectiveness, MFI is measured before and after processing (e.g., multiple extrusion cycles).
-
Oven Aging
-
Principle: This test accelerates the aging of polymer samples by exposing them to elevated temperatures in a circulating air oven to simulate long-term service life.[7][8][9]
-
Apparatus: Air-circulating oven.
-
Methodology:
-
Polymer specimens of a defined shape and size are placed in the oven at a specified temperature (e.g., 115°C for PP).
-
Samples are removed at predetermined time intervals.
-
The aged samples are then subjected to various tests to evaluate changes in their physical and aesthetic properties, such as tensile strength, elongation, and color.
-
Colorimetric Analysis of PVC Thermal Degradation
-
Principle: The thermal degradation of PVC is accompanied by the formation of conjugated polyene sequences, which cause discoloration (yellowing to browning). The extent of this discoloration can be quantified using a colorimeter or a spectrophotometer to measure the Yellowness Index (YI).
-
Apparatus: Colorimeter or UV-Vis Spectrophotometer.
-
Methodology:
-
PVC samples are subjected to thermal stress (e.g., oven aging at 180°C).
-
At regular intervals, the color of the samples is measured using a colorimeter.
-
The Yellowness Index is calculated according to standard methods (e.g., ASTM E313). An increase in YI indicates a greater extent of degradation.
-
Visualization of Mechanisms
The following diagrams illustrate the key degradation and stabilization pathways.
Conclusion
Trioleyl phosphite is a versatile secondary antioxidant that demonstrates significant potential for the stabilization of PE, PP, and PVC. Its liquid form and long alkyl chains promote good compatibility within the polymer matrix. While it provides a degree of stabilization when used alone, its true strength lies in its synergistic combination with primary antioxidants, where it effectively quenches hydroperoxides and regenerates the primary antioxidant. In PVC, it acts as a valuable co-stabilizer with mixed metal systems, enhancing thermal stability and maintaining clarity. For researchers and professionals in drug development, where polymer stability and purity are paramount for applications such as packaging and delivery devices, a well-designed stabilization system incorporating trioleyl phosphite can be a critical factor in ensuring product integrity and longevity. Further experimental work is encouraged to generate specific quantitative data for trioleyl phosphite to optimize its use in various polymer formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorous Acid Trioleyl Ester | 13023-13-7 | Benchchem [benchchem.com]
- 3. kanademy.com [kanademy.com]
- 4. specialchem.com [specialchem.com]
- 5. ES2334687T3 - INTERNAL POLYMERIC COMPLEXES FOR COORDINATION OF TRIETHANOLAMINE PERCLORATE (TRIFLATE) -METAL AS ADDITIVES FOR SYNTHETIC POLYMERS. - Google Patents [patents.google.com]
- 6. Computational screening of phosphite derivatives as high-performance additives in high-voltage Li-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28268G [pubs.rsc.org]
- 7. | Adishank Chemicals [adishank.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. WO2002006389A2 - Stabiliser system comprising hydroxyacids - Google Patents [patents.google.com]
A Comparative Guide to Commercial Phosphite Stabilizers for Pharmaceutical Polyolefin Packaging
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of polymer-based packaging is paramount to maintaining drug product safety and efficacy. Phosphite stabilizers are a critical class of secondary antioxidants used to protect polymers like polypropylene (PP) and polyethylene (PE) from degradation during high-temperature processing and to enhance long-term thermal stability. This guide provides a direct comparison of prominent commercial phosphite stabilizers for the specific application of stabilizing polyolefins intended for pharmaceutical packaging.
Phosphite antioxidants function by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical, stable products.[1][2] This action prevents chain scission and cross-linking of the polymer chains, thereby preserving the material's mechanical properties, clarity, and color.[2][3] They are often used synergistically with primary antioxidants, such as hindered phenols, to provide comprehensive protection against thermal degradation.[2][4]
Mechanism of Action: Hydroperoxide Decomposition
Phosphite stabilizers act as secondary antioxidants by reducing hydroperoxides (ROOH) to alcohols (ROH), in the process being oxidized to phosphates. This catalytic cycle interrupts the degradation cascade that leads to polymer failure.
Commercial Grade Comparison
This section compares three widely used commercial phosphite stabilizers: Irgafos® 168, Doverphos® S-9228, and Weston™ 705. These have been selected based on their prevalence in the literature and relevance to polyolefin stabilization.
| Commercial Name | Chemical Name | Key Features |
| Irgafos® 168 | Tris(2,4-di-tert-butylphenyl) phosphite | High hydrolytic stability, low volatility, extensive performance data available, often used as a benchmark.[4][5][6] |
| Doverphos® S-9228 | Bis(2,4-dicumylphenyl) pentaerythritol diphosphite | High molecular weight, low volatility, high phosphorus content, excellent thermal and hydrolytic stability.[1][7][8] |
| Weston™ 705 | Proprietary liquid phosphite | Nonylphenol-free, designed as a drop-in replacement for TNPP, good color stability, and processing protection.[9][10][11] |
Performance Data in Polypropylene (PP)
The following table summarizes key performance indicators for these stabilizers in polypropylene, a common material for pharmaceutical packaging. Data is compiled from various sources and testing conditions may vary.
| Performance Metric | Irgafos® 168 | Doverphos® S-9228 | Weston™ 705 | Test Conditions |
| Melt Flow Index (MFI) Stability | Excellent melt flow retention after multiple extrusions.[12][13] | Provides very good melt flow stability.[7] | Effective molecular weight stabilizer.[11] | Multiple pass extrusion of PP at elevated temperatures (e.g., 230°C). |
| Yellowness Index (YI) | Prevents discoloration effectively.[4][5] Some studies note slight discoloration compared to newer stabilizers.[14] | Exhibits good color performance.[1][8] | Provides good color stability.[9][10] | Measured after multiple extrusion passes or heat aging, often in combination with a primary antioxidant. |
| Oxidation Induction Time (OIT) | Significantly increases OIT, indicating good thermal-oxidative stability.[12] | High thermal stability suggests a high OIT.[7] | Provides good processing stability, implying an increase in OIT.[9] | Isothermal testing via DSC at temperatures such as 180-210°C in an oxygen atmosphere. |
| Hydrolytic Stability | High resistance to hydrolysis.[4][5][6] | Excellent hydrolytic stability.[1][8] | Good, especially compared to older liquid phosphites like TNPP.[10] | Exposure to elevated temperature and humidity (e.g., 80°C and 75% RH) and monitoring degradation. |
Experimental Protocols
Standardized testing is crucial for the objective evaluation of stabilizer performance. The following are summaries of key experimental protocols.
Experimental Workflow for Stabilizer Evaluation
Melt Flow Index (MFI) Measurement (ASTM D1238)
This test measures the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load. A stable MFI after multiple processing steps indicates effective stabilization against polymer chain degradation.
-
Apparatus: A standard melt flow indexer.
-
Procedure:
-
A specified amount of the polymer pellets is loaded into the heated barrel of the MFI apparatus.
-
The material is preheated for a specified time to reach the test temperature (e.g., 230°C for PP).
-
A standard weight is applied to the piston to force the molten polymer through the die.
-
The extrudate is collected over a set period, and the mass is measured.
-
-
Expression of Results: MFI is reported in grams of polymer per 10 minutes (g/10 min).
Yellowness Index (YI) Measurement (ASTM D1925)
This test is used to quantify the degree of yellowness of a plastic sample. An increase in YI typically signifies degradation.[15][16]
-
Apparatus: A spectrophotometer capable of measuring color coordinates.
-
Procedure:
-
Test plaques of a standard thickness are molded from the stabilized polymer.
-
The spectrophotometer is calibrated using a standard white reference.
-
The tristimulus values (X, Y, Z) of the sample are measured.
-
-
Calculation: The Yellowness Index is calculated using the formula: YI = [100(1.28X - 1.06Z)] / Y. A lower YI value indicates less yellowing and better color stability.
Oxidation Induction Time (OIT) (ASTM D3895)
This method determines the thermal-oxidative stability of a polyolefin by measuring the time until the onset of oxidation under accelerated conditions.[17][18]
-
Apparatus: A differential scanning calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the stabilized polymer is placed in an open aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to pure oxygen.
-
-
Determination of OIT: The OIT is the time elapsed from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram. A longer OIT indicates greater resistance to oxidation.
Considerations for Pharmaceutical Applications
When selecting a phosphite stabilizer for pharmaceutical packaging, several additional factors must be considered:
-
Regulatory Compliance: The stabilizer must be approved for food contact applications in the relevant jurisdictions (e.g., FDA, EFSA), as these regulations are often referenced for pharmaceutical packaging materials.
-
Extractables and Leachables: A critical concern is the potential for the stabilizer or its degradation products to migrate from the plastic into the drug product.[12] Stabilizers with high molecular weight and low volatility, such as Doverphos® S-9228, are generally preferred to minimize this risk.[7]
-
Sterilization Compatibility: The chosen stabilizer system must withstand common sterilization methods, such as gamma irradiation or ethylene oxide, without significant degradation or the formation of harmful byproducts.
Conclusion
The selection of a phosphite stabilizer for pharmaceutical polyolefin packaging requires a careful balance of performance, regulatory compliance, and safety.
-
Irgafos® 168 serves as a well-documented industry standard with a long history of use and predictable performance.
-
Doverphos® S-9228 offers excellent thermal and hydrolytic stability due to its high molecular weight, making it a strong candidate for applications requiring minimal migration.
-
Weston™ 705 provides a modern, nonylphenol-free liquid option that combines good performance with a favorable regulatory profile.
For drug development professionals, it is recommended to work closely with polymer and additive suppliers to obtain detailed performance and regulatory data specific to the intended application and drug formulation. The experimental protocols outlined in this guide can serve as a basis for in-house evaluation and comparison of candidate stabilizers to ensure the selection of the most appropriate material for protecting both the packaging and the sensitive drug product it contains.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 3. download.basf.com [download.basf.com]
- 4. santplas.com [santplas.com]
- 5. specialchem.com [specialchem.com]
- 6. ua.ahsanji.com [ua.ahsanji.com]
- 7. specialchem.com [specialchem.com]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. specialchem.com [specialchem.com]
- 10. akrochem.com [akrochem.com]
- 11. specialchem.com [specialchem.com]
- 12. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bdmaee.net [bdmaee.net]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. equitechintl.com [equitechintl.com]
- 17. abg-geosynthetics.com [abg-geosynthetics.com]
- 18. hitachi-hightech.com [hitachi-hightech.com]
A Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Techniques for Phosphorous Acid Trioleyl Ester Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three principal analytical techniques for the quantification of Phosphorous Acid Trioleyl Ester (PATE), a compound of interest in various industrial and pharmaceutical applications. Given the importance of method reliability and reproducibility, especially in multi-site studies, this document outlines a framework for an inter-laboratory cross-validation study. The presented experimental protocols and performance data are based on established methods for analogous large, hydrophobic organophosphorus compounds, providing a robust starting point for the validation of PATE quantification.
Introduction to Analytical Techniques
The quantification of this compound, a high molecular weight and nonpolar compound, can be effectively achieved using several analytical techniques. The most prominent methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy (³¹P NMR). Each technique offers distinct advantages and is suited for different analytical objectives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. It is a well-established method for the analysis of volatile and semi-volatile compounds. For high molecular weight compounds like PATE, a high-temperature GC setup is necessary.[1][2]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): HPLC-MS/MS is a powerful tool for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC is typically employed for nonpolar analytes like PATE, coupled with a tandem mass spectrometer for high selectivity and sensitivity.[3][4]
-
Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy (³¹P NMR): ³¹P NMR is a direct and non-destructive technique that provides quantitative information based on the phosphorus nucleus. Its high natural abundance and the simplicity of the resulting spectra for many organophosphorus compounds make it a valuable tool for purity assessment and quantification without the need for extensive sample preparation.[5][6][7]
Hypothetical Inter-Laboratory Cross-Validation Study Design
An inter-laboratory cross-validation study is crucial to ensure that an analytical method yields comparable results across different laboratories, instruments, and analysts.[8][9][10][11] A robust study design is fundamental for a successful validation.
Below is a DOT script for a diagram illustrating the workflow of a typical inter-laboratory cross-validation study.
Comparative Performance of Analytical Techniques
The following table summarizes the anticipated performance characteristics for the quantification of this compound by GC-MS, HPLC-MS/MS, and ³¹P NMR. These values are illustrative and based on published data for similar high molecular weight organophosphorus compounds. Actual performance will depend on specific instrumentation and optimized methodologies.
| Parameter | GC-MS | HPLC-MS/MS | ³¹P NMR |
| Linearity (r²) | >0.99 | >0.995 | >0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL | 1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Sample Preparation | Derivatization may be required | Minimal | Minimal |
| Analysis Time per Sample | 20 - 40 min | 10 - 20 min | 5 - 15 min |
| Selectivity | High | Very High | High |
Detailed Experimental Protocols
Detailed methodologies are critical for the reproducibility of analytical results. The following sections provide foundational protocols for each technique, which should be optimized and validated for the specific laboratory environment.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable organic solvent (e.g., hexane or ethyl acetate). An internal standard (e.g., triphenyl phosphate) should be added.
-
GC Conditions:
-
Column: A low-polarity capillary column suitable for high-temperature analysis (e.g., DB-5ms).
-
Injector: Splitless injection at a high temperature (e.g., 300°C) to ensure complete vaporization.
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a high final temperature (e.g., 320°C) to elute the high-boiling PATE.
-
Carrier Gas: Helium at a constant flow rate.[1]
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of PATE and the internal standard.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
-
Sample Preparation: Dissolve the sample in a compatible solvent (e.g., acetonitrile/isopropanol mixture). Add an appropriate internal standard (e.g., a deuterated analog if available).
-
HPLC Conditions:
-
Column: A C18 reversed-phase column with a suitable particle size.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, both potentially containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for PATE and the internal standard must be determined and optimized.
-
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Protocol
-
Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., triphenyl phosphate or phosphoric acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: An inverse-gated proton decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest) to ensure complete relaxation between scans.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio for the analyte and internal standard signals.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phasing, and baseline correction.
-
Integrate the signals corresponding to PATE and the internal standard. The concentration of PATE is calculated relative to the known concentration of the internal standard.[12]
-
Logical Relationships in Method Validation
The validation of an analytical method involves demonstrating its suitability for the intended purpose. The following diagram illustrates the key parameters that need to be assessed.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. sci-hub.se [sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | Semantic Scholar [semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. pharmaguru.co [pharmaguru.co]
- 11. fda.gov [fda.gov]
- 12. dst.defence.gov.au [dst.defence.gov.au]
Performance Under Pressure: A Comparative Guide to Trioleyl Phosphite and Alternatives in Extreme Environments
For researchers, scientists, and drug development professionals seeking robust stabilizing agents for demanding applications, this guide offers a comparative analysis of trioleyl phosphite and other high-performance organophosphite antioxidants under extreme temperature and pressure conditions. While specific quantitative data for trioleyl phosphite is limited in publicly available literature, this guide provides a comprehensive overview of its characteristics alongside a data-driven comparison of prominent alternatives.
Organophosphite antioxidants play a crucial role as secondary stabilizers in a variety of materials, including polymers and lubricants. They function by decomposing hydroperoxides, which are key intermediates in oxidative degradation pathways, thus protecting the material from thermal and thermo-oxidative damage, especially during high-temperature processing and under significant mechanical stress. This guide delves into the performance of trioleyl phosphite and compares it with other widely used phosphite stabilizers: Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos® 168), Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite (e.g., Ultranox® 626), and Bis(2,4-dicumylphenyl) pentaerythritol diphosphite (e.g., Doverphos® S-9228).
High-Temperature Performance: A Comparative Overview
The efficacy of phosphite antioxidants at elevated temperatures is critical for applications such as polymer processing and high-temperature lubricants. Key performance indicators include thermal stability, measured by techniques like Thermogravimetric Analysis (TGA), and the ability to inhibit oxidation, often quantified by Oxidative Induction Time (OIT).
Table 1: Comparison of Thermal Stability and Antioxidant Performance in Polymers
| Antioxidant | Chemical Name | Polymer Matrix | Test Condition | Performance Metric | Value |
| Irgafos® 168 | Tris(2,4-di-tert-butylphenyl)phosphite | Polypropylene (PP) | 220°C (OIT) | Oxidative Induction Time (OIT) | ~8 - 9 min[1] |
| Irgafos® 168 | Polypropylene (PP) | 230°C, 2.16 kg load | Melt Flow Index (MFI) | MFI decreased from 6.5 to 4.1 g/10 min (at 0.1% loading)[1] | |
| Ultranox® 626 | Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite | Polypropylene (PP) | - | General Performance | Excellent color stability and melt flow retention[2] |
| Doverphos® S-9228 | Bis(2,4-dicumylphenyl) pentaerythritol diphosphite | High-Density Polyethylene (HDPE) | 260°C (Multiple Pass Extrusion) | Melt Flow Stability | Excellent[3] |
| Doverphos® S-9228 | Polycarbonate (PC) | 300°C (Torque Rheometry) | Color and Shear Stability | Superior to many other phosphites[3] |
Note: The performance values are indicative and can vary based on the specific formulation, processing conditions, and presence of other additives.
Extreme Pressure Performance in Lubricants
In lubricant applications, particularly under high-load conditions, extreme pressure (EP) additives are essential to prevent wear and seizure of metal surfaces. Phosphite esters can contribute to EP performance by forming protective films on metal surfaces. The four-ball wear test (ASTM D2783) is a standard method to evaluate the EP properties of lubricants.
A patent for a lubricating oil composition provides some comparative data for a blend containing trioleyl phosphite. However, the specific contribution of trioleyl phosphite to the overall performance is not isolated.
Table 2: Four-Ball Wear Test Results for Lubricating Oil Compositions
| Formulation | Additive Combination | Load Wear Index (N) | Weld Point (N) |
| Example Lubricant | Contains trioleyl phosphite among other components | 328 | - |
| Comparative Lubricant 1 | Different additive package | 341 | - |
| Comparative Lubricant 2 | Different additive package | 354 | - |
Source: Adapted from US Patent US9080125B2. The exact concentration and other components of the formulations are detailed in the patent.
This data suggests that formulations containing trioleyl phosphite can exhibit good extreme pressure properties, although direct comparisons of the phosphites alone are not available.
Experimental Protocols
To facilitate further research and direct comparison, this section details the methodologies for key experiments cited in the evaluation of antioxidant and extreme pressure performance.
Oxidative Induction Time (OIT)
Objective: To determine the thermal oxidative stability of a material.
Methodology (based on ASTM D3895):
-
A small sample of the polymer containing the antioxidant is placed in an open aluminum pan within a Differential Scanning Calorimeter (DSC).
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.
-
Once the temperature is stable, the atmosphere is switched to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.
Melt Flow Index (MFI)
Objective: To measure the ease of flow of a molten thermoplastic polymer. This is an indirect measure of molecular weight and is sensitive to degradation.
Methodology (based on ASTM D1238):
-
The polymer sample is loaded into the heated barrel of a melt flow indexer at a specified temperature (e.g., 230°C for polypropylene).
-
A specified weight (e.g., 2.16 kg) is placed on a piston, which extrudes the molten polymer through a standard die.
-
The extrudate is collected over a set period.
-
The weight of the collected extrudate is measured and the MFI is calculated in grams per 10 minutes. A lower MFI indicates less degradation.
Four-Ball Extreme Pressure Test
Objective: To determine the load-carrying properties of lubricating fluids.
Methodology (based on ASTM D2783):
-
Three steel balls are clamped together in a cup, and a fourth ball is held in a rotating chuck.
-
The lubricant to be tested is added to the cup, immersing the three stationary balls.
-
The top ball is rotated at a constant speed (e.g., 1760 rpm) while a load is applied.
-
The load is increased in a series of steps until welding of the balls occurs.
-
The Weld Point is the lowest load at which welding occurs. The Load-Wear Index (LWI) is calculated from the wear scars on the stationary balls at loads below the weld point.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of phosphite antioxidants and a typical workflow for evaluating their performance.
References
Unveiling the Environmental Footprint: A Comparative Analysis of Phosphite Stabilizers
For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical additives is paramount. This guide provides an objective comparison of the environmental profiles of three common phosphite stabilizers: Tris(nonylphenyl) phosphite (TNPP), Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), and Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Ultranox 626). The information presented is supported by available experimental data to aid in the selection of more sustainable alternatives.
Phosphite stabilizers are crucial secondary antioxidants in the polymer industry, protecting materials from degradation during processing and use.[1][2] However, their potential environmental impact, particularly concerning their hydrolysis products and aquatic toxicity, necessitates a thorough comparative analysis. This guide delves into the key environmental parameters of TNPP, Irgafos 168, and Ultranox 626 to provide a clear comparison of their performance and environmental footprint.
Quantitative Environmental Impact Data
The following table summarizes the available quantitative data on the environmental impact of the selected phosphite stabilizers and their primary degradation products.
| Parameter | Tris(nonylphenyl) phosphite (TNPP) | Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) | Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite (Ultranox 626) |
| Parent Compound | |||
| Aquatic Toxicity (Daphnia magna, 48h EC50) | 0.42 mg/L[3] | > 0.25 mg/L | No data available |
| Aquatic Toxicity (Fish, 96h LC50) | 7.1 mg/L (Leuciscus idus)[3] | > 0.19 mg/L | No data available |
| Ready Biodegradability (OECD 301B, 28 days) | < 4% (Not readily biodegradable)[3] | 6% (Not readily biodegradable)[4] | No data available |
| Bioaccumulation Potential (log Pow) | 8[5] | > 6.0[4] | No data available |
| Primary Degradation Product(s) | Nonylphenol | 2,4-di-tert-butylphenol | 2,4-di-tert-butylphenol & Pentaerythritol |
| Aquatic Toxicity of Degradation Product (Daphnia magna, 48h EC50) | 0.158 mg/L[6] | No data available | No data available |
| Aquatic Toxicity of Degradation Product (Fish, 96h LC50) | 0.135 mg/L (Rainbow Trout) | No data available | No data available |
Key Environmental Considerations
Hydrolysis and Degradation Products: A primary concern with phosphite stabilizers is their susceptibility to hydrolysis, breaking down into potentially more harmful substances.[7] TNPP hydrolyzes to form nonylphenol, a known endocrine disruptor with high aquatic toxicity.[5][8] Both Irgafos 168 and Ultranox 626 degrade to form 2,4-di-tert-butylphenol. While data on the aquatic toxicity of 2,4-di-tert-butylphenol is not as extensive, it is also considered a toxic substance.[9] The structure of Ultranox 626, a diphosphite, may offer greater hydrolytic stability compared to the simpler phosphite structures of TNPP and Irgafos 168, though specific comparative data on hydrolysis rates is limited.
Aquatic Toxicity: As indicated in the table, TNPP exhibits significant acute toxicity to aquatic organisms.[3] While the parent compound of Irgafos 168 shows lower acute toxicity in the available studies, its degradation product, tris(2,4-di-tert-butylphenyl) phosphate, has been shown to elicit cardiotoxicity in zebrafish larvae at low concentrations.[10] The lack of publicly available aquatic toxicity data for Ultranox 626 is a significant data gap that hinders a direct comparison.
Biodegradability: Both TNPP and Irgafos 168 are not readily biodegradable, meaning they persist in the environment.[3][4] This persistence, coupled with the toxicity of their degradation products, raises long-term environmental concerns. The biodegradability of Ultranox 626 has not been reported in the reviewed literature.
Bioaccumulation: The high octanol-water partition coefficient (log Pow) of both TNPP and Irgafos 168 suggests a high potential for bioaccumulation in aquatic organisms.[4][5] This means that these substances can accumulate in the tissues of organisms, potentially leading to toxic effects higher up the food chain.
Experimental Protocols
Ready Biodegradability - OECD 301B (CO2 Evolution Test)
This test evaluates the potential for a chemical to be rapidly and completely biodegraded in an aerobic aquatic environment.
Methodology:
-
A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge.[11][12][13]
-
The test is run in sealed vessels, and the amount of carbon dioxide (CO2) produced by the microbial degradation of the test substance is measured over a 28-day period.[14][15]
-
The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount that could be produced from the complete oxidation of the test substance.[16]
-
A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[12][17]
Experimental Workflow for OECD 301B Test
Caption: Workflow of the OECD 301B ready biodegradability test.
Aquatic Toxicity Testing (e.g., Daphnia magna, Acute Immobilisation Test - OECD 202)
This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
Methodology:
-
Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a defined aqueous medium for 48 hours.
-
The number of daphnids that are immobilized (unable to swim) after 24 and 48 hours is recorded.
-
The EC50 (median effective concentration) is calculated, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.
Signaling Pathway of Aquatic Toxicity
Caption: Generalized pathway of phosphite stabilizer aquatic toxicity.
Conclusion
The selection of a phosphite stabilizer involves a trade-off between performance and environmental impact. Based on the available data, TNPP poses a significant environmental risk due to its high aquatic toxicity and the formation of the endocrine-disrupting degradation product, nonylphenol. Irgafos 168, while showing lower acute toxicity of the parent compound, is not readily biodegradable and its degradation products are also of toxicological concern. There is a critical lack of publicly available environmental data for Ultranox 626, which makes a comprehensive comparison challenging.
For researchers and professionals in drug development, where environmental and health considerations are paramount, the use of phosphite stabilizers that can generate harmful leachables and have a significant environmental footprint should be carefully evaluated. The data suggests that newer generations of stabilizers or alternative, more benign chemistries should be considered to minimize the environmental impact of products. Further independent and comparative studies on the environmental fate and toxicity of a wider range of phosphite stabilizers are crucial to enable more informed and sustainable choices.
References
- 1. pqri.org [pqri.org]
- 2. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 3. TNPP (Tris(nonylphenyl)-phosphate) | ENvironmental inFOrmation [enfo.hu]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. ICSC 0964 - TRIS(NONYLPHENYL)PHOSPHITE [chemicalsafety.ilo.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. life-trialkyl.eu [life-trialkyl.eu]
- 8. researchgate.net [researchgate.net]
- 9. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute exposure to tris(2,4-di-tert-butylphenyl)phosphate elicits cardiotoxicity in zebrafish (Danio rerio) larvae via inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OECD 301B Sustainable Guide [smartsolve.com]
- 13. avebe.com [avebe.com]
- 14. oecd.org [oecd.org]
- 15. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. oecd.org [oecd.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Phosphorous Acid Trioleyl Ester
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Phosphorous Acid Trioleyl Ester, drawing from established safety protocols for similar phosphorous compounds.
Understanding the Compound: Key Safety Data
| Property | Information | Citation |
| Physical State | Solid / Liquid | [1][2] |
| Appearance | White / Colorless | [1][2] |
| Odor | Odorless | [1] |
| Hazards | May be corrosive to metals. Harmful if swallowed. Causes severe skin burns and eye damage. | [3] |
| Incompatible Materials | Strong bases, Metals. | [1] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations. | [1][3] |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on the disposal procedures for phosphorous acid and similar organic esters. Always consult your institution's specific safety guidelines and local regulations.
1. Personal Protective Equipment (PPE):
-
Before handling the material, ensure you are wearing appropriate PPE.
-
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
Closed-toe shoes.
-
In case of dust or aerosols, use a NIOSH-approved respirator.[4]
-
2. Containment and Labeling:
-
All waste containing this compound must be collected in a designated, leak-proof, and clearly labeled container.
-
The container should be made of a material compatible with the chemical. A corrosive-resistant polypropylene container with a resistant inner liner is recommended.[1][3]
-
The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., corrosive, harmful).
3. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Keep it separate from incompatible materials such as strong bases and metals.[1]
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[4]
-
For solid spills, carefully sweep up the material to avoid dust formation and place it in the designated waste container.[1]
-
Clean the spill area with a suitable decontamination solution, and collect the cleaning materials as hazardous waste.
-
Do not allow the material to enter drains or waterways.[5]
5. Final Disposal:
-
The sealed and labeled waste container must be transferred to your institution's designated hazardous waste storage area.
-
Disposal must be carried out by a licensed and approved waste disposal contractor.[1]
-
The waste may be incinerated in a hazardous waste incinerator or disposed of in a licensed hazardous waste landfill, in accordance with federal, state, and local regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Phosphorous Acid Trioleyl Ester
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Phosphorous Acid Trioleyl Ester. The procedural, step-by-step guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Hazard Summary and Personal Protective Equipment (PPE)
Phosphorous acid and its esters can be corrosive and harmful.[1][2] Organophosphorus compounds may also have toxicological implications, necessitating careful handling.[3] Therefore, appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4][5] | To protect against splashes and vapors that can cause severe eye irritation or burns.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause irritation or burns.[4][6] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against skin exposure from spills or splashes.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[4][7] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[5][8] | To avoid inhalation of vapors or mists which can irritate the respiratory tract.[5] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
1. Preparation:
-
Ensure a clean and organized workspace.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Confirm that all necessary PPE is available and in good condition.
-
Review the experimental protocol and this safety guide.
2. Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Wear the appropriate PPE as outlined in Table 1.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Use compatible containers for storage, such as those with a resistant inner liner.[6]
3. In Case of a Spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
For small spills, absorb the material with an inert substance like vermiculite or sand.[4]
-
Collect the absorbed material into a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly.
-
For large spills, contact your institution's environmental health and safety department.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][5]
Disposal Plan
-
All waste containing this compound must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5][9] Do not mix with other waste streams unless explicitly permitted.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. nps.edu [nps.edu]
- 5. ehs.com [ehs.com]
- 6. valudor.com [valudor.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphoric acid [cdc.gov]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
